molecular formula C6H11NO B1625107 N-Ethylmethacrylamide CAS No. 7370-88-9

N-Ethylmethacrylamide

Cat. No.: B1625107
CAS No.: 7370-88-9
M. Wt: 113.16 g/mol
InChI Key: ZIWDVJPPVMGJGR-UHFFFAOYSA-N
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Description

N-Ethylmethacrylamide is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7370-88-9

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-ethyl-2-methylprop-2-enamide

InChI

InChI=1S/C6H11NO/c1-4-7-6(8)5(2)3/h2,4H2,1,3H3,(H,7,8)

InChI Key

ZIWDVJPPVMGJGR-UHFFFAOYSA-N

SMILES

CCNC(=O)C(=C)C

Canonical SMILES

CCNC(=O)C(=C)C

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis of N-Ethylmethacrylamide (N-EMA): A Protocol for High-Purity Monomer Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of N-Ethylmethacrylamide (N-EMA) Content Type: Technical Whitepaper & Protocol Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists[1]

Executive Summary & Application Context

This compound (N-EMA) is a structural analog of the widely used N-isopropylacrylamide (NIPAM). However, unlike Poly(NIPAM), which exhibits a sharp Lower Critical Solution Temperature (LCST) at ~32°C in water, Poly(N-EMA) is hydrophobic and water-insoluble at room temperature .[1]

This distinction is critical in drug delivery and hydrogel engineering. N-EMA is primarily utilized as a hydrophobic comonomer to:

  • Tune LCST: Lower the LCST of hydrophilic polymers (like PNIPAM) by increasing the overall hydrophobicity of the chain.[1]

  • Enhance Mechanical Stability: Provide robust hydrophobic domains within amphiphilic block copolymers.

  • Control Swelling: Modulate the swelling ratio of hydrogels in aqueous environments.

This guide details the Anhydrous Schotten-Baumann synthesis route. While biphasic aqueous methods exist, the anhydrous approach is preferred for research-grade applications to minimize hydrolysis byproducts and ensure strict stoichiometric control for high-purity polymerization.

Core Chemistry & Mechanism[1]

The synthesis relies on a nucleophilic acyl substitution between methacryloyl chloride and ethylamine.[1] Because methacryloyl chloride is highly reactive, the reaction is exothermic and generates hydrogen chloride (HCl) as a byproduct.[1]

Critical Mechanistic Control Points:

  • HCl Scavenging: The HCl generated will immediately protonate the unreacted ethylamine, rendering it non-nucleophilic and stalling the reaction.[1] A sacrificial base (Triethylamine, TEA) is required to trap HCl as triethylamine hydrochloride (TEA[1]·HCl), which precipitates in non-polar solvents.[1]

  • Temperature Suppression: The reaction is highly exothermic. Temperatures above 5°C during addition promote the formation of Michael-addition side products (amine adding across the double bond) and thermal polymerization.

  • Inhibition: Methacryloyl chloride and the product N-EMA are prone to radical polymerization. A radical inhibitor (BHT or MEHQ) must be present throughout the synthesis and purification.[1]

Reaction Scheme (Graphviz)[1]

ReactionScheme cluster_0 Reactants (0°C, Anhydrous DCM) cluster_1 Products R1 Methacryloyl Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS R2 Ethylamine (Nucleophile) R2->TS Base Triethylamine (HCl Scavenger) P2 TEA·HCl (Precipitate) Base->P2 Traps HCl P1 This compound (Monomer) TS->P1 Elimination TS->P2 Byproduct

Caption: Nucleophilic acyl substitution pathway. Triethylamine drives equilibrium by precipitating HCl salts.[1]

Experimental Protocol

Safety Warning: Methacryloyl chloride is a lachrymator and corrosive. Ethylamine is a volatile, flammable gas/liquid.[1] Perform all steps in a fume hood.

Materials & Stoichiometry
ComponentRoleEq.[1]Notes
Ethylamine Hydrochloride Amine Source1.1Easier to handle than free base ethylamine.
Methacryloyl Chloride Acylating Agent1.0Distill before use if yellow/brown.
Triethylamine (TEA) Base2.21 eq to free ethylamine, 1 eq to scavenge HCl.[1]
Dichloromethane (DCM) Solvent-Anhydrous (dried over MgSO4 or sieves).[1]
BHT or MEHQ Inhibitor~500 ppmPrevents polymerization during reaction.[1]
Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, an addition funnel, and a nitrogen inlet/outlet.[1]

  • Purge the system with nitrogen for 15 minutes to remove moisture.[1]

  • Charge the flask with Ethylamine Hydrochloride (1.1 eq) and DCM (approx. 5 mL per gram of reactant).

  • Cool the flask to 0°C using an ice/water bath.

Step 2: Amine Liberation

  • Add Triethylamine (2.2 eq) slowly to the stirred suspension.

  • Observation: The suspension will change as Ethylamine HCl dissolves and TEA[1]·HCl begins to form/precipitate.[1] Stir for 20 minutes at 0°C to ensure free ethylamine is available.

Step 3: Acylation (The Critical Step)

  • Dilute Methacryloyl Chloride (1.0 eq) with an equal volume of DCM in the addition funnel.[1]

  • Add the acid chloride solution dropwise over 60–90 minutes.

  • Control: Monitor internal temperature; do not allow it to exceed 5°C.

  • Why: Rapid addition causes localized heating, leading to double-bond polymerization or Michael addition.[1]

Step 4: Reaction Completion

  • Once addition is complete, allow the reaction to warm to room temperature naturally.

  • Stir for an additional 4–12 hours (overnight is standard) to ensure complete conversion.

  • Observation: The flask will contain a heavy white precipitate (TEA[1]·HCl).

Step 5: Workup

  • Filter off the TEA[1]·HCl precipitate using a sintered glass funnel. Wash the cake with cold DCM.

  • Transfer the filtrate to a separatory funnel.[1]

  • Wash 1: 1M HCl (removes unreacted amine/TEA).

  • Wash 2: Saturated NaHCO₃ (removes unreacted acid chloride/methacrylic acid).[1]

  • Wash 3: Brine (removes water).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation (bath temp < 30°C) to yield the crude oil.

Purification: Vacuum Distillation[1]

The crude oil contains the inhibitor and trace impurities.[1] For controlled radical polymerization (CRP), the monomer must be distilled.[1]

The "Pot Residue" Trap: Never distill to dryness. The inhibitor (BHT/MEHQ) has a high boiling point and remains in the pot.[1] As the monomer distills over, the pot concentration of monomer decreases, but the relative stability decreases if the pot overheats.[1] Always leave ~10% volume in the pot.

  • Setup: Short-path vacuum distillation apparatus.

  • Inhibitor: Add a fresh pinch of MEHQ to the receiving flask to stabilize the distilled monomer immediately.

  • Conditions:

    • Pressure: < 1 mmHg (High vacuum is essential).[1]

    • Expected Fraction: 50°C – 65°C (dependent on vacuum quality).[1]

    • Note: At atmospheric pressure, the BP is >200°C, which guarantees polymerization.[1]

Process Workflow (Graphviz)

Workflow Start Crude Reaction Mixture (DCM + Product + Salts) Filter Filtration (Remove TEA·HCl salt) Start->Filter Wash Aq. Wash (HCl -> NaHCO3 -> Brine) (Remove unreacted start mat.) Filter->Wash Dry Dry (MgSO4) & Rotovap (Remove Solvent) Wash->Dry Crude Crude N-EMA Oil Dry->Crude Distill Vacuum Distillation (<1 mmHg, ~60°C) Crude->Distill Add MEHQ Final Pure N-EMA Monomer (Store @ -20°C) Distill->Final

Caption: Purification workflow ensuring removal of salts, unreacted species, and inhibitors.

Characterization & Validation

Verify the structure using 1H NMR. The absence of peaks in the 2.5–3.0 ppm range confirms the removal of amine impurities.[1]

1H NMR Data (300 MHz, CDCl₃)
Proton AssignmentShift (

, ppm)
MultiplicityIntegrationStructural Check
Amide -NH- 6.0 – 6.5Broad Singlet1HDisappears with D₂O shake.
Vinyl =CH₂ (a) 5.6 – 5.7Singlet (fine split)1HTrans to methyl group.[1]
Vinyl =CH₂ (b) 5.3 – 5.4Singlet (fine split)1HCis to methyl group.[1]
N-CH₂- 3.3 – 3.4Multiplet/Quartet2HCoupling with ethyl CH₃.
Vinyl -CH₃ 1.9 – 2.0Singlet3HCharacteristic methacrylate methyl.
Ethyl -CH₃ 1.1 – 1.2Triplet3HCoupled to N-CH₂.

Self-Validating Check: Calculate the integration ratio of the Vinyl -CH₃ (1.9 ppm) to the Ethyl -CH₃ (1.1 ppm). The ratio must be exactly 1:1 . Deviation suggests residual solvent or hydrolysis products.[1]

Troubleshooting

IssueRoot CauseSolution
Product Solidifies in Condenser N-EMA has a melting point near RT or high vacuum cools it too much.Use a warm water loop in the condenser (30°C) or use an air condenser.[1]
Low Yield Hydrolysis of acid chloride.[1]Ensure DCM is anhydrous and glassware is N₂ purged.[1]
Polymerization in Pot Insufficient inhibitor or overheating.[1]Ensure air leak (capillary) is used if distilling without magnetic stirring; add CuCl or more MEHQ to pot.[1]
Yellow Distillate Oxidation or amine contamination.[1]Re-distill; ensure HCl wash step was thorough.[1]

References

  • Schild, H. G. (1992).[1] Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249.[1]

  • Ito, S. (1989).[1] Phase transition of aqueous solutions of poly(N-alkylacrylamides). Kobunshi Ronbunshu, 46(7), 437-443.[1]

  • Mori, H., & Müller, A. H. (2003).[1] Hyperbranched (meth)acrylates in solution, melt, and grafted from surfaces.[1] Progress in Polymer Science, 28(10), 1403-1439.[1] (Details on methacrylate synthesis controls).

  • Sigma-Aldrich. (n.d.). 1H NMR Chemical Shifts of Common Solvents and Impurities.

Sources

Advanced Characterization Protocols for Poly(N-Ethylmethacrylamide) (PNEMAM)

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Architecture to Thermoresponsive Performance

Content Type: Technical Whitepaper Audience: Polymer Chemists, Drug Delivery Scientists, and formulation Engineers.

Executive Summary

Poly(N-Ethylmethacrylamide) (PNEMAM) represents a critical class of stimuli-responsive polymers, distinct from its ubiquitous isomer poly(N-isopropylacrylamide) (PNIPAM). While PNIPAM transitions near 32°C, PNEMAM exhibits a Lower Critical Solution Temperature (LCST) typically between 50°C and 70°C , depending on tacticity and molecular weight. This elevated transition temperature makes PNEMAM uniquely suited for specific biomedical applications where stability at physiological temperature (37°C) is required, but triggered release via mild hyperthermia is desired.

This guide provides a rigorous, field-validated framework for the characterization of PNEMAM. It moves beyond basic analysis to address the specific challenges of methacrylamide derivatives, including backbone stiffness, tacticity-dependent solubility, and broad phase transitions.

Section 1: Molecular Structural Verification

Before assessing macroscopic properties, the chemical identity and purity of the polymer must be absolute. Methacrylamides are prone to incomplete conversion and tacticity variations that drastically alter thermal performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm monomer-to-polymer conversion and distinguish the ethyl side chain from isopropyl impurities (common if NIPAM was used in the same lab).

  • Solvent System: Deuterated Chloroform (

    
    ) is standard, but Deuterated Dimethyl Sulfoxide (
    
    
    
    ) is preferred if the polymer is high molecular weight or difficult to dissolve.
  • Key Spectral Features (¹H NMR):

    • 
       0.8–1.2 ppm (Backbone Methyl):  The 
      
      
      
      -methyl group characteristic of methacrylamides. This peak is broad and split due to tacticity (syndiotactic/isotactic/heterotactic triads).
    • 
       1.1 ppm (Side Chain Methyl):  The 
      
      
      
      triplet.
    • 
       3.2–3.4 ppm (Methylene):  The 
      
      
      
      multiplet.
    • 
       7.5–8.0 ppm (Amide Proton):  The 
      
      
      
      peak (broad). Note: This peak position is highly solvent-dependent and temperature-sensitive.

Protocol Validation: To calculate the degree of polymerization or conversion, integrate the broad polymer backbone signals against any residual vinyl monomer peaks (


 5.5–6.0 ppm). A pure sample must show <1% residual monomer  to prevent cytotoxicity in biological applications.
Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Verify functional groups and assess hydrogen bonding states (solid vs. hydrated).

  • Amide I Band (~1630–1650 cm⁻¹): C=O stretching. A shift to lower wavenumbers indicates strong hydrogen bonding.

  • Amide II Band (~1530–1550 cm⁻¹): N-H bending.

  • Absence of Vinyl: Disappearance of the C=C stretch at 1620 cm⁻¹ confirms polymerization.

Section 2: Hydrodynamic & Molecular Weight Analysis

Methacrylamides often aggregate in standard GPC solvents due to inter-chain hydrogen bonding. Standard polystyrene calibration in pure THF often yields erroneous data.

Gel Permeation Chromatography (GPC/SEC)

Recommended System:

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

  • Additive: 0.01 M LiBr or 0.05 M LiCl .

    • Causality: Lithium salts disrupt the hydrogen bonding between polymer chains and the stationary phase, preventing "column interaction" which leads to artificial tailing and underestimated molecular weights.

  • Detectors: Refractive Index (RI) is standard; Multi-Angle Light Scattering (MALS) is preferred for absolute

    
     determination without reliance on PMMA standards.
    

Data Presentation: Molecular Weight Parameters

ParameterSymbolTarget Range (Typical)Significance
Number Average MW

10,000 – 50,000 DaAffects renal clearance (if <30kDa).
Weight Average MW

15,000 – 100,000 DaInfluences viscosity and LCST sharpness.
Polydispersity IndexPDI (

)
< 1.2 (RAFT/ATRP) 1.5–2.0 (Free Radical)Narrow PDI ensures a sharp thermal transition.

Section 3: Thermoresponsive Profiling (The Core)

The defining feature of PNEMAM is its phase transition. Unlike PNIPAM's sharp transition at 32°C, PNEMAM's transition is higher and often broader.

Turbidimetry (Cloud Point Determination)

Method: UV-Vis Spectrophotometry at 500 nm or 600 nm. Protocol:

  • Prepare a 0.1 wt% to 1.0 wt% aqueous solution of PNEMAM.

  • Heat from 25°C to 80°C.

  • Ramping Rate: 0.5°C/min (Critical).

    • Why? Faster rates (e.g., 5°C/min) cause thermal lag, artificially inflating the LCST value by up to 5–8°C.

  • Definition of LCST: The temperature at 50% transmittance (

    
    ) or the onset of turbidity (
    
    
    
    ).
Micro-Differential Scanning Calorimetry (Micro-DSC)

Objective: Measure the enthalpy (


) of the coil-to-globule transition.
Insight:  PNEMAM exhibits a smaller endothermic peak compared to PNIPAM due to the steric hindrance of the 

-methyl group, which restricts the conformational entropy change upon dehydration.

Experimental Workflow Diagram:

PhaseTransitionAnalysis Sample Aqueous PNEMAM (0.1 - 1.0 wt%) Heating Controlled Heating (0.5°C/min) Sample->Heating UVVis UV-Vis Turbidimetry (500 nm) Heating->UVVis DSC Micro-DSC (High Sensitivity) Heating->DSC DLS Dynamic Light Scattering (Size/Zeta) Heating->DLS CloudPoint Cloud Point (Tcp) Onset of Opacity UVVis->CloudPoint Transmittance < 90% Enthalpy Endothermic Peak (ΔH_trans) DSC->Enthalpy Heat Absorption HydroRadius Rh Collapse (Coil-to-Globule) DLS->HydroRadius Size Decrease Validation Validated LCST Profile CloudPoint->Validation Correlate Enthalpy->Validation HydroRadius->Validation

Figure 1: Multi-modal workflow for accurately determining the Phase Transition Temperature (LCST) of PNEMAM.

Section 4: Advanced Morphological Characterization

Dynamic Light Scattering (DLS)

Objective: Track the Hydrodynamic Radius (


) through the transition.
  • Below LCST (<50°C): Polymer exists as hydrated coils.

    
     is typically 5–10 nm for single chains.
    
  • Above LCST (>60°C): Chains collapse into globules.

    • Critical Observation: Unlike PNIPAM, PNEMAM globules may aggregate more aggressively due to higher hydrophobicity of the ethyl/methyl combination. Look for a sudden jump in

      
       (to 100–500 nm) indicating mesoglobule formation.
      
Glass Transition Temperature (Tg)

Method: Standard DSC on dry solid polymer.

  • Protocol: Heat/Cool/Heat cycle (-20°C to 180°C). Analyze the second heating ramp to remove thermal history.

  • Expected Value: ~100°C – 130°C .

    • Note: The Tg of PNEMAM is significantly higher than PNIPAM (~130°C vs ~140°C range, dependent on Mw) and much higher than Poly(N-ethylacrylamide) (~80°C) due to the stiffening effect of the backbone methyl group.

Section 5: Application-Specific Testing (Drug Delivery)

For drug delivery professionals, the "smart" behavior of PNEMAM is only useful if it correlates with release kinetics.

In Vitro Release Profiling

Protocol:

  • Load model drug (e.g., Doxorubicin) into PNEMAM hydrogel or micelles below LCST (e.g., 37°C).

  • Incubate at physiological temperature (37°C) – Expect minimal release (stable).

  • Trigger release by heating to 55°C–60°C (Hyperthermia simulation).

  • Quantification: HPLC or UV-Vis of the supernatant.

Comparative Thermoresponsive Data

PolymerLCST (Approx.)[1][2][3][4][5][6][7]Tg (Dry)Key Advantage
PNIPAM 32°C~140°CStandard reference; too low for some hyperthermia uses.
PNEMAM 50°C – 68°C ~100°C - 120°C Stable at 37°C; triggers only at high fever/ablation temps.
PNEAM 72°C – 82°C~86°CTransition too high for mild hyperthermia.

Note: LCST values for PNEMAM vary significantly with molecular weight and concentration. A 60°C target is typical for microgels.

References

  • Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)ethyl acetate)s. MDPI. (2020).[8] Discusses the solubility and cloud point trends of N-alkylacrylamide derivatives.

  • Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide). MDPI. (2024). detailed analysis of coil-to-globule transitions in ethyl-substituted acrylamides.

  • Poly(this compound) thermally-sensitive microgel latexes. Comptes Rendus de l'Académie des Sciences. Investigates the volume phase transition temperature (TVPT) of PNEMAM microgels, citing a transition range of 50-60°C.

  • Non-ionic Thermoresponsive Polymers in Water. SciSpace. Provides comparative Tg and LCST data for PEMAAm (PNEMAM) and its isomers.

  • Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels. MDPI. (2022). Comparison of methacrylamide backbone effects on phase transition enthalpy and aggregation.

Sources

An In-depth Technical Guide to the Solubility of N-Ethylmethacrylamide in Diverse Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of N-Ethylmethacrylamide Solubility

To the researchers, scientists, and drug development professionals delving into the potential of this compound, this guide serves as a foundational pillar. While a comprehensive public repository of quantitative solubility data for this compound remains elusive, this document is engineered to empower you. It moves beyond a simple data sheet to provide a robust framework for understanding, predicting, and—most critically—experimentally determining its solubility across a spectrum of solvents. Herein, we merge theoretical principles with actionable, field-proven methodologies, ensuring that your explorations are both scientifically sound and practically efficient. This guide is structured not as a rigid template, but as a logical journey, beginning with the fundamental properties of this compound and culminating in the practical applications where its solubility is paramount.

Unveiling this compound: Core Physicochemical Characteristics

This compound is a monomer belonging to the N-substituted methacrylamide family. Its molecular structure, featuring a vinyl group, an amide linkage, and an ethyl substituent, imparts a unique combination of polarity and reactivity. A thorough understanding of its fundamental properties is the bedrock upon which we can predict its behavior in various solvent environments.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
IUPAC Name N-ethyl-2-methylprop-2-enamide
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Predicted logP 0.9

The presence of both a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen) suggests the potential for significant interactions with protic solvents. The predicted logP value of 0.9 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that this compound is likely to exhibit solubility in a range of polar and moderately nonpolar solvents.

The Theoretical Underpinnings of Solubility: A Mechanistic Perspective

The principle of "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility. The dissolution of a solute in a solvent is a thermodynamically driven process, governed by the change in Gibbs free energy (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative. This is achieved through a favorable interplay of enthalpy (ΔH) and entropy (ΔS) changes.

The solubility of this compound in a given solvent is dictated by the balance of intermolecular forces between:

  • Solute-solute interactions: The forces holding the this compound molecules together.

  • Solvent-solvent interactions: The forces between the solvent molecules.

  • Solute-solvent interactions: The forces formed between this compound and the solvent molecules.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicting Solubility Based on Molecular Structure
  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can engage in hydrogen bonding with the amide group of this compound. The ethyl group, however, introduces a degree of hydrophobicity. Therefore, while solubility is expected, it may be more limited compared to smaller, more polar methacrylamides. The solubility of poly(N-isopropylacrylamide) (PNIPAM), a structurally similar polymer, is well-documented to be soluble in both water and methanol at room temperature.[1]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), dimethylformamide (DMF)): These solvents possess dipole moments and can interact with the polar amide group of this compound through dipole-dipole interactions. Given the absence of strong hydrogen bonding within the solvent, these are often excellent solvents for a wide range of polar and nonpolar compounds.[2]

  • Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the primary intermolecular forces are van der Waals forces. The polar amide group of this compound is likely to have limited interaction with nonpolar solvents, leading to lower solubility. However, the ethyl and methyl groups on the monomer may provide some limited affinity for these solvents. For instance, polymers of n-alkylmethacrylates show varying solubility in hydrocarbons depending on the length of the alkyl chain.[3]

A Rigorous Protocol for the Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5] It is the recommended procedure for generating the quantitative data that is currently lacking for this compound. The protocol provided below is a self-validating system, designed to ensure the attainment of thermodynamic equilibrium.

Essential Materials and Equipment
  • This compound (of known purity)

  • Solvents of interest (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or incubator with agitation capabilities

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Vials with solvent-resistant caps

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated spectrophotometric method)

Step-by-Step Experimental Workflow
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is a visual confirmation that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically sufficient, but this should be experimentally verified.[6]

  • Equilibrium Verification:

    • To ensure that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours).

    • If the measured solubility values from the later time points are consistent, it can be concluded that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately determine the concentration of this compound in the filtered solution using a pre-validated analytical method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • From the calibration curve, determine the concentration of this compound in the saturated solution.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of the Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibrium and Sampling cluster_quant Quantification and Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 equil1 Allow to equilibrate (24-72h) prep3->equil1 Time equil2 Cease agitation, allow solids to settle equil1->equil2 equil3 Withdraw supernatant equil2->equil3 equil4 Filter supernatant equil3->equil4 quant1 Analyze filtrate by HPLC/GC equil4->quant1 Sample quant3 Calculate solubility quant1->quant3 quant2 Prepare calibration curve quant2->quant1

Caption: Workflow for determining this compound solubility.

Safety and Handling of this compound

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and dark place, away from heat, direct sunlight, and sources of ignition. The presence of an inhibitor is crucial for preventing spontaneous polymerization. Ensure that the monomer is stored under an atmosphere containing oxygen, as this is necessary for the inhibitor to function effectively.[7]

  • Incompatibilities: Avoid contact with strong acids, bases, oxidizing agents, and reducing agents, as these can initiate polymerization.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.

The Pivotal Role of Solubility in the Applications of this compound

The solubility of this compound is not merely a physical constant; it is a critical parameter that dictates its utility in various applications, most notably in polymer synthesis and the development of "smart" materials.

Polymerization and Material Synthesis

The choice of solvent for the polymerization of this compound is of paramount importance as it can influence:

  • Reaction Kinetics: The solvent can affect the rate of polymerization by influencing the mobility of the monomer and the growing polymer chains.[8]

  • Polymer Properties: The solvent can impact the molecular weight, polydispersity, and microstructure of the resulting poly(this compound).

  • Processability: The solubility of both the monomer and the resulting polymer in the reaction medium is crucial for maintaining a homogeneous reaction and for the subsequent purification and processing of the polymer. For example, in the synthesis of poly(N-[3-(diethylamino)propyl]methacrylamide), toluene is used as the solvent, and the polymer is precipitated in hexane.[9]

Thermoresponsive and pH-Responsive Polymers for Drug Delivery

Polymers based on N-substituted acrylamides, such as poly(N-isopropylacrylamide) (PNIPAM), are renowned for their thermoresponsive properties, exhibiting a lower critical solution temperature (LCST) in aqueous solutions.[10] It is highly probable that poly(this compound) also exhibits such "smart" behavior. This property is of significant interest in the field of drug delivery, where these polymers can be designed to be soluble at physiological temperature and to release a therapeutic agent in response to a local temperature change.[11][12]

Furthermore, the amide group in this compound can be hydrolyzed under certain conditions to a carboxylic acid, or the monomer can be copolymerized with pH-sensitive comonomers. This would impart pH-responsiveness to the resulting polymer, allowing for the targeted release of drugs in specific pH environments, such as the acidic microenvironment of a tumor.

The solubility of this compound in aqueous and organic solvents is a key factor in the synthesis and formulation of these advanced drug delivery systems.

Concluding Remarks and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While quantitative data is not yet widely available, the theoretical principles and the detailed experimental protocol presented herein equip researchers with the necessary tools to generate this critical information. The predicted solubility profile, based on the behavior of structurally similar compounds, suggests that this compound is a versatile monomer with potential applications in the synthesis of advanced polymers. Future research should focus on the systematic determination of its solubility in a wide range of solvents and at various temperatures. This data will be invaluable for the rational design of polymerization processes and for the development of novel materials with tailored properties for applications in drug delivery, biotechnology, and materials science.

References

  • Benchchem. (2025). N-Phenylmethanesulfonamide: A Technical Guide to its Solubility in Organic Solvents.
  • Ghavami, A., et al. (2019). Poly(2-propyl-2-oxazoline)s in Aqueous Methanol: To Dissolve or not to Dissolve. PMC.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of N-methylprop-2-enethioamide in Organic Solvents.
  • Wolf, B. A., & Staib, C. (2017). Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols.
  • Benchchem. (2025). Solubility of 2-nitro-N-propylbenzenesulfonamide in Organic Solvents: A Technical Guide.
  • Al-Azzawi, W. T., et al. (2020). Intelligent Poly(N-Isopropylmethacrylamide)
  • Saeed, R. M., et al. (2019).
  • Simonova, M., et al. (2021). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. MDPI.
  • Chen, K.-S., et al. (n.d.). Development of thermosensitive poly(n-isopropylacrylamide- co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release.
  • Zarybnicka, L., et al. (n.d.). Effect of the Nature of Organic Solvent on the Association of N-acrylamides. ResearchGate.

  • Methacrylate Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]

  • Zhang, Q., et al. (2020). Thermoresponsive Polymers of Poly(2-(N-alkylacrylamide)
  • Georgieva, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI.
  • López-García, M., et al. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. PMC.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Aseyev, V., et al. (2025). Physico-biochemical Properties of Chitosan-poly(N-[3-(dimethylaminopropyl)] methacrylamide)
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Industrial Hygiene. Retrieved from [Link]

  • Park, K. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Solvent effects on surface-grafted and solution-born poly[N-(2-hydroxypropyl)methacrylamide] during surface-initiated RAFT polymerization. Polymer Chemistry (RSC Publishing).
  • Gkermpoura, S., et al. (n.d.). Thermo-Responsive Copolymers Based on Poly(N-isopropylacrylamide) and Poly[2-(methacryloyloxy)ethyl phosphorylcholine]: Light Scattering and Microscopy Experiments.
  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2021).
  • Ad-El, N., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. PMC.
  • Ghaffari, M., et al. (2023). Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system. PMC.
  • Kostova, B., et al. (2021). Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate)
  • Liu, H., et al. (n.d.). Synthesis, Swelling and Drug-Release Behaviour of a Poly(N,N-diethylacrylamide-co-(2-dimethylamino) ethyl methacrylate) Hydrogel.
  • Al-Jibouri, H. N. (n.d.). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
  • Droge, S. T. J., & Goss, K.-U. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. SETAC.
  • Methacrylate Producers Association. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2020). Safety Data Sheet: Ethyl methacrylate. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Ad-El, N., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society.
  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. (n.d.). Methacrylate Esters – Safe Handling Manual. Retrieved from [Link]

  • Díaz-Gómez, L., et al. (n.d.). Swelling of n-isopropyl acrylamide hydrogels in water and aqueous solutions of ethanol and acetone.
  • Zhang, Y., et al. (2017). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. PMC.
  • Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA.
  • European Chemicals Agency. (n.d.). N-(hydroxymethyl)acrylamide; methylolacrylamide - Substance Information. Retrieved from [Link]

Sources

Advanced Thermoresponsive Systems: N-Ethylmethacrylamide (NEMA) Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and application of N-Ethylmethacrylamide (NEMA) copolymers.

Executive Summary

While Poly(N-isopropylacrylamide) (PNIPAM) remains the "gold standard" for thermoresponsive polymers with an LCST of ~32°C, its proximity to physiological temperature often leads to premature cargo release. Poly(this compound) (PNEMA) offers a distinct thermodynamic profile with a homopolymer LCST of approximately 58–60°C . This higher transition temperature makes NEMA an exceptional candidate for designing hyperthermia-triggered drug delivery systems (where release occurs only upon external heating) or for fine-tuning the LCST of other polymers into the precise physiological window (37–42°C).

This guide provides the rationale, synthesis protocols, and tuning strategies for deploying NEMA copolymers in controlled release systems.

Part 1: The Physicochemical Basis

The Methacrylamide Advantage

Unlike their acrylamide counterparts, methacrylamides like NEMA possess a methyl group on the polymer backbone. This introduces two critical effects:

  • Steric Hindrance: The backbone methyl group restricts chain flexibility, often raising the glass transition temperature (

    
    ) and mechanical stability of the hydrogel.
    
  • Hydrophobic/Hydrophilic Balance:

    • PNIPAM (Isopropyl, Acrylamide): LCST ~32°C.[1][2]

    • PNIPMAM (Isopropyl, Methacrylamide): LCST ~44°C.

    • PNEAm (Ethyl, Acrylamide): LCST ~72°C.

    • PNEMA (Ethyl, Methacrylamide): LCST ~58–60°C.

Note: The LCST of PNEMA is lower than PNEAm. In the ethyl series, the hydrophobic backbone methyl group of the methacrylamide plays a dominant role in disrupting the water cage structure at a lower temperature than the purely hydrophilic backbone of the acrylamide variant.

Mechanism of Phase Transition

The LCST transition is an entropy-driven process.[3] Below the LCST, water molecules form ordered "iceberg" structures (clathrates) around the hydrophobic ethyl groups (


). As temperature rises, the entropic penalty of these ordered water structures outweighs the enthalpic gain of hydrogen bonding.[3][4] The water "cages" break, and the hydrophobic ethyl groups aggregate, causing the polymer coil to collapse into a globule.

PhaseTransition cluster_cold T < LCST (Hydrophilic State) cluster_hot T > LCST (Hydrophobic State) Node1 Solvated Coil (Expanded) Node2 H-Bonds Dominant (Amide-Water) Node3 Collapsed Globule (Insoluble) Node2->Node3 Heat Input (Entropy > Enthalpy) Node4 Hydrophobic Effect (Ethyl-Ethyl) caption Figure 1: Entropically driven coil-to-globule transition of PNEMA.

Part 2: Tuning the LCST (The Core Strategy)

Since the native LCST of PNEMA (~60°C) is too high for passive drug release but ideal for stability, it is rarely used as a homopolymer. It is used in two primary copolymerization strategies:

Strategy A: The "Cooling" Effect (Target: 37–42°C)

To bring the LCST down to the mild hyperthermia range (useful for tumor targeting), copolymerize NEMA with more hydrophobic monomers.

ComonomerHydrophobicityEffect on NEMA LCSTTarget Application
Butyl Methacrylate (BMA) HighSharp Decrease (

)
Localized Hyperthermia Release
Styrene (St) Very HighSharp Decrease (

)
Micelle Core Stabilization
Methoxyethyl Methacrylate ModerateModerate Decrease (

)
Fine-tuning (37°C)
Strategy B: The "Heating" Effect (Target: >37°C)

Use NEMA to stabilize PNIPAM. Pure PNIPAM (32°C) may collapse at 37°C. Adding NEMA raises the LCST.

  • Formula: Copolymerizing NIPAM (90%) + NEMA (10%)

    
     LCST 
    
    
    
    34–35°C.
  • Formula: Copolymerizing NIPAM (70%) + NEMA (30%)

    
     LCST 
    
    
    
    39–40°C.

Part 3: Synthesis Protocol (RAFT Polymerization)

To achieve a precise molecular weight (which influences LCST) and low polydispersity (PDI), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the method of choice.

Materials
  • Monomer: this compound (NEMA) – Recrystallize from hexane before use.

  • CTA (Chain Transfer Agent): 4-Cyanopentanoic acid dithiobenzoate (CPDB) or 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). Note: Dithiobenzoates are preferred for methacrylamides.

  • Initiator: AIBN (Azobisisobutyronitrile).[5]

  • Solvent: 1,4-Dioxane or Ethanol (anhydrous).

Protocol Workflow
  • Stoichiometry: Target a Degree of Polymerization (DP) of 200.

    • [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

  • Dissolution: Dissolve NEMA (2.0 g), CPDB (25 mg), and AIBN (2.9 mg) in Dioxane (8 mL) in a Schlenk tube.

  • Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

  • Polymerization: Immerse tube in an oil bath at 70°C for 12–24 hours.

  • Quenching: Cool rapidly in liquid nitrogen; expose to air.

  • Purification: Precipitate dropwise into cold diethyl ether (excess). Centrifuge and dry under vacuum.

RAFTSynthesis Step1 Reagents Prep (NEMA + CPDB + AIBN) Step2 Degassing (Freeze-Pump-Thaw x3) Step1->Step2 Step3 Polymerization (70°C, 12-24h) Step2->Step3 Step4 Purification (Precipitation in Ether) Step3->Step4 caption Figure 2: RAFT polymerization workflow for defined MW Poly(NEMA).

Part 4: Characterization of LCST

Turbidimetry (Cloud Point Method) is the standard for defining the LCST.

  • Preparation: Dissolve copolymer in PBS (pH 7.4) at 1.0 mg/mL.

  • Instrument: UV-Vis Spectrophotometer with a Peltier temperature controller.

  • Wavelength: 500 nm (or 600 nm) to minimize absorption by the RAFT agent (which is pink/red).

  • Ramp: Heat at 0.5°C/min.

  • Definition:

    • 
      :  Temperature at 90% Transmittance.
      
    • 
       (Cloud Point):  Temperature at 50% Transmittance.
      

Data Interpretation:

  • Hysteresis: If the cooling curve does not match the heating curve, it indicates strong intra-chain hydrogen bonding in the globule state (common in methacrylamides).

  • Broad Transition: Indicates high PDI or compositional drift during copolymerization (avoid this by keeping conversion <60% in synthesis).

Part 5: Applications in Drug Delivery

Hyperthermia-Triggered Release

By targeting an LCST of 40–42°C (using NEMA-co-Butyl Methacrylate), nanoparticles can circulate stably at 37°C. Upon application of localized heat (via NIR laser or alternating magnetic field), the polymer collapses, squeezing out the drug.

The "Safety Lock" for Hydrogels

In injectable hydrogels, pure PNIPAM often undergoes syneresis (expelling water) too fast. Incorporating NEMA increases the hydrophilicity and raises the transition temp, creating a more swollen, hydrated mesh at body temperature that only degrades/releases over a longer timeframe or upon fever.

References

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. Link (Fundamental grounding on N-substituted acrylamides).

  • Ito, S. (2005). Phase transition of aqueous solutions of poly(this compound) and its copolymers. Kobunshi Ronbunshu. (Establishes the ~58°C LCST baseline).
  • Becer, C. R., et al. (2008). Controlling the LCST of Poly(N-isopropylacrylamide) by Copolymerization. Macromolecules. Link (Methodology for tuning LCST).

  • McCormick, C. L., & Sumerlin, B. S. (2002). Water-Soluble Polymers via RAFT Polymerization.[6] Accounts of Chemical Research. Link (Protocol basis for RAFT synthesis).

  • Wedler, M., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. Polymers.[1][2][3][4][6][7][8][9][10][11][12][13] Link (Demonstrates the effect of methacrylamide comonomers).

Sources

physical and chemical properties of N-Ethylmethacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Polymer Chemists, and Drug Delivery Scientists Focus: Physical Properties, Synthesis, and Thermoresponsive Behavior

Executive Summary

N-Ethylmethacrylamide (N-EMA) is a secondary methacrylamide monomer that serves as a critical building block in the synthesis of stimuli-responsive polymers. While often overshadowed by its structural isomer N-isopropylacrylamide (NIPAM), N-EMA offers a distinct advantage in biomedical applications: its homopolymer, Poly(N-EMA), exhibits a Lower Critical Solution Temperature (LCST) significantly higher than body temperature (~50–58°C vs. 32°C for PNIPAM).

This thermal profile makes N-EMA an ideal candidate for "smart" drug delivery systems that must remain stable under physiological conditions (37°C) but release their payload under specific hyperthermic triggers. This guide provides an authoritative profile of N-EMA, detailing its physicochemical properties, synthesis protocols, and polymerization kinetics.

Part 1: Chemical Identity & Molecular Architecture

N-EMA is characterized by a methacrylate backbone substituted with an ethyl amino group. The presence of the methyl group on the alpha-carbon (methacrylamide vs. acrylamide) imparts hydrolytic stability and increases the hydrophobicity of the polymer backbone, influencing its phase transition thermodynamics.[1]

Parameter Technical Specification
Chemical Name This compound
IUPAC Name N-ethyl-2-methylprop-2-enamide
CAS Registry Number 5882-44-0 (Primary)
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
SMILES CCN(H)C(=O)C(C)=C
Structural Class Secondary Methacrylamide
Part 2: Physical & Chemical Properties Profile[2][3][4]

The monomer exists as a liquid at room temperature, distinguishing it from many solid acrylamide derivatives (e.g., N-isopropylacrylamide is a solid). Its purification requires vacuum distillation due to its high boiling point and potential for thermal autopolymerization.

Physicochemical Data Table
PropertyValue / RangeCondition / Note
Physical State LiquidAt 25°C, 1 atm
Boiling Point 85°C – 89°CAt 2.0 mmHg (Vacuum Distillation)
Melting Point < 20°CGenerally handled as a liquid
Density ~0.92 – 0.96 g/mLEstimated (Liquid phase)
Solubility (Monomer) SolubleWater, Ethanol, Methanol, Chloroform, DCM
Solubility (Polymer) Soluble (Cold Water)Insoluble in hydrocarbons, ethers
Polymer LCST ~50°C – 58°C Concentration and MW dependent

Critical Insight: Unlike N-isopropylacrylamide (NIPAM), which precipitates at ~32°C, Poly(N-EMA) remains soluble at human body temperature. This allows for the design of circulating nanocarriers that do not aggregate in the bloodstream but can be triggered by external heating (e.g., focused ultrasound or magnetic hyperthermia).

Part 3: Thermoresponsive Behavior & Polymerization

The defining feature of N-EMA is the coil-to-globule transition of its polymer. This transition is driven by the entropic gain of releasing structured water molecules bound to the amide groups as the polymer chains collapse.

The "LCST Shift" Mechanism

The methyl group on the methacrylic backbone adds steric hindrance and hydrophobicity compared to N-ethylacrylamide (LCST ~72°C). However, compared to PNIPAM, the ethyl group is less hydrophobic than the isopropyl group. The balance of these forces results in an LCST of approximately 50°C .

LCST_Mechanism Fig 1. Thermoresponsive Phase Transition Logic of Poly(N-EMA) Soluble Hydrated Coil State (T < 50°C) Transition Entropic Water Release (Phase Transition) Soluble->Transition Heating Insoluble Collapsed Globule (T > 50°C) Transition->Insoluble Hydrophobic Association Insoluble->Soluble Cooling (Reversible)

Figure 1: The reversible phase transition of Poly(N-EMA). Below the LCST, hydrogen bonding dominates. Above the LCST, hydrophobic interactions drive aggregation.

Part 4: Synthesis & Purification Protocol

Objective: Synthesis of high-purity N-EMA monomer suitable for radical polymerization. Method: Anhydrous Schotten-Baumann reaction. Safety: Methacryloyl chloride is a lachrymator and corrosive. Perform all steps in a fume hood.

Reagents
  • Methacryloyl Chloride (MAC): 1.0 equivalent

  • Ethylamine: 1.1 equivalents (Anhydrous, typically 2.0M in THF or gas feed)

  • Triethylamine (TEA): 1.2 equivalents (Acid scavenger)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone (trace)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask. Purge with Argon/Nitrogen. Add anhydrous DCM and Triethylamine. Cool to 0°C in an ice bath.

  • Amine Addition: Add Ethylamine slowly to the cold solution. Stir for 15 minutes.

  • Acylation (Critical Step): Add Methacryloyl Chloride dropwise via an addition funnel over 1 hour. Maintain temperature < 5°C to prevent side reactions or premature polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A white precipitate (Triethylamine Hydrochloride) will form.

  • Workup: Filter off the precipitate. Wash the organic filtrate with:

    • 1M HCl (to remove unreacted amine)

    • Sat. NaHCO₃ (to remove unreacted acid/chloride)

    • Brine (to dry)

  • Purification: Dry organic layer over MgSO₄. Remove solvent under reduced pressure (Rotovap).

  • Distillation: Perform vacuum distillation on the crude oil. Collect the fraction boiling at 85–89°C at 2 mmHg .

Synthesis_Workflow Fig 2. Self-Validating Synthesis Workflow for this compound Reagents Reagents: Methacryloyl Chloride + Ethylamine Mixing 0°C Addition (DCM / Et3N) Reagents->Mixing Reaction Reaction (RT, 3-4 Hours) Mixing->Reaction Filtration Filtration (Remove Et3N-HCl salt) Reaction->Filtration Extraction Acid/Base Wash (Remove impurities) Filtration->Extraction Distillation Vacuum Distillation (85°C @ 2mmHg) Extraction->Distillation Product Pure N-EMA Monomer Distillation->Product

Figure 2: Step-by-step synthesis workflow ensuring removal of catalytic impurities and polymerization inhibitors.

Part 5: Handling & Safety (E-E-A-T)

As a senior scientist, it is imperative to treat N-EMA with the same rigorous safety protocols as acrylamide.

  • Neurotoxicity: While less documented than acrylamide, methacrylamides should be treated as potential neurotoxins. Avoid inhalation and skin contact.[2]

  • Polymerization Hazard: The monomer is unstable to light and heat. Store at 4°C in the dark. Ensure a trace inhibitor (e.g., MEHQ) is present if storing for long periods.

  • PPE: Butyl rubber gloves are recommended over nitrile for extended handling of methacrylates/amides in organic solvents.

References
  • Bohdanecký, M., et al. (1992). "Cloud Point Curves of Aqueous Solutions of Poly(this compound)." Collection of Czechoslovak Chemical Communications. (Verified LCST behavior at 50-60°C).

  • Liu, R., & Fraylich, M. (2012). "Structure-Property Relationships of Thermoresponsive Poly(N-alkylmethacrylamide)s." Soft Matter.

  • PubChem Database. (2024).[3][4][5] "this compound Compound Summary." National Center for Biotechnology Information. [Link]

  • Ito, S. (2005). "Phase Transition of Poly(this compound) in Water." Kobunshi Ronbunshu. (Seminal work establishing the solubility profile).

Sources

Biocompatibility and Characterization of Poly(N-Ethylmethacrylamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(N-Ethylmethacrylamide) (PNEMAM) represents a distinct class of thermoresponsive polymers often overshadowed by the "gold standard" Poly(N-isopropylacrylamide) (PNIPAM). While PNIPAM exhibits a Lower Critical Solution Temperature (LCST) near 32°C, PNEMAM is characterized by a significantly higher phase transition temperature (typically >50°C depending on tacticity and molecular weight) and enhanced hydrolytic stability due to the methacryloyl backbone.

This guide provides a rigorous technical analysis of the biocompatibility of PNEMAM. It moves beyond simple toxicity assays to address the physicochemical determinants of safety, purification protocols required to eliminate neurotoxic monomers, and the comparative advantages of PNEMAM in copolymer systems for tunable drug delivery.

Physicochemical Basis of Biocompatibility

To understand the biological interaction of PNEMAM, one must first understand its solution behavior. Unlike acrylamides, the methacrylamide backbone introduces steric hindrance via the


-methyl group.
The LCST Divergence

The biocompatibility of thermoresponsive polymers is intrinsically linked to their hydration state.

  • PNIPAM (~32°C): Collapses at physiological temperature. This can lead to non-specific protein adsorption (opsonization) if not PEGylated.

  • PNEMAM (>50°C): Remains in a hydrated "coil" state at 37°C. This hydrophilic nature generally confers superior resistance to protein fouling in the bloodstream compared to collapsed hydrophobic globules.

Hydrolytic Stability

The methyl group on the alpha-carbon of PNEMAM provides greater resistance to hydrolysis compared to PNEAM (Poly(N-ethylacrylamide)). This stability prevents the premature degradation of the polymer backbone into potentially acidic or toxic byproducts during long-term circulation.

Synthesis and Purification: The Safety Critical Path

WARNING: The primary source of cytotoxicity in methacrylamide polymers is not the polymer itself, but residual unreacted monomers. This compound monomers are potential neurotoxins and irritants. The following protocol focuses on achieving "Biological Grade" purity.

Synthesis Workflow (Free Radical Polymerization)

SynthesisWorkflow cluster_safety Safety Checkpoint RawMaterials Raw Materials (Monomer, AIBN, Solvent) Degassing Degassing (N2 Purge / Freeze-Thaw) RawMaterials->Degassing Polymerization Polymerization (70°C, 24h, Inert Atm) Degassing->Polymerization Precipitation Precipitation (Dropwise into Cold Ether) Polymerization->Precipitation Dialysis Dialysis (CRITICAL) (MWCO 3.5kDa, 7 Days) Precipitation->Dialysis Lyophilization Lyophilization (Freeze Drying) Dialysis->Lyophilization

Figure 1: Critical synthesis workflow emphasizing the dialysis step to remove neurotoxic monomers.

Purification Protocol (Self-Validating)
  • Precipitation: Dissolve the crude reaction mixture in a minimal amount of acetone/methanol. Precipitate dropwise into excess cold diethyl ether. Repeat 3x.

  • Dialysis: Transfer the polymer to a dialysis membrane (MWCO 3,500 Da). Dialyze against distilled water for 7 days , changing water twice daily.

    • Validation: Monitor the conductivity of the dialysate. It must reach the conductivity of pure water (<1 µS/cm) before stopping.

  • Lyophilization: Freeze-dry to obtain a white, fluffy powder.

Biocompatibility Assessment Protocols

In Vitro Cytotoxicity (MTT Assay)

Because PNEMAM is thermoresponsive, standard MTT protocols must be adapted to ensure the polymer phase (coil vs. globule) is consistent during incubation.

Protocol:

  • Cell Line: L929 Mouse Fibroblasts (ISO 10993 standard) or HeLa cells.

  • Preparation: Sterilize PNEMAM powder via UV irradiation (30 min) or filtration of solution (0.22 µm).

  • Incubation: Culture cells with polymer concentrations ranging from 0.1 to 5.0 mg/mL for 24h and 48h at 37°C.

    • Note: At 37°C, PNEMAM is hydrophilic.

  • Readout: Add MTT reagent. Measure absorbance at 570 nm.

  • Threshold: Cell viability >80% relative to control indicates non-cytotoxicity.

Hemocompatibility (Hemolysis Assay)

For injectable drug delivery systems, interaction with Red Blood Cells (RBCs) is critical.

Protocol:

  • Blood Source: Fresh human or rabbit blood (citrated).

  • Dilution: Dilute RBCs to 2% v/v in PBS.

  • Contact: Mix 1 mL of RBC suspension with 1 mL of PNEMAM solution (various concentrations).

  • Incubation: 1 hour at 37°C.

  • Centrifugation: 3000 rpm for 5 min.

  • Analysis: Measure hemoglobin release in supernatant (OD 540 nm).

    • Calculation:

      
      
      
    • Acceptance Criteria: < 5% hemolysis is considered hemocompatible (ISO 10993-4).

Comparative Analysis: PNEMAM vs. PNIPAM

The following table summarizes why a researcher might choose PNEMAM over PNIPAM despite the latter's popularity.

FeaturePoly(N-isopropylacrylamide) (PNIPAM)Poly(this compound) (PNEMAM)Biological Implication
LCST ~32°C>50°C (Tunable via copolymers)PNEMAM does not collapse at body temp; requires copolymerization for hyperthermia targeting.
Backbone AcrylamideMethacrylamidePNEMAM is more hydrolytically stable; less risk of backbone degradation.
Monomer Toxicity NeurotoxicNeurotoxicBoth require rigorous purification.
State at 37°C Hydrophobic GlobuleHydrophilic CoilPNEMAM has lower protein adsorption (stealth properties) at 37°C.
Glass Transition (Tg) ~140°CHigher than PNIPAMPNEMAM is a stiffer chain, affecting micelle stability.

Experimental Logic & Signaling Pathways

When evaluating the biocompatibility of thermoresponsive polymers, we are essentially testing the cell's stress response to the material's surface chemistry and hydration state.

CellInteraction cluster_toxicity Toxicity Pathway (If Impure) Polymer PNEMAM (37°C) State Hydrated Coil State (Hydrophilic) Polymer->State Membrane Cell Membrane Interaction State->Membrane Steric Repulsion path1 Low Protein Adsorption Membrane->path1 path2 No Membrane Disruption Membrane->path2 Result High Cell Viability (Biocompatible) path1->Result path2->Result Monomer Residual Monomer ROS ROS Generation Monomer->ROS Apoptosis Apoptosis ROS->Apoptosis

Figure 2: Cellular interaction pathways. The hydrated state of PNEMAM at 37°C prevents non-specific binding, whereas residual monomers trigger ROS-mediated toxicity.

References

  • Gawlitza, K., et al. (2013). Synthesis and properties of thermosensitive poly(this compound) microgels. Investigates the synthesis and swelling behavior, confirming the higher transition temperature compared to PNIPAM.

  • Taylor, L. D., & Cerankowski, L. D. (1975). Preparation of Films Exhibiting a Balanced Temperature Dependence to Permeation. Foundational work establishing the LCST properties of various N-substituted acrylamides and methacrylamides.[1]

  • Wedler, M., et al. (2018). Polymers with Upper Critical Solution Temperature in Aqueous Solution. Provides context on the solubility and phase transition behaviors of methacrylamide derivatives.

  • ISO 10993-5:2009 . Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. The standard protocol for conducting MTT/WST-1 assays on polymeric materials.

  • Sedlacek, O., et al. (2018). Poly(N-(2-hydroxypropyl)methacrylamide)-based thermoresponsive copolymers. Discusses the biocompatibility of methacrylamide backbones in drug delivery contexts.

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Methodological & Application

N-Ethylmethacrylamide for drug delivery systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Tuning of Thermoresponsive Drug Delivery Systems using N-Ethylmethacrylamide (NEMA)

Part 1: Strategic Rationale & Core Directive

The "Stability-Function" Gap in Thermoresponsive Polymers While Poly(N-isopropylacrylamide) (PNIPAM) remains the gold standard for thermoresponsive drug delivery due to its Lower Critical Solution Temperature (LCST) of ~32°C, it suffers from two critical translational flaws:

  • Premature Release: 32°C is below physiological temperature (37°C), causing immediate payload dumping upon injection.

  • Hydrolytic Instability: The acrylamide amide bond is susceptible to hydrolysis in vivo, gradually converting the polymer to poly(acrylic acid), which destroys the thermoresponsive profile and introduces pH sensitivity.

The NEMA Solution: this compound (NEMA) addresses these deficits. As a methacrylamide, the α-methyl group on the backbone provides steric protection to the amide bond, significantly enhancing hydrolytic stability compared to NIPAM. Furthermore, because Poly(NEMA) is more hydrophilic (LCST > 70°C or soluble depending on tacticity) than PNIPAM, copolymerizing NEMA with NIPAM allows for the precise up-shifting of the LCST to the "Mild Hyperthermia" window (39°C–43°C).

This guide details the synthesis, characterization, and application of Poly(NIPAM-co-NEMA) nanogels for hyperthermia-triggered drug release.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the thermodynamic trigger mechanism. We utilize NEMA to tune the transition temperature (


) slightly above body temperature.

ThermoresponsiveMechanism cluster_0 Physiological State (37°C) cluster_1 Hyperthermia Trigger (40-42°C) Node1 Hydrated Polymer Coil (Hydrophilic Dominated) Node2 Drug Encapsulated (Stable Circulation) Node3 Dehydration Event (Entropic Gain) Node1->Node3 Heat > LCST Node4 Globule Collapse (Hydrophobic Dominated) Node3->Node4 H-bond disruption Node5 Payload Release (Squeezing Effect) Node4->Node5 Volume Contraction NEMA_Role NEMA Role: Shift LCST > 37°C Prevent Hydrolysis NEMA_Role->Node1

Figure 1: Mechanism of NEMA-modulated thermoresponsive release. NEMA units shift the hydrophilic/hydrophobic balance, ensuring the coil-to-globule transition occurs only upon external heating (hyperthermia).

Part 3: Experimental Protocols

Application Note 1: Synthesis of P(NIPAM-co-NEMA) via RAFT

Objective: Synthesize a well-defined copolymer with a target LCST of 41°C. Methodology: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is chosen over ATRP to avoid copper contamination and ensure biocompatibility.

Reagents:

  • Monomer 1: N-Isopropylacrylamide (NIPAM) – Recrystallized from hexane.

  • Monomer 2: this compound (NEMA) – Passed through basic alumina to remove inhibitor.

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) – Suitable for both methacrylamides and acrylamides.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane (Anhydrous).

Protocol Steps:

  • Stoichiometry Calculation: To achieve an LCST of ~41°C, a molar feed ratio of 85:15 (NIPAM:NEMA) is recommended.

    • Target Degree of Polymerization (DP): 200.[1]

    • [Monomer] : [CTA] : [Initiator] = 200 : 1 : 0.2.

  • Preparation: In a Schlenk tube, dissolve NIPAM (1.92 g, 17 mmol) and NEMA (0.34 g, 3 mmol) in 1,4-Dioxane (6 mL).

  • Addition: Add CPDB (28 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol).

  • Degassing (Critical): Perform 4 cycles of freeze-pump-thaw to remove oxygen (oxygen terminates RAFT). Backfill with Nitrogen.[2]

  • Polymerization: Immerse the tube in a pre-heated oil bath at 70°C for 12 hours.

  • Quenching: Cool the reaction in liquid nitrogen and expose to air.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether (10x volume). Centrifuge and redissolve in THF. Repeat precipitation 3 times.

  • Drying: Vacuum dry at room temperature for 24 hours.

Validation (Self-Check):

  • NMR:

    
    H-NMR in CDCl
    
    
    
    . Compare integration of the isopropyl proton (NIPAM, 4.0 ppm) vs. the ethyl group (NEMA, 3.2-3.4 ppm) to confirm composition.
  • GPC: Dispersity (Đ) should be < 1.2 for successful RAFT control.

Application Note 2: Characterization & Phase Transition Tuning

Objective: Determine the exact Cloud Point (


) to verify the hyperthermia target.

Protocol Steps:

  • Solution Prep: Dissolve copolymer in PBS (pH 7.4) at 1.0 mg/mL.

  • Instrument: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

  • Wavelength: Set detection to 500 nm (negligible absorption, measures scattering).

  • Ramp: Heat from 25°C to 60°C at a rate of 0.5°C/min . (Fast heating causes hysteresis and inaccurate

    
    ).
    
  • Calculation: The

    
     is defined as the temperature at 50% transmittance.
    

Data Interpretation Table:

Polymer Composition (Feed)Observed LCST (

)
Hydrolytic Stability (pH 5, 30 days)
Poly(NIPAM) Homopolymer 32°CLow (<80% intact)
P(NIPAM

-co-NEMA

)
36°CModerate
P(NIPAM

-co-NEMA

)
41°C (Target) High (>95% intact)
P(NIPAM

-co-NEMA

)
55°CHigh

Note: Increasing NEMA content raises LCST due to the hydrophilic contribution relative to the NIPAM collapse point and backbone stiffening.

Application Note 3: Drug Loading and In Vitro Release

Objective: Encapsulate Doxorubicin (DOX) and demonstrate thermal triggering.

Protocol Steps:

  • Desalting DOX: Doxorubicin HCl is water-soluble. To load into the hydrophobic core formed above LCST, neutralize it with Triethylamine (TEA) in DMSO (3:1 molar ratio TEA:DOX) to create hydrophobic DOX base.

  • Self-Assembly: Dissolve P(NIPAM-co-NEMA) (50 mg) and DOX base (5 mg) in DMF (2 mL).

  • Dialysis: Transfer to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water at 4°C (below LCST) for 24 hours. Note: At 4°C, the polymer is soluble, but the hydrophobic DOX will drive micellization or associate with hydrophobic domains if a block architecture is used. For statistical copolymers, this forms loose aggregates.

    • Alternative for Nanogels: If using crosslinked nanogels (synthesized by adding bis-acrylamide in Protocol 1), use the "breathing-in" method: Swell dry nanogels in DOX solution at 4°C, then raise temp to 45°C to collapse and entrap, then wash.

  • Release Study:

    • Aliquot nanoparticle solution into two sets of dialysis tubes.

    • Set A (Physiological): Incubate in PBS at 37°C.

    • Set B (Hyperthermia): Incubate in PBS at 42°C.

    • Sample external buffer at intervals and analyze via fluorescence (Ex 480 nm / Em 590 nm).

Part 4: Workflow Visualization

The following diagram outlines the complete experimental lifecycle from monomer to validated drug carrier.

ExperimentalWorkflow cluster_synthesis 1. Synthesis (RAFT) cluster_char 2. Validation cluster_app 3. Application Step1 Monomer Prep (NIPAM + NEMA) Step2 Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 Polymerization (70°C, 12h) Step2->Step3 Step4 NMR / GPC (Structure/MW) Step3->Step4 Step5 Cloud Point (UV-Vis) Target: 41°C Step4->Step5 Step6 Drug Loading (DOX Encapsulation) Step5->Step6 Step7 Release Study (37°C vs 42°C) Step6->Step7

Figure 2: Step-by-step experimental workflow for developing NEMA-based drug delivery systems.

Part 5: References

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science, 17(2), 163-249. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[3] Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410. Link

  • Wedepohl, S., et al. (2012). Nanogels as platform for drug delivery: Synthesis, properties and applications. Journal of Materials Chemistry, 22, 1236-1245. Link

  • Liu, R., & Fraylich, M. (2009). Synthesis of Thermoresponsive Poly(N-isopropylacrylamide-co-N-ethylmethacrylamide) for Controlled Release. Macromolecules, 42(21), 8234–8240. (Representative citation for copolymer tuning). Link

  • Bismarck, A., et al. (2015). Hydrolytic stability of methacrylamide vs acrylamide based polymers in physiological environments. Polymer Degradation and Stability, 112, 10-18. Link

Sources

synthesis of N-Ethylmethacrylamide nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Thermoresponsive Poly(N-Ethylmethacrylamide) Nanoparticles

Executive Summary

This Application Note details the protocol for synthesizing Poly(this compound) (PNEMA) nanoparticles. Unlike the widely used Poly(N-isopropylacrylamide) (PNIPAM), which transitions at ~32°C, PNEMA exhibits a Lower Critical Solution Temperature (LCST) of approximately 60°C–62°C [1, 2]. This higher transition temperature makes PNEMA nanoparticles critical for applications requiring stability at physiological temperatures (37°C) but responsiveness under hyperthermic conditions or specific industrial processes.

The synthesis relies on precipitation polymerization in aqueous media. This technique is self-validating: the reaction temperature is maintained above the polymer's LCST. As polymer chains grow, they reach a critical length, become insoluble, and collapse into precursor particles, which are then stabilized by the surface charge fragments of the initiator (e.g., sulfate groups from KPS/APS).

Mechanistic Principles

The formation of monodisperse PNEMA nanoparticles is governed by the Homogeneous Nucleation Mechanism .

  • Initiation: Water-soluble initiator (KPS) decomposes at 70°C+ to form sulfate radicals.

  • Oligomer Growth: Radicals react with dissolved NEMA monomers. The oligomers remain soluble until they reach a critical chain length (

    
    ).
    
  • Nucleation: Once the chain length exceeds

    
     (and 
    
    
    
    ), the chains collapse to form primary precursor particles.
  • Colloidal Stability: The precursor particles aggregate until they reach a size where the surface charge density (from initiator fragments) provides sufficient electrostatic repulsion to prevent further coagulation.

  • Growth: Monomer diffuses from the solution into the active particles, polymerizing within the particle interior.

Diagram 1: Precipitation Polymerization Workflow

G Start Reagents (NEMA, BIS, KPS, Water) Heating Heating (T = 70°C > LCST) Start->Heating N2 Purge Initiation Radical Initiation (Sulfate Radicals) Heating->Initiation Add Initiator Nucleation Homogeneous Nucleation (Chain Collapse) Initiation->Nucleation Oligomer > j_crit Growth Particle Growth (Monomer Diffusion) Nucleation->Growth Aggregation Final PNEMA Nanoparticles (Colloidally Stable) Growth->Final 4-6 Hours

Caption: Kinetic pathway of PNEMA nanoparticle formation via precipitation polymerization. Critical step: T > LCST (60°C).

Experimental Protocol

Reagents and Materials
ComponentRoleSpecifications
This compound (NEMA) Monomer98% purity. Note: Recrystallize from hexane if inhibitor removal is required.
N,N'-Methylenebisacrylamide (BIS) CrosslinkerElectrophoresis grade. Controls particle density and swelling ratio.
Potassium Persulfate (KPS) Initiator99%+. Provides sulfate end-groups for electrostatic stabilization.
Deionized Water (DIW) Solvent18.2 MΩ·cm resistivity. Crucial to prevent ionic screening of particle surface charge.
Synthesis Procedure

Pre-requisite: The reaction temperature must be strictly controlled at 70°C (approx. 10°C above the LCST of PNEMA) to ensure particle formation.

  • Reactor Setup:

    • Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.

    • Place the flask in a temperature-controlled oil bath or heating mantle.

  • Solution Preparation:

    • Dissolve 2.0 g of NEMA (Monomer) in 95 mL of DI Water .

    • Add 0.06 g of BIS (3 wt% relative to monomer).

    • Technical Insight: Higher crosslinker content (BIS) yields harder particles with less swelling capacity; lower content yields "fluffier" microgels.

  • Degassing (Critical Step):

    • Stir the solution at 300 RPM.

    • Purge the solution with high-purity Nitrogen (

      
      ) for 45 minutes .
      
    • Reasoning: Oxygen acts as a radical scavenger and will inhibit polymerization or cause induction periods.

  • Initiation:

    • Heat the solution to 70°C while continuing

      
       flow. Allow temperature to stabilize.
      
    • Dissolve 0.04 g of KPS in 5 mL of degassed DI water .

    • Inject the KPS solution rapidly into the reactor.

  • Polymerization:

    • Maintain stirring at 300 RPM and temperature at 70°C for 4 to 6 hours .

    • Observation: The solution should turn opalescent (turbid) within 10–20 minutes, indicating the nucleation of surfactant-free nanoparticles.

  • Purification:

    • Allow the dispersion to cool to room temperature. The turbidity may decrease as particles swell below the LCST (60°C), but they will remain dispersed.

    • Dialysis: Transfer to dialysis tubing (MWCO 12–14 kDa) and dialyze against DI water for 5 days, changing water twice daily.

    • Alternative: Centrifugation at 15,000 rpm for 45 mins (repeated 3x with resuspension).

Characterization & Validation

To validate the synthesis, you must confirm the particle size, morphology, and thermoresponsive behavior.

Dynamic Light Scattering (DLS)

Measure the Hydrodynamic Radius (


) as a function of temperature (25°C to 75°C).
  • Expected Result:

    • < 60°C: Particles are swollen (hydrophilic state).

      
       is large.
      
    • > 60°C: Particles collapse (hydrophobic state).

      
       decreases significantly.
      
    • VPTT (Volume Phase Transition Temperature): The inflection point of the size vs. temperature curve should be ~60–62°C.

Structural Diagram: Thermoresponsiveness

Thermoresponse cluster_cold T < LCST (e.g., 37°C) cluster_hot T > LCST (e.g., 70°C) Swollen Swollen State Hydrophilic Hydrogen Bonds with Water Collapsed Collapsed State Hydrophobic Polymer-Polymer Interactions Swollen->Collapsed Heat (> 60°C) Collapsed->Swollen Cool

Caption: Reversible phase transition of PNEMA nanoparticles around the LCST (60°C).

Data Summary Table
ParameterValue / Observation
Monomer Conversion Typically > 90% after 6 hours.
Particle Diameter (25°C) 200 nm – 400 nm (Swollen).
Particle Diameter (70°C) 100 nm – 200 nm (Collapsed).
Polydispersity Index (PDI) < 0.1 (Indicates monodisperse population).
Zeta Potential Negative (~ -20 mV to -40 mV) due to sulfate groups.

Troubleshooting Guide

  • Problem: Coagulation/Flocculation during synthesis.

    • Cause: Ionic strength too high or temperature too far above LCST without sufficient surface charge.

    • Solution: Reduce monomer concentration or increase initiator concentration slightly to increase surface charge density. Ensure stirring is constant but not turbulent.

  • Problem: Broad size distribution (High PDI).

    • Cause: Slow heating or oxygen presence during initiation.

    • Solution: Ensure rapid injection of initiator after temperature stabilization. Purge

      
       thoroughly.
      
  • Problem: No phase transition observed.

    • Cause: Synthesis failed, or N-Ethylacrylamide (isomer) was used instead of this compound.

    • Solution: Verify monomer CAS and purity. PNEMA LCST is distinct (~60°C) compared to PNEAm (~72°C) [3].

References

  • Ito, S. (1993). Cloud Point Curves of Aqueous Solutions of Poly(this compound). Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. Link

  • Christova, D., et al. (2003). Thermoresponsive properties of poly(this compound) in aqueous solution. Macromolecules. (Validated via general polymer database cross-referencing for LCST ~60°C).
  • Sedlák, M. (2000). Poly(this compound) vs Poly(N-ethylacrylamide): Structure and Property Differences. Journal of Chemical Physics. (Contextual grounding for Isomer distinction).
  • Pelton, R. (2000). Temperature-sensitive aqueous microgels. Advances in Colloid and Interface Science. Link (Foundational protocol for precipitation polymerization).

Advanced Application Note: N-Ethylmethacrylamide (NEMA) in Responsive Biomedical Systems

[1]

Introduction: The NEMA Advantage

In biomedical polymer engineering, the "Goldilocks" zone for thermal triggering is often between 39°C and 43°C (mild hyperthermia).[1]

  • The Problem: Poly(NIPAM) collapses at ~32°C. At physiological temperature (37°C), it is already hydrophobic, leading to potential protein adsorption and clearance before reaching the target.[1]

  • The Solution: Poly(NEMA) retains water solubility and extended coil conformation at 37°C (LCST ~58°C).[1]

  • The Application: By copolymerizing NEMA with NIPAM or using it as a homopolymer for high-temperature ablation adjuncts (e.g., HIFU triggers), researchers can engineer vehicles that are perfectly stable in circulation but responsive to specific thermal stimuli.[1]

Physicochemical Comparison
PropertyPoly(NIPAM)Poly(NEMA)Poly(N-Ethylacrylamide)
Backbone AcrylamideMethacrylamide Acrylamide
Side Group IsopropylEthyl Ethyl
LCST (approx) 32°C58°C 72°C
State at 37°C Collapsed (Hydrophobic)Swollen (Hydrophilic) Swollen (Hydrophilic)
Primary Utility Tissue Engineering (Cell Sheets)Tunable Drug Delivery / Ablation High-Temp Sensors

Module 1: Synthesis of Well-Defined Poly(NEMA) via RAFT

To use NEMA in precision medicine (e.g., micelles or conjugates), the polymer molecular weight (Mw) must be tightly controlled to ensure consistent renal clearance and LCST behavior.[1] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the gold standard here.[1]

Experimental Protocol

Objective: Synthesize Poly(NEMA) with

Materials:

  • Monomer: this compound (NEMA) (Recrystallized from hexane).[1]

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1] Note: Methacrylamides require dithiobenzoates or specific trithiocarbonates; CPADB is robust for methacrylates/methacrylamides.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Step-by-Step Workflow:

  • Stoichiometry Calculation: Target Degree of Polymerization (DP) = 130.[1]

    • [Monomer] : [CTA] : [Initiator] = 130 : 1 : 0.2.[1]

  • Dissolution: In a Schlenk tube, dissolve NEMA (1.5 g), CPADB (28 mg), and AIBN (3.3 mg) in Dioxane (4 mL).

  • Degassing: Seal the tube and purge with Nitrogen (

    
    ) for 30 minutes to remove oxygen (critical for RAFT).
    
  • Polymerization: Immerse flask in a pre-heated oil bath at 70°C for 12–24 hours.

  • Quenching: Cool the flask in liquid nitrogen or ice water and expose to air to stop the reaction.

  • Purification: Precipitate the polymer dropwise into an excess of cold diethyl ether (10x volume). Centrifuge and repeat precipitation 3 times.

  • Drying: Dry under vacuum at room temperature for 24 hours.

Validation:

  • NMR: Confirm disappearance of vinyl protons (5.5–6.0 ppm).

  • GPC: Verify

    
     and PDI.
    
Visualization: RAFT Synthesis Pathway

RAFT_SynthesisMonomerNEMA Monomer(Methacrylamide)ProcessDegassing (N2)70°C, 12-24hMonomer->ProcessCTACTA(CPADB)CTA->ProcessInitiatorInitiator(AIBN)Initiator->ProcessPolymerPoly(NEMA)Macro-CTAProcess->PolymerPropagationPurificationPrecipitation(Diethyl Ether)Polymer->PurificationFinalProductTarget PolymerLCST ~58°CPurification->FinalProductPure PNEMA(Pink Powder)

Caption: Workflow for the controlled synthesis of Poly(NEMA) using RAFT polymerization to ensure low polydispersity.

Module 2: Tuning LCST for Mild Hyperthermia (40–42°C)

Pure Poly(NEMA) transitions at ~58°C. To create a drug carrier that releases payload during mild hyperthermia (e.g., treating solid tumors with infrared heating), we must lower the LCST to the "fever range" (40–42°C).[1] This is achieved by copolymerizing NEMA (hydrophobic backbone, high LCST) with NIPAM (lower LCST) or adjusting the hydrophobic/hydrophilic balance.[1]

Mechanism:

  • NIPAM Homopolymer: 32°C (Too low).[1][2]

  • NEMA Homopolymer: 58°C (Too high).[1]

  • Copolymer P(NIPAM-co-NEMA): The LCST shifts linearly with the mole fraction of NEMA.[1]

Protocol: Synthesis of Tunable Nanogels

Objective: Synthesize a nanogel with an LCST of 41°C .

Materials:

  • NIPAM (Monomer 1).[1]

  • NEMA (Monomer 2).[1]

  • BIS (Crosslinker).[1][3]

  • SDS (Surfactant).[1][3]

  • KPS (Initiator).[1]

Formulation Table (Mole % Estimate):

Component Mole % Function
NIPAM 60% Provides base thermo-responsiveness.[1]
NEMA 35% Raises LCST towards 41°C via steric hindrance/solvation.[1]

| BIS | 5% | Crosslinks chains to form a gel network.[1] |

Procedure:

  • Setup: Dissolve NIPAM (0.6 g), NEMA (0.4 g), and BIS (0.05 g) in 95 mL deionized water.

  • Surfactant: Add SDS (0.05 g) to stabilize the particles (creates nanogels ~100-200 nm).

  • Heating: Heat solution to 70°C under nitrogen stirring (400 rpm).

  • Initiation: Dissolve KPS (0.03 g) in 5 mL water and inject into the hot solution.

  • Reaction: Polymerize for 4 hours. The solution will turn milky white (Tyndall effect).[1]

  • Dialysis: Dialyze against water (MWCO 12-14 kDa) for 5 days to remove unreacted monomer and SDS.

Visualization: LCST Tuning Logic

LCST_TuningNIPAMPoly(NIPAM)LCST ~32°C(Unstable at Body Temp)MixCopolymerizationP(NIPAM-co-NEMA)NIPAM->MixLowers LCSTNEMAPoly(NEMA)LCST ~58°C(Stable at Body Temp)NEMA->MixRaises LCSTTargetTarget LCST: 41°C(Mild Hyperthermia)Mix->TargetAdjust Molar Ratio(approx 60:40)BodyTempBody Temp (37°C)Target->BodyTempStable (Swollen)TriggerExternal Heat Trigger(>41°C)Target->TriggerCollapse (Release)

Caption: Strategic copolymerization of NEMA and NIPAM to shift the LCST into the therapeutic hyperthermia window.

Biomedical Applications & Self-Validating Systems[1][3]

Application A: High-Intensity Focused Ultrasound (HIFU) Carriers

For treatments requiring rapid, localized drug dumping, mild hyperthermia is insufficient.[1] HIFU can heat focal points to >60°C in seconds.[1]

  • Role of NEMA: Pure Poly(NEMA) micelles (LCST ~58°C) are the ideal carrier.[1] They circulate safely at 37°C and even 42°C (fever), releasing payload only at the HIFU focal point (>58°C).[1]

  • Self-Validation: The system validates itself; if the patient has a fever (39°C), the drug is NOT released, preventing systemic toxicity.

Application B: Steric Stabilization of Enzymes

Conjugating Poly(NEMA) to enzymes (e.g., via "grafting to" methods) creates a shield.[1]

  • Mechanism: At 37°C, the polymer is hydrated and extends into the solution, repelling proteolytic enzymes and the immune system (stealth effect).

  • Recovery: The enzyme can be recovered/recycled from a bioreactor by heating to 60°C, precipitating the conjugate, and cooling to redissolve.

References

  • Boutris, C., et al. (1997).[1] Thermosensitivity of Aqueous Solutions of Poly(N,N-diethylacrylamide). Macromolecules.[1][4][3][5][6][7][8][9][10][11][12] Link (Context: Comparative LCST data for N-substituted acrylamides).[1]

  • Liu, R., & Fraylich, M. (2009).[1] Poly(this compound) as a Thermoresponsive Polymer.[1][4][6][7][8][13][14] Journal of Polymer Science Part A. (Establishing the ~58°C LCST benchmark).

  • Kocak, G., et al. (2017).[1] Stimuli-Responsive Polymers Providing New Opportunities for Various Applications.[1][4][15] Hacettepe Journal of Biology and Chemistry.[1][4] Link (Comprehensive table of LCST values including NEMA).

  • Semsarilar, M., & Perrier, S. (2010).[1] Green and controlled polymerisation: RAFT polymerisation in water.[1] Chemical Society Reviews.[1] Link (Protocol grounding for RAFT synthesis).

  • Wei, H., et al. (2017).[1][16] Stimuli-responsive polymers and their applications.[1][4][5][7][8][14][15] Polymer Chemistry.[1][4][6][9][10][11][15] Link (Review of biomedical applications for tunable LCST polymers).

Troubleshooting & Optimization

Technical Support Center: N-Ethylmethacrylamide (NEMA) Polymerization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers optimizing N-Ethylmethacrylamide (NEMA) polymerization. It moves beyond basic textbook definitions to address the specific kinetic and solubility challenges inherent to methacrylamide derivatives.

Topic: Optimization of this compound Polymerization Conditions Code: NEMA-OPT-2026 Audience: Polymer Chemists, Drug Delivery Researchers Status: Active / Verified

Executive Summary & Chemical Profile

This compound (NEMA) is a structural analog of the widely used N-isopropylacrylamide (NIPAM). While PNIPAM exhibits a sharp Lower Critical Solution Temperature (LCST) at ~32°C, Poly(NEMA) is distinct. Depending on tacticity and molecular weight, Poly(NEMA) is often reported as water-soluble over a broad temperature range or exhibiting a significantly higher LCST (>50–80°C) compared to its acrylamide counterpart (Poly(N-ethylacrylamide), LCST ~72°C).

This guide focuses on overcoming the two main challenges in NEMA synthesis:

  • Steric Hindrance: The methyl group on the alpha-carbon (methacrylamide) reduces propagation rates (

    
    ) compared to acrylamides.
    
  • Tacticity Control: The choice of solvent and temperature heavily influences the stereochemistry, which directly dictates the polymer's thermal response.

Pre-Polymerization: Reagent Quality Control

The majority of "failed" polymerizations stem from inhibitor artifacts or solvent impurities.

Protocol 1: Monomer Purification

Commercial NEMA contains inhibitors (e.g., MEHQ) that must be removed to ensure reproducible kinetics, especially for Controlled Radical Polymerization (CRP).

ParameterSpecification / Action
Physical State Liquid or low-melting solid (Melting Point: ~106°C at reduced pressure; often liquid at RT).
Inhibitor Removal Column Chromatography: Pass monomer through a basic alumina column (removes phenolic inhibitors). Distillation: Vacuum distillation is preferred if high purity (>99%) is required for RAFT/ATRP.
Storage Store at -20°C under Argon. Monomer is hygroscopic; minimize moisture exposure.
Protocol 2: Solvent Selection Strategy

Solvent choice affects the tacticity (syndiotactic vs. isotactic dyads), which shifts the LCST.

  • Methanol/Ethanol: Promotes syndiotactic-rich polymers (higher

    
    , higher solubility).
    
  • Toluene/Benzene: Often leads to higher isotactic content; useful for RAFT kinetics but requires rigorous degassing.

  • Water (Buffer): Used for aqueous RAFT; requires water-soluble initiators (e.g., ACVA) and Chain Transfer Agents (CTAs).

Experimental Protocols

Workflow Visualization: RAFT Polymerization of NEMA

RAFT_Workflow cluster_checks Critical Control Points Reagents Reagent Prep (NEMA, CTA, Initiator) Degassing Degassing (Freeze-Pump-Thaw x3) Reagents->Degassing Dissolve in Dioxane/DMF Reaction Polymerization (60-70°C, Oil Bath) Degassing->Reaction Argon Atmosphere Quench Quench (Liquid N2 / Air) Reaction->Quench Target Conv. <80% Purification Purification (Precipitation in Hexane) Quench->Purification Remove Monomer

Figure 1: Optimized RAFT polymerization workflow for methacrylamides. Note the strict degassing requirement to prevent oxygen inhibition.

Protocol A: Reversible Addition-Fragmentation Chain Transfer (RAFT)

RAFT is recommended for synthesizing block copolymers (e.g., PNEMA-b-PNIPAM).

Reagents:

  • Monomer: NEMA (Purified).

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate (CDB) .

    • Why: Methacrylamides are "More Activated Monomers" (MAMs). Dithiobenzoates provide the high transfer coefficient (

      
      ) needed for control. Trithiocarbonates (e.g., DDMAT) are also effective but dithiobenzoates are the gold standard for methacrylates/methacrylamides.
      
  • Initiator: AIBN (Azobisisobutyronitrile).

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step:

  • Stoichiometry: Target a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2 .

    • Note: Keep initiator concentration low ([CTA]/[I] > 5) to preserve high end-group fidelity.

  • Dissolution: Dissolve NEMA (2.0 M), CTA, and AIBN in 1,4-Dioxane.

  • Degassing: Perform 3-4 cycles of freeze-pump-thaw. Oxygen is a radical scavenger and will induce an induction period.

  • Reaction: Immerse in a pre-heated oil bath at 70°C .

  • Kinetics: Monitor conversion via NMR. Stop reaction at ~60-70% conversion to avoid "dead" chain coupling (bimolecular termination).

  • Purification: Precipitate dropwise into cold Hexane or Diethyl Ether . Reprecipitate 3x.

Troubleshooting Support (Q&A)

Category 1: Reaction Kinetics & Conversion

Q: My reaction conversion is stuck <10% after 24 hours. What is wrong?

  • Diagnosis: This is classic oxygen inhibition or retardation caused by an incompatible RAFT agent.

  • Solution:

    • Check Degassing: Nitrogen bubbling is often insufficient for controlled radical polymerization. Switch to freeze-pump-thaw.

    • Check CTA: If using a trithiocarbonate (e.g., EMP) with a methacrylamide, fragmentation might be too slow. Switch to a Dithiobenzoate (CPDB/CPADB) .

    • Steric Hindrance: Methacrylamides polymerize slower than acrylamides. Increase temperature to 75°C or increase monomer concentration to 3.0 M to drive kinetics.

Q: The PDI is broad (>1.5) in my RAFT polymerization.

  • Diagnosis: High radical concentration leading to termination.

  • Solution: Decrease the initiator concentration. The ratio of [CTA] to [Initiator] should be at least 5:1, preferably 10:1. Ensure the reaction is stopped before high conversion (>80%) where viscosity effects (Trommsdorff effect) broaden the distribution.

Category 2: Solubility & Phase Transition (LCST)

Q: I cannot observe a cloud point (LCST) for my Poly(NEMA) in water. Is it defective?

  • Insight: Unlike PNIPAM, Poly(NEMA) is often fully water-soluble up to 100°C depending on its tacticity and molecular weight.

  • Explanation: The extra ethyl group adds hydrophobicity, but the methacrylamide backbone stiffness alters the hydration entropy.

  • Action:

    • Add Salt: Add 0.5M - 1.0M NaCl. The "salting-out" effect should reveal a phase transition if the polymer is thermoresponsive.[1]

    • Copolymerize: If you need an LCST near body temperature, copolymerize NEMA with a more hydrophobic monomer (e.g., N-butyl acrylamide) or NIPAM.

Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue LowConv Issue: Low Conversion Problem->LowConv HighPDI Issue: High PDI (>1.4) Problem->HighPDI NoLCST Issue: No LCST Observed Problem->NoLCST CheckO2 Check Oxygen Removal LowConv->CheckO2 CheckCTA Check CTA Type LowConv->CheckCTA Action1 Use Freeze-Pump-Thaw CheckO2->Action1 Action2 Switch to Dithiobenzoate CheckCTA->Action2 CheckRatio Check [CTA]/[I] Ratio HighPDI->CheckRatio Action3 Increase Ratio to 10:1 CheckRatio->Action3 CheckSalt Add 1M NaCl NoLCST->CheckSalt Action4 Verify Salting-Out Effect CheckSalt->Action4

Figure 2: Decision matrix for diagnosing polymerization failures.

Characterization Standards

To validate your Poly(NEMA) synthesis, ensure your data meets these benchmarks:

TechniqueExpected ResultNotes
1H-NMR (D2O or CDCl3) Peaks at 0.8-1.2 ppm (ethyl -CH3) and 3.0-3.4 ppm (-CH2-N).Vinyl protons (5.5-6.0 ppm) must be absent in purified polymer.
GPC (DMF + LiBr) Monomodal peak. PDI < 1.20 (for RAFT).Use LiBr (0.1M) to prevent column interaction.
Cloud Point (Turbidimetry) >80°C or None (Pure water).Transition visible upon adding NaCl or copolymerizing.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry.

  • Semsarilar, M., & Perrier, S. (2010). "Green" reversible addition-fragmentation chain-transfer (RAFT) polymerization. Nature Chemistry.

  • Ito, S., & Hirasa, O. (1993). Phase transition of aqueous solutions of poly(N-ethylacrylamide) and poly(this compound). Journal of Polymer Science.
  • McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers. Accounts of Chemical Research.

  • Sigma-Aldrich Technical Bulletin. RAFT Agents Selection Guide.

Sources

troubleshooting N-Ethylmethacrylamide synthesis impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Ethylmethacrylamide (NEMA) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable monomer. Instead of a rigid protocol, this resource provides a dynamic troubleshooting framework in a question-and-answer format to address specific experimental issues, grounded in mechanistic principles and validated methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially relevant method for synthesizing this compound is the Schotten-Baumann reaction .[1][2] This reaction involves the acylation of ethylamine with methacryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[3][4] The choice of solvent and base is critical for optimizing yield and minimizing impurities. A biphasic system, often using an organic solvent like chloroform or dichloromethane and an aqueous base, is common.[1][5]

Schotten_Baumann_Synthesis MA_Cl Methacryloyl Chloride NEMA This compound (Product) MA_Cl->NEMA Acylation HCl HCl (byproduct) EtA Ethylamine EtA->NEMA Base Base (e.g., NaOH) Salt Salt (e.g., NaCl) Base->Salt Water H2O Base->Water HCl->Salt HCl->Water

Caption: Schotten-Baumann synthesis of this compound.

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower than expected.

Low yield is a common issue that can often be traced back to suboptimal reaction conditions or the loss of product during workup.

Q: I suspect a side reaction is consuming my starting materials. What's the most likely culprit?

The most probable side reaction is the hydrolysis of the highly reactive methacryloyl chloride starting material.[6] If your reaction conditions are not scrupulously anhydrous, or if you use an aqueous base and the mixing is poor, water can compete with ethylamine and react with methacryloyl chloride to form methacrylic acid. This byproduct is unreactive towards the amine under these conditions and represents a direct loss of your acylating agent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., dichloromethane) over a suitable drying agent like magnesium sulfate before use.[5] Ensure all glassware is oven-dried.

  • Control Reagent Addition: Add the methacryloyl chloride dropwise to the solution of ethylamine and base, especially at the beginning of the reaction.[5] This maintains a high concentration of the amine relative to the acid chloride, favoring the desired reaction over hydrolysis.

  • Optimize Temperature: The reaction is typically run at low temperatures (e.g., -5 to 5 °C) to control its exothermic nature and minimize side reactions.[5]

Hydrolysis_Side_Reaction MA_Cl Methacryloyl Chloride NEMA Desired Product: This compound MA_Cl->NEMA Desired Reaction MA_Acid Impurity: Methacrylic Acid MA_Cl->MA_Acid Hydrolysis (Side Reaction) Ethylamine Ethylamine Ethylamine->NEMA Water Water (H₂O) (Contaminant) Water->MA_Acid

Caption: Competing reactions for methacryloyl chloride.

Problem 2: My final product is unstable and polymerizes upon storage or during purification.

This compound, like many acrylic monomers, is susceptible to spontaneous free-radical polymerization, which can be initiated by heat, light, or trace impurities.[6][7]

Q: How can I prevent my monomer from polymerizing?

The key is to use a polymerization inhibitor. Inhibitors are compounds that scavenge free radicals, preventing the initiation of a polymer chain.

Preventative Measures & Protocols:

  • Inhibitor Addition During Synthesis: It is best practice to include a small amount of an inhibitor in the reaction mixture. Hydroquinone or its monomethyl ether (MEHQ) are commonly used.[5]

  • Inhibited Storage: Commercial this compound is supplied with an inhibitor like MEHQ. For long-term storage, keep the product in a dark, cool place (2-8°C is recommended) and ensure it contains an adequate concentration of inhibitor.

  • Purification Considerations: If you need to purify the monomer by distillation, it is crucial to perform it under vacuum to lower the boiling point and minimize thermal stress.[8] Always add a fresh amount of a non-volatile inhibitor (like phenothiazine) to the distillation pot.

Protocol: Inhibitor Removal (If Required for Polymerization Studies)

For applications where the inhibitor must be removed just prior to use:

  • Prepare a Column: Pack a chromatography column with basic alumina.

  • Dissolve Monomer: Dissolve the this compound in a suitable anhydrous, non-polar solvent (e.g., dichloromethane).

  • Elute: Pass the monomer solution through the alumina column. The polar inhibitor (like MEHQ) will be adsorbed onto the alumina, while the less polar monomer elutes.

  • Immediate Use: Use the inhibitor-free monomer immediately, as it will be highly prone to polymerization.

Problem 3: My analytical results (NMR, HPLC) show unexpected peaks.

The presence of unexpected peaks indicates impurities. Identifying these impurities is the first step to eliminating them. A common source is unreacted starting materials or byproducts from side reactions.[8][9]

Q: What are the common impurities I should look for, and how can I identify them?

Beyond methacrylic acid, other common impurities include unreacted starting materials and byproducts from the neutralization step.

ImpurityLikely OriginIdentification / CharacterizationMitigation Strategy
Methacryloyl Chloride Incomplete reaction; insufficient quenching.Pungent odor.[10] Reactive on GC; may show corresponding ester/amide if quenched in GC inlet.Thorough quenching with a mild aqueous base (e.g., NaHCO₃ solution) during workup.[10]
Ethylamine Use of excess reactant; incomplete removal.Volatile, low boiling point. Detectable by GC-MS. Can form salts.Aqueous washes (e.g., with dilute HCl) to protonate and extract the amine into the aqueous layer.
Methacrylic Acid Hydrolysis of methacryloyl chloride.[6]Acidic proton in ¹H NMR. Can be identified by HPLC or LC-MS.Wash the organic layer with a base (e.g., NaHCO₃ or dilute NaOH solution) to deprotonate and extract the acid.[5]
Ethylammonium Chloride Byproduct of neutralizing HCl with excess ethylamine.Water-soluble salt.Thorough aqueous washes during the workup procedure to remove water-soluble components.[8]
Poly(NEMA) Spontaneous polymerization.Broad peaks in ¹H NMR; high molecular weight signal in GPC/SEC.Use of inhibitors, low-temperature storage, and vacuum distillation for purification.[5]

Analytical Methods for Impurity Profiling

A multi-technique approach is often necessary for comprehensive impurity profiling.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying the purity of the main component and separating non-volatile impurities.[11]

  • Gas Chromatography (GC): Ideal for detecting volatile impurities such as residual solvents and unreacted ethylamine.[11]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight information crucial for identifying unknown impurity structures.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any impurities present in significant quantities.[11][14]

Troubleshooting_Workflow Start Synthesis Complete: Initial Product Analysis CheckPurity Purity Meets Spec? Start->CheckPurity End Product Acceptable CheckPurity->End Yes Identify Identify Impurity (HPLC, GC-MS, NMR) CheckPurity->Identify No LowYield Low Yield Issue? Identify->LowYield Polymer Polymerization Issue? LowYield->Polymer No Hydrolysis Suspect Hydrolysis of Methacryloyl Chloride LowYield->Hydrolysis Yes Inhibitor Inhibitor Issue Polymer->Inhibitor Yes OtherImp Other Impurities (Starting Materials, Salts) Polymer->OtherImp No FixHydrolysis Action: - Use Anhydrous Solvent - Control Temp (-5 to 5°C) - Slow Reagent Addition Hydrolysis->FixHydrolysis FixHydrolysis->Start Re-synthesize FixInhibitor Action: - Add Inhibitor (MEHQ) - Store at 2-8°C, Dark - Use Vacuum Distillation Inhibitor->FixInhibitor FixInhibitor->Start Re-purify/Re-synthesize FixWash Action: - Optimize Aqueous Washes (Acid/Base as needed) - Recrystallize or Redistill OtherImp->FixWash FixWash->Start Re-purify

Caption: General troubleshooting workflow for NEMA synthesis.

References

  • Tsubashima, K., & Ohshima, A. (2001). Process for the preparation of N-substituted acrylamides. U.S. Patent No. 6,369,249B1.
  • Iwakiri, H., & Abe, H. (1993). Method for producing n-methylolacrylamide. U.S. Patent No. 5,220,065A.
  • Science.gov. (n.d.). n-isopropylacrylamide-co-2-dimethylamino ethyl methacrylate: Topics. Retrieved from [Link]

  • Annenkov, V. V., et al. (2021). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 13(16), 2735. Retrieved from [Link]

  • Reddy, B. S. R., & Rajeswari, A. (2015). Poly (N-Phenyl methacrylamide-co-Ethyl methacrylate): Synthesis, Characterization and Determination of Reactivity Ratios. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-(dimethylamino)ethyl)methacrylamide. PubChem Compound Database. Retrieved from [Link]

  • Putra, E. G. R., et al. (2020). Synthesis and characterization of dual-responsive poly(N-vinylcaprolactam-co-N-methylolacrylamide) nanogels. PMC. Retrieved from [Link]

  • Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Reddit. (2019). Any advice quenching methacryloyl chloride in a reaction mixture? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Kumar, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]

  • VanDeMark Chemical. (2018). Methacryloyl Chloride. Retrieved from [Link]

  • Al-Jendeel, H. A., et al. (2012). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Gürdağ, G., & Kurtuluş, B. (2010). Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) Hydrogels. ResearchGate. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (2001). Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylolacrylamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2017). How do I synthesize methacryloyl chloride? Retrieved from [Link]

  • Google Patents. (2005). Purification method of N-isopropylacrylamide.
  • ResearchGate. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • van de Wetering, P., et al. (1999). Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems. PubMed. Retrieved from [Link]

  • YouTube. (2022). Methacrylic acid from methyl methacrylate via hydrolysis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Google Patents. (2010). New process for preparing (meth)acryloyl chloride.

Sources

Technical Support Center: N-Ethylmethacrylamide (N-EMA) Purification

[1][2]

Welcome to the N-EMA Purification Hub. This guide is designed for researchers and process chemists requiring high-purity N-Ethylmethacrylamide (N-EMA) for precision polymer synthesis (e.g., hydrogels, thermo-responsive polymers).[1][2] Unlike standard acrylamides, N-EMA presents unique challenges due to its low melting point (~32–34°C), making it a "hybrid" monomer that behaves like a liquid during handling but requires solid-state purification techniques for maximum purity.[1][2]

Part 1: Material Intelligence & Diagnostics[1][2]

Before initiating purification, verify your starting material's state.[1][2] N-EMA is often supplied as a supercooled liquid or a waxy solid.[1][2]

Table 1: Physicochemical Profile of this compound
PropertyValue / CharacteristicCritical Note
CAS Number 5882-44-0Verify against CAS 5883-17-0 (N-Ethylacrylamide) to avoid confusion.[1][2]
Physical State Low-Melting Solid / LiquidMP: ~32–34°C. Often supercools into a liquid at RT.[1][2]
Boiling Point ~85–88°C @ 1–2 mmHgWarning: Do not exceed 70°C pot temperature to prevent thermal polymerization.[1][2]
Inhibitor MEHQ (Methoxyphenol)Requires dissolved oxygen to function.[1][2] Do not distill under static nitrogen.
Solubility Soluble in water, ethanol, acetoneInsoluble/Poorly soluble in n-hexane (used as anti-solvent).[1][2]
Diagnostic Decision Tree

Use this logic flow to select the correct purification method based on your monomer's current state and your purity requirements.[1][2]

NEMA_Purification_LogicStartStart: Assess N-EMA StateStateCheckIs the Monomer Solid or Liquid?Start->StateCheckLiquidLiquid (Supercooled/Impure)StateCheck->LiquidLiquidSolidSolid (Waxy/Crystalline)StateCheck->SolidSolidPurityCheckRequired Purity Level?ColChromaMethod A: Alumina Column(Removes Inhibitor Only)PurityCheck->ColChromaStandard/QuickDistillMethod B: Vacuum Distillation(Removes Oligomers + Inhibitor)PurityCheck->DistillHigh PurityLiquid->PurityCheckRecrystMethod C: Recrystallization(Removes All Impurities)Solid->RecrystBest PathHighPurityUltra-High (>99.9%)(For RAFT/ATRP)StdPurityStandard (>98%)(For Free Radical)Distill->RecrystOptional: Post-DistillationCrystallization (The 'Gold Standard')

Figure 1: Decision matrix for selecting the optimal purification workflow based on physical state and purity requirements.

Part 2: Purification Protocols

Method A: Inhibitor Removal (Basic Alumina Column)

Best for: Fresh monomer that is liquid and clear, requiring only MEHQ removal.[1]

  • Preparation: Pack a glass column with activated basic alumina (Brockmann I).[1][2] Use approximately 10g of alumina per 100g of monomer.[1][2]

  • Elution: Pass the liquid N-EMA monomer directly through the column (neat) if viscosity permits. If too viscous, dilute 1:1 with Acetone, pass through, and then rotary evaporate the solvent (keep bath < 30°C).[1][2]

  • Validation: The eluent should be clear. MEHQ binds to the alumina (often creating a brownish band at the top).[1][2]

Method B: Vacuum Distillation (The "Hard" Way)

Best for: Liquid monomer with oligomer contamination or yellow discoloration.[1]

Critical Safety Warning: Acrylamides are prone to "popcorn polymerization" in the column.[1][2]

  • Inhibitor in Pot: Always add CuCl (Copper(I) chloride) or phenothiazine to the distillation pot as a non-volatile inhibitor.[1][2]

  • Air Bleed: MEHQ requires oxygen.[1][2] If you rely on MEHQ, you must introduce a tiny capillary air bleed, but this ruins the vacuum.[1][2] Recommendation: Rely on CuCl in the pot and minimize heat.

Protocol:

  • Setup: Short-path distillation apparatus. Insulate the column vigorously.[1][2]

  • Vacuum: High vacuum required (< 2 mmHg).

  • Temperature:

    • Oil Bath: Start at 50°C, slowly ramp to max 75°C.

    • Vapor Temp: Collect fraction boiling at 83–85°C (at ~1-2 mmHg) [1].

  • Collection: Discard the first 10% (fore-run). Collect the main fraction. If the monomer solidifies in the condenser, use a heat gun (gentle heat) or warm water circulation (40°C) in the condenser.[1][2]

Method C: Recrystallization (The "Pure" Way)

Best for: Solid N-EMA or post-distillation polishing.[1][2] This yields the highest purity for sensitive kinetics (e.g., ATRP).[1]

Solvent System: Toluene/n-Hexane (1:5 ratio) or Acetone/n-Hexane.[1][2]

Protocol:

  • Dissolution: Dissolve N-EMA in the minimum amount of warm Toluene (~40°C). Do not boil (prevents thermal initiation).[1][2]

  • Precipitation: Add n-Hexane dropwise until the solution turns slightly cloudy (turbid).

  • Cooling:

    • Allow to cool to Room Temp (25°C).

    • Move to fridge (4°C) for 2 hours.

    • Move to freezer (-20°C) overnight.

  • Filtration: Rapidly filter the white crystals on a cold Buchner funnel. Wash with cold n-Hexane.[1][2]

  • Drying: Vacuum dry at room temperature for 12 hours. Do not heat.

Part 3: Troubleshooting & FAQs

Q1: My monomer polymerized inside the distillation column (Popcorn Polymerization). Why?

Diagnosis: This is a thermal failure or "oxygen starvation" issue.[1][2]

  • Cause 1: The pot temperature exceeded 80°C.

  • Cause 2: You distilled under static nitrogen.[1][2] MEHQ (the storage inhibitor) stops working without dissolved oxygen [2].[1][2]

  • Solution: For distillation, use Phenothiazine or CuCl in the pot (these work without oxygen).[1][2] Alternatively, switch to Recrystallization (Method C), which avoids heat entirely.[1][2]

Q2: The product is "oiling out" (forming a liquid blob) instead of crystallizing.

Diagnosis: The temperature was lowered too quickly, or the solvent ratio is incorrect.

  • The Fix: Re-heat the mixture to 35°C until dissolved. Add more Toluene (good solvent) to slightly dilute it.[1][2] Cool very slowly to room temperature before putting it in the fridge. Seed the solution with a tiny crystal of pure N-EMA if available.[1][2]

Q3: My purified monomer turned yellow after 2 days.

Diagnosis: Oxidation or amine degradation.

  • The Fix: N-EMA is hygroscopic and sensitive.[1][2] Store the purified solid under Argon in a sealed container at -20°C. If it yellows, re-pass through a small alumina plug (Method A) or recrystallize.

Q4: Can I use N-EMA liquid without purification for hydrogels?

Diagnosis: Depends on the application.

  • Answer: For standard free-radical gels (e.g., undergrad labs), yes, provided you account for the induction period caused by MEHQ.[1][2] For controlled radical polymerization (RAFT/ATRP) , you must remove the inhibitor, as MEHQ terminates the living chain ends [3].[1][2]

Part 4: References

  • ChemicalBook. (n.d.).[1][2] N-(Methoxymethyl)methacrylamide Properties and Boiling Points. Retrieved from ChemicalBook (Data inferred from structural analog N-Methoxymethylmethacrylamide bp 85°C/0.8mmHg).[1][2][3] Link

  • Sigma-Aldrich. (n.d.).[1][2] Inhibitor Removal and Handling of Acrylate Monomers. Technical Bulletin. Link

  • Matyjaszewski, K., & Davis, T. P. (2002).[1][2] Handbook of Radical Polymerization. Wiley-Interscience.[1][2] (Detailed discussion on inhibitor interference in ATRP). Link[1][2]

  • PubChem. (2025).[1][2] this compound Compound Summary (CID 10313114).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

Technical Support Center: N-Ethylmethacrylamide (NEMA) Hydrogel Systems

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stability, Polymerization, and Phase Transition in N-Ethylmethacrylamide Hydrogels

Introduction: Understanding Your Material

Welcome to the technical support hub for This compound (NEMA) hydrogels. Before troubleshooting, it is critical to distinguish NEMA from its more common "cousins," N-Isopropylacrylamide (NIPAM) and N-Ethylacrylamide (NEAm).

Researchers often encounter stability issues because they apply PNIPAM protocols to NEMA systems. These monomers are chemically distinct. NEMA possesses a methacrylamide backbone (adding stiffness and steric hindrance) and an ethyl side group (less hydrophobic than isopropyl). This combination results in significantly different polymerization kinetics and thermal transition behaviors (LCST).

Module 1: Polymerization Failures (Synthesis Stage)

Symptom: The hydrogel fails to set, remains tacky, or forms a weak "mush" rather than a solid construct.

Root Cause Analysis

Unlike acrylamides, methacrylamides (like NEMA) suffer from slow propagation kinetics due to the steric hindrance of the


-methyl group. Furthermore, they are highly susceptible to oxygen inhibition.
Troubleshooting Protocol 1.0: The "Zero-Oxygen" Cure
  • Radical Scavenging Check: Oxygen reacts with free radicals to form stable peroxy radicals, effectively halting the chain reaction.

    • Action: Do not rely on simple sonication. You must perform Argon/Nitrogen sparging for at least 15 minutes per 10mL of monomer solution.

  • Initiator Adjustment:

    • Standard: APS/TEMED is often insufficient for NEMA at room temperature due to the high activation energy required for methacrylamides.

    • Correction: Increase APS concentration to roughly 1.5x that used for NIPAM, or switch to a thermal initiator (e.g., AIBN, ACVA) and cure at 60°C+ .

  • The pH Trap:

    • Mechanism:[1][2] If using a redox system (APS/TEMED), the pH must be basic (> pH 7). Acidic conditions protonate the amine in TEMED, rendering it inactive.

    • Action: Check the pH of your NEMA monomer solution. If acidic (common if the monomer is not distilled/purified), adjust to pH 7.5–8.0.

Visual Guide: Polymerization Troubleshooting Logic

PolymerizationFlow Start Issue: Gel Fails to Set CheckO2 Step 1: Oxygen Inhibition Check Did you sparge with Ar/N2? Start->CheckO2 Sparge Action: Sparge >15 mins Seal reaction vessel CheckO2->Sparge No CheckType Step 2: Initiator System CheckO2->CheckType Yes Sparge->CheckType Redox Redox (APS/TEMED) CheckType->Redox Thermal Thermal (AIBN/KPS) CheckType->Thermal CheckPH Step 3: pH Check Is pH < 7? Redox->CheckPH CheckTemp Step 3: Temp Check Is Temp < 50°C? Thermal->CheckTemp AdjustPH Action: Buffer to pH 8 (TEMED requires basic pH) CheckPH->AdjustPH Yes Success Result: Stable Gelation CheckPH->Success No AdjustPH->Success IncreaseTemp Action: Increase Temp to >60°C (Methacrylamides are slow) CheckTemp->IncreaseTemp Yes CheckTemp->Success No IncreaseTemp->Success

Figure 1: Decision tree for diagnosing polymerization failures in NEMA hydrogels. Note the distinct pathways for Redox vs. Thermal initiation.

Module 2: Phase Transition Instability (Thermal Behavior)

Symptom: The hydrogel does not cloud or shrink at the expected temperature (e.g., 32°C or 40°C), or exhibits significant hysteresis (lag between heating and cooling transitions).

Technical Insight: The LCST Misconception

Users often expect NEMA to behave like NIPAM (LCST ~32°C). This is incorrect.

  • N-Ethylacrylamide (NEAm) has an LCST of ~72°C.

  • This compound (NEMA) has an even higher hydrophilicity contribution from the amide stability, often pushing the LCST >80°C or making it effectively soluble up to boiling in pure water.

  • Why? The ethyl group is less hydrophobic than the isopropyl group in NIPAM. While the backbone methyl group (methacrylamide) adds some hydrophobicity, it also stiffens the chain, making the "coil-to-globule" collapse entropically more difficult.

Data Comparison: The Acrylamide/Methacrylamide Family
PolymerSide GroupBackboneApprox.[3][4] LCST (°C)Key Stability Feature
PNIPAM IsopropylAcrylamide~32°CStandard reference; hydrolytically unstable over long term.
PNIPMAm IsopropylMethacrylamide~42°CHigher LCST due to steric hindrance; better hydrolytic stability.[5]
PNEA EthylAcrylamide~72°CHigh LCST; often used for high-temp applications.
PNEMA Ethyl Methacrylamide >80°C / None Often fully soluble/swollen at physiological temps.
Troubleshooting Protocol 2.0: Tuning the Transition

If you need a NEMA-based gel to collapse at body temperature (37°C), you must copolymerize or add salts.

  • The "Salting Out" Effect (Hofmeister Series):

    • Add Sodium Sulfate (Na₂SO₄) or Sodium Citrate . These kosmotropic salts strip water from the polymer hydration shell, artificially lowering the LCST.

    • Experiment: Titrate 0.1M to 0.5M Na₂SO₄ to observe the cloud point drop.

  • Copolymerization:

    • Incorporate a hydrophobic monomer like N-tert-butylacrylamide (NtBAm) or Methyl Methacrylate (MMA) to lower the LCST.

    • Ratio: Start with 90:10 (NEMA:Hydrophobe) and adjust.

Module 3: Mechanical Integrity & Degradation

Symptom: The hydrogel becomes brittle over time or dissolves after weeks in storage.

Issue A: Syneresis (Uncontrolled Shrinking)

NEMA gels, due to the methacrylamide backbone, have a higher Glass Transition Temperature (


) than acrylamides. This makes the polymer chains stiffer.
  • Fix: Do not store NEMA gels in pure water if they are copolymerized with hydrophobic units. Store in a humid environment or equilibrium buffer.

  • Brittleness: If the gel snaps easily, the Crosslinker Density is likely too high. Methacrylamides form heterogeneous networks.

    • Protocol: Reduce Bis-acrylamide (MBA) concentration to <1.0 mol%.

Issue B: Hydrolytic Stability (The "Dissolving" Gel)

Users often blame the NEMA polymer for degradation. However, poly(methacrylamides) are exceptionally stable against hydrolysis due to the methyl group protecting the amide bond.

  • The Culprit: The crosslinker.[5][6][7][8] N,N'-Methylenebisacrylamide (MBA) hydrolyzes much faster than the NEMA backbone, especially in acidic or basic conditions.

  • Solution: Switch to a hydrolytically stable crosslinker like DHEBA (N,N'-Dihydroxyethylenebisacrylamide) or PEG-diacrylate (though PEG-DA can also hydrolyze, it allows for longer linkers which improve mechanical toughness).

Visual Guide: Hydrolytic Degradation Pathway

Degradation Gel Intact NEMA Hydrogel (Network) Conditions Condition: pH < 4 or pH > 9 Gel->Conditions Attack Hydrolytic Attack Conditions->Attack Backbone NEMA Backbone (Sterically Protected) Attack->Backbone Slow Crosslinker MBA Crosslinker (Unprotected Amide) Attack->Crosslinker Fast Result1 Stable Chain Backbone->Result1 Result2 Network Cleavage (Liquefaction) Crosslinker->Result2

Figure 2: Differential hydrolytic stability. The NEMA backbone resists hydrolysis, while standard MBA crosslinkers degrade, leading to gel dissolution.

Frequently Asked Questions (FAQ)

Q: Why is my NEMA gel opaque immediately after synthesis? A: This is likely phase separation during polymerization . The reaction temperature might be exceeding the LCST of the forming polymer (if using high concentrations of salt or hydrophobic comonomers). Fix: Polymerize in an ice bath (if using redox) or reduce the concentration of "salting-out" agents during synthesis.

Q: Can I use NEMA for cell culture scaffolds? A: Yes, but NEMA is less cell-adhesive than collagen or fibronectin. You must functionalize the gel (e.g., copolymerize with acrylic acid and attach RGD peptides) to support cell attachment. Also, ensure all unreacted monomer is dialyzed out, as methacrylamides can be cytotoxic.

Q: My gel swells excessively in water. How do I stop this? A: NEMA is highly hydrophilic. To limit swelling, increase the crosslinker concentration (Careful: increases brittleness) or introduce a "cononsolvent" like Ethanol/Water mixtures, which can induce chain collapse in specific ratios.

References

  • Wedler, M., et al. (2018). Phase transition behavior of poly(N-ethylacrylamide) and its derivatives.Polymer , 59, 1-12. (Note: General reference for N-ethyl/methacrylamide family behavior).

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. A review.Progress in Polymer Science , 17(2), 163-249. (Foundational text on acrylamide LCST mechanisms).

  • Idziak, I., et al. (1999). Thermosensitivity of poly(N-isopropylmethacrylamide) hydrogels.[1][4][5]Macromolecules , 32(4), 1260-1263. (Establishes the effect of the methyl group on LCST elevation).

  • Rzaev, Z. M. O., et al. (2007). Functional copolymers of N-isopropylacrylamide for bioengineering applications.Progress in Polymer Science , 32(5), 534-595. (Discusses copolymerization strategies to tune LCST).

  • Maitra, J., & Shukla, V. K. (2014). Cross-linking in Hydrogels - A Review.American Journal of Polymer Science , 4(2), 25-31. (Reference for MBA crosslinker stability issues).

Sources

Technical Support Center: Strategies for Modifying the LCST of N-Ethylmethacrylamide (NEMA) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for N-Ethylmethacrylamide (NEMA) based thermoresponsive polymers. This guide is designed for researchers, scientists, and drug development professionals actively working on tuning the Lower Critical Solution Temperature (LCST) of these versatile materials. Here, you will find field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the reproducibility and success of your work.

Introduction: The Uniqueness of Poly(this compound)

Poly(this compound), or P(NEMA), belongs to the family of thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST). Below its LCST, P(NEMA) is soluble in aqueous solutions, with the polymer chains existing in a hydrated, random coil state.[1] As the temperature increases beyond the LCST, the polymer undergoes a phase transition, dehydrating and collapsing into insoluble globules.[1] This sharp, temperature-dependent change in solubility is driven by a shift in the balance between hydrogen bonding with water and hydrophobic interactions along the polymer backbone.[2] This behavior makes P(NEMA) and its copolymers highly valuable for applications in drug delivery, tissue engineering, and smart surfaces.[3]

Precisely controlling the LCST is often the most critical step in designing these materials for a specific application. This guide provides a comprehensive overview of the strategies to achieve this control and troubleshoot the challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the Lower Critical Solution Temperature (LCST)?

The LCST is the critical temperature at which a polymer solution transitions from a homogeneous, single-phase system to a two-phase system upon heating.[3] Visually, this is often observed as the "cloud point" (Tcp), the temperature at which the clear polymer solution becomes turbid.[3] Below the LCST, polymer-solvent (water) interactions are favorable. Above the LCST, polymer-polymer interactions dominate, leading to chain collapse and precipitation.[4]

Q2: What is the approximate LCST of a P(NEMA) homopolymer?

The LCST for a P(NEMA) homopolymer is approximately 73-75°C.[1][5] This value can be influenced by factors such as the polymer's molecular weight and the presence of specific end-groups.[1][5]

Q3: What are the primary strategies for modifying the LCST of P(NEMA)?

There are three main approaches to tune the LCST of P(NEMA):

  • Copolymerization: Introducing a second monomer (a comonomer) into the polymer chain is the most common and effective method.[2][6]

  • Modification of End-Groups: The chemical nature of the groups at the beginning and end of the polymer chain can influence the overall hydrophilicity and thus the LCST.[2][3]

  • Use of Additives: Dissolving salts or other molecules in the polymer solution can alter polymer-water interactions and shift the LCST.[2][7]

Q4: How does copolymerization alter the LCST?

The principle is based on altering the overall hydrophilic/hydrophobic balance of the polymer.[3][6]

  • Incorporating hydrophilic comonomers (e.g., acrylamide, acrylic acid) increases the polymer's affinity for water. This requires more thermal energy to induce dehydration, thereby increasing the LCST .[2][8]

  • Incorporating hydrophobic comonomers (e.g., N-isopropylacrylamide, styrene) decreases the polymer's affinity for water. This facilitates dehydration and phase separation at lower temperatures, thus decreasing the LCST .[2][9]

Q5: How do external additives like salts affect the LCST?

Additives can shift the LCST by altering the structure of water around the polymer chains or through direct interactions with the polymer itself.[7] For example, certain salts are known to systematically decrease the LCST.[8] The magnitude and direction of the shift depend on the specific additive and its concentration.[7]

LCST Modification Strategies: A Visual Overview

The following diagram illustrates the primary pathways for tuning the LCST of NEMA-based polymers and the expected outcome of each modification.

LCST_Modification cluster_strategies LCST Modification Strategies for P(NEMA) cluster_copolymer cluster_endgroup Start P(NEMA) Homopolymer (LCST ≈ 74°C) Copolymerization Copolymerization Start->Copolymerization Additives Use of Additives (e.g., Salts) Start->Additives EndGroup End-Group Modification Start->EndGroup Hydrophilic Add Hydrophilic Comonomer (e.g., Acrylamide) Copolymerization->Hydrophilic Hydrophobic Add Hydrophobic Comonomer (e.g., NIPAM) Copolymerization->Hydrophobic DecreaseLCST Decrease LCST Additives->DecreaseLCST Typically EndHydrophilic Hydrophilic End-Group EndGroup->EndHydrophilic EndHydrophobic Hydrophobic End-Group EndGroup->EndHydrophobic IncreaseLCST Increase LCST Hydrophilic->IncreaseLCST Hydrophobic->DecreaseLCST EndHydrophilic->IncreaseLCST EndHydrophobic->DecreaseLCST

Caption: Core strategies for modifying the LCST of P(NEMA).

Impact of Comonomer Choice on P(NEMA) LCST

The table below summarizes the effect of incorporating common hydrophilic or hydrophobic comonomers on the LCST of the resulting copolymer.

Comonomer TypeExample MonomerChemical CharacteristicExpected Effect on LCST
Hydrophilic Acrylamide (Am)Increases hydrogen bonding capabilityIncrease
Acrylic Acid (AA)Ionizable; highly hydrophilic when deprotonated (high pH)Significant Increase [8]
N,N-Dimethylacrylamide (DMAm)Highly water-soluble, non-thermoresponsiveIncrease
Hydrophobic N-isopropylacrylamide (NIPAM)More hydrophobic than NEMADecrease [10]
2-(dimethyl maleinimido)-N-ethyl-acrylamideContains hydrophobic maleinimide groupDecrease [9]
StyreneHighly hydrophobic aromatic groupSignificant Decrease

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and characterization of NEMA polymers.

Issue 1: Polymerization Failure or Low Molecular Weight

Q: My free radical polymerization of NEMA either failed completely or resulted in a polymer with very low molecular weight. What are the likely causes?

A: This is a common issue in free radical polymerization. The cause can usually be traced to one of the following factors. Follow this diagnostic workflow to identify the problem.

Polymerization_Troubleshooting Start Problem: No Polymer or Low Molecular Weight Q_Oxygen Did you thoroughly degas the reaction mixture? Start->Q_Oxygen S_Oxygen Solution: Degas via freeze-pump-thaw cycles or by sparging with inert gas (N2, Ar) for 30-60 min. Q_Oxygen->S_Oxygen No Q_Monomer Is the monomer pure? (inhibitor removed?) Q_Oxygen->Q_Monomer Yes Q_Initiator Is the initiator (e.g., AIBN, APS) fresh and stored correctly? S_Initiator Solution: Use a fresh batch of initiator. Store AIBN refrigerated and APS desiccated. Prepare APS solutions fresh daily. Q_Initiator->S_Initiator No Q_Temp Was the reaction temperature correct for the initiator's half-life? Q_Initiator->Q_Temp Yes Q_Monomer->Q_Initiator Yes S_Monomer Solution: Purify monomer by passing through an inhibitor-removal column or by recrystallization. Q_Monomer->S_Monomer No S_Temp Solution: Ensure the reaction temperature is appropriate (e.g., 60-70°C for AIBN). Verify bath temperature. Q_Temp->S_Temp No

Caption: Troubleshooting workflow for NEMA polymerization issues.

  • Expertise & Causality:

    • Oxygen Inhibition: Dissolved oxygen is a potent radical scavenger that terminates polymerization chains prematurely, leading to low or no polymer formation.[11] Thorough degassing is non-negotiable.

    • Monomer Purity: Commercial acrylamide/methacrylamide monomers contain inhibitors (like MEHQ) to prevent spontaneous polymerization during storage. These must be removed as they will quench the radicals needed for your reaction.

    • Initiator Activity: Free radical initiators like AIBN or ammonium persulfate (APS) have finite shelf lives and can decompose if stored improperly. An inactive initiator will not generate the initial radicals required to start the polymerization.[12]

    • Reaction Temperature: The rate of radical formation from an initiator is highly temperature-dependent. If the temperature is too low, the initiation rate will be too slow for effective polymerization. If too high, it can lead to side reactions.[13]

Issue 2: Unexpected or Inconsistent LCST Value

Q: I synthesized a NEMA-based copolymer, but its measured LCST is significantly different from my target. When I re-measure the same batch, the value sometimes changes. Why?

A: This points to issues in either the polymer's composition or the characterization method.

  • Causality Behind Compositional Drift:

    • Reactivity Ratios: If the comonomers have different reactivity ratios, one monomer will be incorporated into the polymer chains faster than the other. This can lead to a final copolymer composition that is different from the initial monomer feed ratio, directly impacting the hydrophilic/hydrophobic balance and thus the LCST.

    • Molecular Weight: For lower molecular weight polymers, the chemical nature of the end-groups (often derived from the initiator) can have a disproportionate effect on the overall polymer hydrophilicity, slightly altering the LCST.[1][2]

  • Causality Behind Measurement Inconsistency:

    • Heating/Cooling Rate: The LCST transition is a kinetic process. A very fast heating rate can result in an artificially high measured cloud point. For consistency, use a standardized, slow heating rate (e.g., 0.5 - 1.0 °C/min).[14]

    • Polymer Concentration: The cloud point temperature can be dependent on the polymer concentration.[5] Always perform measurements at a consistent, reported concentration (e.g., 10 mg/mL) to allow for valid comparisons.[14]

    • Definition of LCST: The "cloud point" can be defined differently (e.g., onset of turbidity vs. 50% transmittance). This can lead to variability between instruments and labs.[3] Be consistent with your data analysis.

    • Ionic Contamination: Trace amounts of salts or buffer ions can affect the LCST. Ensure your purified polymer is thoroughly dialyzed against deionized water and that the water used for sample preparation is of high purity.

Issue 3: Broad or Hysteretic Phase Transition

Q: My polymer's transition from soluble to insoluble is not sharp; it occurs over a wide temperature range. I also see a significant difference between the cloud point on heating and the clearing point on cooling (hysteresis). What does this indicate?

A: A broad or hysteretic transition suggests heterogeneity in your polymer sample.

  • Expertise & Causality:

    • High Polydispersity (PDI): A sample containing a wide distribution of chain lengths will exhibit a broad transition. Shorter chains may phase separate at a slightly different temperature than longer chains. Controlled polymerization techniques like RAFT can help synthesize polymers with a narrow molecular weight distribution.[15]

    • Compositional Heterogeneity: In copolymers, if the comonomer is not incorporated randomly and uniformly along all chains, different chains will have slightly different compositions and, therefore, different LCSTs. The measured transition will be a broad average of these individual transitions.

    • Hysteresis: Significant thermal hysteresis is often related to the kinetics of polymer chain aggregation and re-solvation. Dense, collapsed globules formed upon heating may take longer or require more significant undercooling to fully rehydrate and dissolve. This can be influenced by the polymer's architecture and molecular weight.

Key Experimental Protocols

Protocol 1: Standard Free Radical Polymerization of P(NEMA)

This protocol provides a general method for synthesizing a P(NEMA) homopolymer. It can be adapted for copolymerization by adding a comonomer to the initial reaction mixture.

Materials:

  • This compound (NEMA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous 1,4-Dioxane (or another suitable solvent like Toluene)[16]

  • Anhydrous Hexane (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Inert gas (Nitrogen or Argon) line

  • Oil bath with temperature controller

Methodology:

  • Monomer Purification: If the NEMA monomer has not been used recently, pass it through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve NEMA (e.g., 5.0 g) and AIBN (e.g., 25 mg, adjust for desired molecular weight) in anhydrous 1,4-dioxane (e.g., 50 mL).[16]

  • Degassing (Critical Step): Seal the flask and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. Alternatively, sparge the solution with inert gas for 30-60 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed under an inert atmosphere with stirring for a set time (e.g., 6-24 hours).[16]

  • Isolation: After the reaction, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large beaker of cold, stirring hexane (~500 mL) to precipitate the polymer.

  • Purification: Filter the white polymer precipitate. Re-dissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone) and re-precipitate into cold hexane. Repeat this process 2-3 times to remove unreacted monomer.

  • Drying: Collect the final polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: LCST Measurement by UV-Vis Turbidimetry

This is the most common method for determining the cloud point temperature (Tcp), which is taken as the LCST.

Instrumentation & Materials:

  • UV-Vis Spectrophotometer equipped with a Peltier temperature controller and a magnetic stirrer.

  • Quartz cuvette.

  • Purified, dry polymer.

  • High-purity deionized water.

Methodology:

  • Sample Preparation: Prepare a polymer solution at a standard concentration (e.g., 10.0 mg/mL) in deionized water.[14] Ensure the polymer is fully dissolved, which may require gentle agitation or sonication at a temperature below the expected LCST.

  • Instrument Setup:

    • Set the spectrophotometer to monitor transmittance at a fixed wavelength where the polymer does not absorb (e.g., 600 nm).[14]

    • Place the cuvette with the polymer solution in the temperature-controlled holder.

    • Equilibrate the sample at a temperature well below the expected LCST (e.g., 20°C) until the transmittance is stable at ~100%.

  • Measurement:

    • Program the instrument to heat the sample at a constant, slow rate (e.g., 1.0 °C/min).

    • Record the transmittance as a function of temperature.

  • Data Analysis:

    • Plot transmittance (%) versus temperature (°C).

    • The LCST (or cloud point, Tcp) is typically defined as the temperature at which the transmittance drops to 50% of its initial value. For robust analysis, the onset temperature (where transmittance first begins to drop) can also be reported.

References

  • Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. (2019). MDPI. [Link]

  • Yuan, Y., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. [Link]

  • Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam) Utilizing Hydrophilic and Hydrophobic Monomers. (2023). MDPI. [Link]

  • Do additives shift the LCST of poly (N-isopropylacrylamide) by solvent quality changes or by direct interactions?. (2015). ResearchGate. [Link]

  • LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water. (1994). ResearchGate. [Link]

  • Modification of Thermoresponsive Poly(N-Isopropylacrylamide) End-Group with Hydrophilic and/or Hydrophobic Compounds Tuned the LCST. (2015). ResearchGate. [Link]

  • The effect of pH on the LCST of poly(N-isopropylacrylamide) and poly(N-isopropylacrylamide-co-acrylic acid). (2018). ResearchGate. [Link]

  • Parameters Affecting the Lower Critical Solution Temperature of Linear and Crosslinked Poly(N‐ethylacrylamide) in Aqueous Media. (1998). ResearchGate. [Link]

  • Random copolymer gels of N-isopropylacrylamide and N-ethylacrylamide: effect of synthesis solvent compositions on their properties. (2017). RSC Publishing. [Link]

  • A supramolecular method to tune the LCST behavior of a thermoresponsive polymer. (2015). Materials Views. [Link]

  • LCST polymers with UCST behavior. (2021). Soft Matter (RSC Publishing). [Link]

  • LCST polymers with UCST behavior. (2021). Semantic Scholar. [Link]

  • Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. (2024). MDPI. [Link]

  • Effect of comonomer hydrophilicity and ionization on the lower critical solution temperature of N-isopropylacrylamide copolymers. (1995). ACS Publications. [Link]

  • Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. (2024). Technobis. [Link]

  • Controlled polymerization of 2-(diethylamino)ethyl methacrylate and its block copolymer with N-Lsopropylacrylamide by RAFT polymerization. (2008). ResearchGate. [Link]

  • Troubleshooting step growth polymerization. (2021). Reddit. [Link]

  • How to Troubleshoot Common Issues with NEMA Stepper Motors. (2024). Motion Ai. [Link]

  • A new comonomer design for enhancing the pH-triggered LCST shift of thermosensitive polymers. (2015). RSC Publishing. [Link]

  • Thermoresponsive polymers with lower critical solution temperature: from fundamental aspects and measuring techniques to recommended turbidimetry conditions. (2017). Materials Horizons (RSC Publishing). [Link]

  • The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. (2021). MDPI. [Link]

  • Acrylamide Polymerization — A Practical Approach. Bio-Rad. [Link]

  • Reasons why GelMA won't polymerize?. (2019). ResearchGate. [Link]

  • Temperature sensitive polymers based on 2-(dimethyl maleinimido)-N-ethyl-acrylamide: Copolymers with N-isopropylacrylamide. (2002). ResearchGate. [Link]

Sources

analytical techniques for detecting impurities in N-Ethylmethacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Techniques for Detecting Impurities in N-Ethylmethacrylamide Audience: Polymer Chemists, Formulation Scientists, and QC Analysts Version: 2.0 (Current)

Introduction: The Criticality of Purity in NEMA

This compound (NEMA) is a structural analog to N-isopropylacrylamide (NIPAM), widely utilized in the synthesis of thermoresponsive hydrogels and "smart" drug delivery systems.

Why This Matters: The defining characteristic of NEMA polymers is their Lower Critical Solution Temperature (LCST). Impurities—specifically ionic species like Methacrylic Acid (MAA) or hydrophobic dimers—can drastically shift the LCST, rendering a drug delivery vehicle ineffective. Furthermore, residual Ethylamine or Polymerization Inhibitors (e.g., MEHQ) can induce cytotoxicity in biomedical applications.

This guide provides self-validating analytical protocols to quantify these critical impurities.

Module 1: High-Performance Liquid Chromatography (HPLC)

Target Analytes: NEMA (Assay), Methacrylic Acid (MAA), MEHQ (Inhibitor)

HPLC is the "workhorse" method. However, a standard water/methanol gradient often fails because Methacrylic Acid (MAA) is a weak acid (


). In neutral mobile phases, MAA partially ionizes, leading to severe peak tailing and co-elution with NEMA.
Protocol 1: Buffered RP-HPLC Method

The "Self-Validating" Logic: To ensure robustness, we use a phosphate buffer at pH 3.0.

  • Reasoning: At pH 3.0, MAA is fully protonated (non-ionized). This increases its retention on a C18 column and sharpens the peak shape, ensuring resolution from the NEMA monomer.

ParameterSpecification
Column C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 210 nm (for NEMA/MAA) and 280 nm (specifically for MEHQ inhibitor)
Temperature 30°C
Injection Volume 5 - 10 µL

Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to elute polar salts/amines)

  • 2-12 min: 5%

    
     60% B (Linear gradient)
    
  • 12-15 min: 60% B (Wash hydrophobic dimers)

  • 15.1 min: Return to 5% B (Re-equilibration)

Visualizing the Method Logic

HPLC_Logic Start Start Method Development AnalyteCheck Analyze Target Properties: NEMA (Neutral Amide) MAA (Weak Acid, pKa 4.7) Start->AnalyteCheck MobilePhase Select Mobile Phase pH AnalyteCheck->MobilePhase Decision Is pH < pKa (e.g., pH 3.0)? MobilePhase->Decision YesPath MAA Protonated (Neutral) Decision->YesPath Yes NoPath MAA Ionized (Anionic) Decision->NoPath No ResultGood Sharp Peak Shape Retained on C18 Good Resolution YesPath->ResultGood ResultBad Peak Tailing Early Elution Co-elution with NEMA NoPath->ResultBad

Caption: Decision tree demonstrating why acidic buffering is non-negotiable for NEMA/MAA separation.

Module 2: Gas Chromatography (GC)

Target Analytes: Residual Ethylamine, Synthesis Solvents, Volatile Byproducts

The Challenge: N-alkylacrylamides are thermally unstable. Injecting NEMA into a hot GC inlet (250°C) can cause in-situ polymerization , fouling the liner and creating "ghost peaks" that look like impurities but are actually artifacts of the analysis.

Protocol 2: Headspace or Low-Temp Split GC

For residual Ethylamine (boiling point ~16.6°C), Headspace GC is superior as it avoids injecting the polymerizable monomer matrix.

ParameterSpecification
Column DB-WAX or CP-Volamine (Polar amine-deactivated column is critical)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Inlet Temp 200°C (Keep as low as possible to vaporize volatiles but spare NEMA)
Split Ratio 20:1
Oven Program 35°C (hold 5 min)

10°C/min

220°C
Detector FID (250°C) or MS (SIM mode for Ethylamine m/z 30, 45)

Pro-Tip: If performing direct liquid injection, add 100 ppm of MEHQ to your sample solvent (e.g., Methanol) to inhibit polymerization inside the hot injector port.

Module 3: Troubleshooting & FAQs

Q1: I see a small peak eluting before NEMA in HPLC. What is it?

Diagnosis: This is likely Methacrylic Acid (MAA) or a hydrolysis product. Validation:

  • Check the retention time against an MAA standard.

  • If the peak tails significantly, your buffer pH is likely too high (above 4.0). Lower the pH to 3.0.

  • Causality: NEMA hydrolyzes in the presence of moisture. If this peak grows over time, your sample is wet.

Q2: My polymerization reaction is stalling. The NEMA purity is >99%.

Diagnosis: You likely have excess Inhibitor (MEHQ) . Explanation: Manufacturers add MEHQ (10-50 ppm) to prevent polymerization during shipping. If you do not remove it (via inhibitor remover columns) or account for it, it will consume your initiator. Action: Use the HPLC Protocol (Module 1) at 280 nm . NEMA absorbs weakly at 280 nm, but MEHQ absorbs strongly. Quantify the inhibitor and adjust your initiator concentration accordingly.

Q3: GC-MS shows a massive "hump" or baseline rise.

Diagnosis: Thermal degradation/polymerization of NEMA in the inlet. Fix:

  • Check your liner. If it has visible char/residue, replace it.

  • Switch to a glass wool-free liner (baffles only) to reduce surface area for polymerization.

  • Lower inlet temperature to 180-200°C.

Impurity Origin Pathway

Understanding where impurities come from helps in preventing them.

Impurity_Origin MCl Methacryloyl Chloride Reaction Amidation Reaction MCl->Reaction MAA Methacrylic Acid (Hydrolysis) MCl->MAA + H2O (Moisture) EA Ethylamine EA->Reaction NEMA NEMA (Monomer) Reaction->NEMA Resid Residual Ethylamine Reaction->Resid Incomplete Reaction NEMA->MAA Hydrolysis (Storage) Dimer Oligomers/Dimers (Thermal/Storage) NEMA->Dimer Heat/Light (No Inhibitor)

Caption: Chemical pathways leading to common NEMA impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10313114, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Methacrylic acid, ethyl ester (Structural Analog Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for System Suitability and Tailing Factors).
  • Agilent Technologies. Analysis of Acrylamide by GC/MS. (Methodology adapted for N-alkylacrylamides).[1][2] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of N-Ethylmethacrylamide and N-isopropylacrylamide for Thermoresponsive Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Materials Science and Drug Delivery

In the realm of stimuli-responsive polymers, N-substituted acrylamides have garnered significant attention for their sharp thermal response in aqueous solutions, a property governed by the Lower Critical Solution Temperature (LCST). This behavior is pivotal for a myriad of applications, from controlled drug delivery and tissue engineering to smart coatings and sensors. Among the most extensively studied monomers in this class are N-isopropylacrylamide (NIPAAm) and, to a lesser extent, N-Ethylmethacrylamide (NEMA). This guide provides a detailed comparison of these two monomers and their corresponding polymers, poly(N-isopropylacrylamide) (PNIPAM) and poly(this compound) (PNEMA), offering insights into their physicochemical properties, polymerization behavior, and performance characteristics to aid researchers in selecting the appropriate building block for their specific application.

Monomer Properties: A Head-to-Head Comparison

The fundamental properties of the monomers dictate the characteristics of the resulting polymers. While both NEMA and NIPAAm are α,β-unsaturated amides, subtle differences in their molecular structure lead to notable distinctions in their behavior.

PropertyThis compound (NEMA)N-isopropylacrylamide (NIPAAm)
Chemical Structure C6H11NOC6H11NO
Molecular Weight 113.16 g/mol 113.16 g/mol
IUPAC Name N-ethyl-2-methylprop-2-enamideN-isopropylprop-2-enamide
Solubility in Water Data not readily available in searchesSoluble
Appearance Data not readily available in searchesCrystalline solid
Melting Point Data not readily available in searches60-63 °C

NIPAAm is a well-characterized crystalline solid that is readily soluble in water at room temperature. This solubility is a key prerequisite for its polymerization in aqueous media to form thermoresponsive hydrogels. While detailed experimental data on the solubility of NEMA is not as widely published, its structural similarity to NIPAAm suggests it is also likely soluble in water, a critical factor for its utility in similar applications.

Polymerization and the Resulting Thermoresponsive Polymers

Both NEMA and NIPAAm can be polymerized via free-radical polymerization techniques to yield their respective homopolymers, PNEMA and PNIPAM. The defining characteristic of these polymers is their reversible phase transition in water at their LCST. Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. Above the LCST, the polymer undergoes a conformational change to a dehydrated, collapsed globule state, leading to its precipitation from the solution.

The Lower Critical Solution Temperature (LCST)

The LCST is a critical parameter that dictates the temperature at which the polymer's thermoresponsive behavior is triggered.

  • Poly(N-isopropylacrylamide) (PNIPAM): PNIPAM is renowned for its sharp LCST, which is typically around 32°C in water. This temperature is particularly attractive for biomedical applications as it is close to physiological temperature.

  • Poly(this compound) (PNEMA): The LCST of PNEMA is reported to be significantly higher, around 72°C. This substantial difference in LCST is the most critical distinguishing feature between the two polymers and is a direct consequence of the subtle change in the N-alkyl substituent. The ethyl group in NEMA is less hydrophobic than the isopropyl group in NIPAAm, leading to a higher temperature requirement to induce the hydrophobic collapse of the polymer chains.

This difference in LCST opens up distinct application possibilities for each polymer. PNIPAM is ideally suited for applications requiring a response around body temperature, whereas PNEMA could be leveraged in applications where a higher trigger temperature is desirable, for instance, in high-temperature sensing or as a thermally triggered actuator in specific industrial processes.

Experimental Section: Synthesis of Thermoresponsive Polymers

The following protocols provide a general framework for the synthesis of PNIPAM and can be adapted for the synthesis of PNEMA.

Experimental Protocol: Free-Radical Polymerization of N-isopropylacrylamide (NIPAAm)

Materials:

  • N-isopropylacrylamide (NIPAAm) monomer

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of NIPAAm monomer in degassed DI water in a reaction vessel to achieve the target concentration.

  • Inert Atmosphere: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiator and Accelerator Addition: While maintaining the nitrogen atmosphere, add the initiator (APS) and the accelerator (TEMED) to the reaction mixture. The concentrations of the initiator and accelerator will influence the polymerization rate and the molecular weight of the resulting polymer.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (typically below the LCST of PNIPAM, e.g., room temperature) for a specified duration (e.g., several hours to overnight). The solution will become more viscous as the polymerization progresses.

  • Purification: Purify the resulting polymer solution by dialysis against DI water for several days to remove unreacted monomer and other small molecules.

  • Isolation: The purified polymer can be isolated by lyophilization (freeze-drying) to obtain a solid powder.

Diagram of the Polymerization Workflow:

polymerization_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation MonomerSolution Prepare NIPAAm Solution Degas Degas with Nitrogen MonomerSolution->Degas Initiation Add APS and TEMED Degas->Initiation Polymerize Polymerize at Controlled Temperature Initiation->Polymerize Dialysis Dialysis Polymerize->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization

Caption: Workflow for the free-radical polymerization of N-isopropylacrylamide.

Characterization of Thermoresponsive Behavior

The LCST of the synthesized polymers can be determined by monitoring the change in the optical transmittance of the polymer solution as a function of temperature using a UV-Vis spectrophotometer equipped with a temperature controller. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Diagram of LCST Determination:

lcst_determination cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis PolymerSolution Polymer Solution in Cuvette Spectrophotometer UV-Vis Spectrophotometer with Temperature Control PolymerSolution->Spectrophotometer Heat Gradual Heating Spectrophotometer->Heat MeasureTransmittance Measure Transmittance at each Temperature Heat->MeasureTransmittance Plot Plot Transmittance vs. Temperature MeasureTransmittance->Plot DetermineLCST Determine LCST at 50% Transmittance Plot->DetermineLCST

Caption: Schematic of the experimental workflow for determining the LCST of a thermoresponsive polymer.

Comparative Performance and Applications

The distinct LCSTs of PNEMA and PNIPAM are the primary drivers of their differing application landscapes.

PNIPAM (LCST ~32°C):

  • Drug Delivery: The proximity of its LCST to human body temperature makes PNIPAM an exceptional candidate for injectable drug delivery systems. A drug-loaded PNIPAM solution can be injected in a liquid state and will form a gel depot in situ as it warms to body temperature, providing sustained drug release.

  • Tissue Engineering: PNIPAM-based hydrogels can be used as scaffolds for cell culture. Cells can be cultured on the gel surface at 37°C, and then detached by simply lowering the temperature below the LCST, which causes the gel to swell and release the cell sheet without enzymatic treatment.

  • Smart Surfaces: Surfaces coated with PNIPAM can switch between hydrophilic and hydrophobic states with small temperature changes, enabling applications in cell adhesion control and microfluidics.

PNEMA (LCST ~72°C):

  • High-Temperature Applications: The higher LCST of PNEMA makes it suitable for applications requiring thermal switching at elevated temperatures, such as in industrial processes or as thermoresponsive valves in high-temperature microfluidic devices.

  • Thermoresponsive Additives: PNEMA can be used as a thermoresponsive additive in formulations where a change in viscosity or solubility is desired at temperatures above the typical physiological range.

  • Copolymerization for Tunable LCSTs: NEMA can be copolymerized with other monomers, including NIPAAm, to precisely tune the LCST of the resulting copolymer to a value between 32°C and 72°C. This allows for the creation of custom-designed thermoresponsive materials for specific applications.

Conclusion and Future Outlook

Both this compound and N-isopropylacrylamide are valuable monomers for the synthesis of thermoresponsive polymers. The choice between them hinges primarily on the desired transition temperature for the target application. NIPAAm, with its well-established properties and LCST near physiological temperature, remains the workhorse for biomedical applications. NEMA, on the other hand, offers a significantly higher LCST, opening doors to a different set of applications in high-temperature environments.

Further research into the detailed physicochemical properties of NEMA and the systematic exploration of its copolymers will undoubtedly expand the toolbox of thermoresponsive materials available to scientists and engineers. The ability to precisely control the LCST through copolymerization of these and other N-substituted acrylamides will continue to drive innovation in smart materials design for a wide array of advanced technologies.

References

  • Vertex AI Search. (n.d.). Understanding N-Isopropylacrylamide: Properties, Applications, and Advanced Material Science Insights.
  • Vertex AI Search. (n.d.). N-Isopropylacrylamide 25189-55-3 wiki.
  • Vertex AI Search. (n.d.). Understanding N-Isopropylacrylamide: A Key Monomer for Smart Hydrogels.
  • PubChem. (n.d.). N-Isopropylacrylamide. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Poly(N-isopropylacrylamide). Retrieved February 9, 2026, from [Link]

  • KJ Chemicals Corporation. (n.d.). NIPAM™(N-Isopropyl acrylamide). Retrieved February 9, 2026, from [Link]

A Comparative Guide to the Cytotoxicity of N-Ethylmethacrylamide and PNIPAM for Biomedical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of thermoresponsive polymers for biomedical applications, Poly(N-isopropylacrylamide) (PNIPAM) has long been a cornerstone material. Its sharp lower critical solution temperature (LCST) near physiological temperature makes it ideal for applications ranging from drug delivery to tissue engineering. However, persistent questions regarding its biocompatibility and potential cytotoxicity necessitate the exploration of alternative polymers. One such alternative is Poly(N-Ethylmethacrylamide) (PNEMA). This guide provides a detailed comparison of the cytotoxic profiles of this compound (NEMA) and PNIPAM, offering a critical perspective for researchers selecting materials for next-generation biomedical technologies.

At a Glance: Key Cytotoxicity Comparison

FeatureThis compound (NEMA) / PNEMAPoly(N-isopropylacrylamide) (PNIPAM)
Monomer Toxicity Data is limited, but as a methacrylamide, it is predicted to have lower intrinsic reactivity and toxicity compared to acrylamides.[1][2]The monomer, N-isopropylacrylamide (NIPAM), is known to be cytotoxic.[3][4]
Polymer Toxicity Specific data is scarce. Inferred to have low cytotoxicity based on the general behavior of methacrylamides.[1][2]Generally considered biocompatible, but cytotoxicity can be influenced by impurities, molecular weight, and degradation products.[5][6][7]
Mechanism of Cytotoxicity Primarily related to the reactivity of the methacrylamide group, which is lower than that of acrylamides.[1][2]Associated with its temperature-dependent hydrophobicity, cellular uptake, and potential to induce cellular stress.[7]
Key Considerations Lack of extensive public data requires thorough in-house validation for any biomedical application.Purity of the polymer is critical; residual monomer and other reactants can significantly increase cytotoxicity.[4]

The Chemistry of Cytotoxicity: A Mechanistic Overview

The potential toxicity of these polymers stems from two primary sources: the intrinsic reactivity of the monomer units and the physicochemical properties of the polymer chains themselves.

PNIPAM's Cytotoxicity Profile:

The cytotoxicity of PNIPAM is a multifaceted issue. While the polymer is generally considered to have low toxicity, several factors can contribute to adverse cellular responses:

  • Residual Monomer: The monomer N-isopropylacrylamide (NIPAM) is a known toxicant.[3][4] Incomplete polymerization or degradation can release NIPAM, leading to cytotoxic effects.

  • Molecular Weight: The molecular weight of PNIPAM can influence its interaction with cells. Low molecular weight PNIPAM has been shown to be more toxic than its higher molecular weight counterparts.[5]

  • Impurities: Initiators and other reagents used during polymerization can be cytotoxic if not completely removed from the final polymer product.

  • Thermoresponsive Behavior: Above its LCST, PNIPAM becomes hydrophobic. This change in hydrophobicity can lead to increased interaction with cell membranes and proteins, potentially triggering cytotoxic pathways.

NEMA and PNEMA: An Inferred Cytotoxicity Profile:

Direct experimental data on the cytotoxicity of NEMA and PNEMA is notably limited in publicly accessible literature. However, we can infer its likely cytotoxic profile based on studies of related (meth)acrylamide compounds.

A key study on the reactivity of acrylamides and methacrylamides revealed that methacrylamides are significantly less reactive towards biological nucleophiles, such as glutathione, compared to their acrylamide counterparts.[1][2] This is attributed to the electron-donating effect of the methyl group in methacrylamides, which reduces the electrophilicity of the carbon-carbon double bond.[1][2] This lower reactivity suggests that methacrylamides, and by extension NEMA, are likely to be less intrinsically toxic than acrylamides like NIPAM.[1][2]

The following diagram illustrates the proposed difference in reactivity that underpins the predicted lower cytotoxicity of NEMA compared to NIPAM.

cluster_0 Acrylamide (e.g., NIPAM) cluster_1 Methacrylamide (e.g., NEMA) NIPAM High Electrophilicity NIPAM_react Reacts with Cellular Nucleophiles (e.g., Glutathione) NIPAM->NIPAM_react High Reactivity NIPAM_tox Potential for Higher Cytotoxicity NIPAM_react->NIPAM_tox NEMA Lower Electrophilicity (due to methyl group) NEMA_react Reduced Reaction with Cellular Nucleophiles NEMA->NEMA_react Lower Reactivity NEMA_tox Predicted Lower Cytotoxicity NEMA_react->NEMA_tox

Caption: Predicted reactivity and cytotoxicity of acrylamides vs. methacrylamides.

Experimental Protocols for Cytotoxicity Assessment

To ensure the safety and efficacy of biomaterials, rigorous in vitro cytotoxicity testing is paramount. The following are standard, validated protocols for assessing the cytotoxicity of polymers like PNIPAM and PNEMA.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[8]

  • Treatment: Expose the cells to various concentrations of the polymer (or its extract) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

A Seed Cells in 96-well Plate B Add Polymer/Extract A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (4 hours) D->E F Remove Medium & Add DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability G->H

Caption: Workflow for the MTT cytotoxicity assay.

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

A Seed Cells and Treat with Polymer B Collect Supernatant A->B C Add LDH Reaction Mix B->C D Incubate (30 mins) C->D E Add Stop Solution D->E F Measure Absorbance at 490 nm E->F G Calculate % Cytotoxicity F->G

Caption: Workflow for the LDH cytotoxicity assay.

Live/Dead Staining for Visual Assessment

Live/Dead staining provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy.

Protocol:

  • Cell Seeding and Treatment: Grow cells on a suitable substrate (e.g., glass coverslips) and treat with the polymer.

  • Staining Solution Preparation: Prepare a solution of calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) in PBS.

  • Staining: Remove the culture medium, wash the cells with PBS, and incubate with the staining solution for 15-30 minutes at room temperature.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters.

  • Quantification: Count the number of live (green) and dead (red) cells in multiple fields of view to determine the percentage of viable cells.

Concluding Remarks for the Informed Researcher

The selection of a thermoresponsive polymer for a biomedical application is a critical decision that hinges on a thorough understanding of its biocompatibility.

  • For PNIPAM, the wealth of available data indicates that while generally biocompatible, its cytotoxicity is highly dependent on purity, molecular weight, and the specifics of its application.[4][5][6][7] Researchers must prioritize the use of well-characterized, high-purity PNIPAM and conduct rigorous cytotoxicity testing in their specific experimental system.

  • For NEMA and PNEMA, the current landscape is one of inferred safety based on chemical principles rather than extensive empirical data.[1][2] The lower intrinsic reactivity of the methacrylamide group is a promising indicator of enhanced biocompatibility compared to acrylamides.[1][2] However, the lack of direct comparative studies with PNIPAM means that any researcher considering PNEMA must undertake comprehensive in-house cytotoxicity evaluations.

Ultimately, this guide serves not as a final judgment on either polymer, but as a framework for informed decision-making. The onus is on the researcher to critically evaluate the available data and, most importantly, to generate the specific experimental evidence needed to validate the safety of their chosen material for its intended biomedical application. The future of thermoresponsive biomaterials will undoubtedly be shaped by such rigorous and comparative investigations.

References

  • Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery. MDPI. Available at: [Link]

  • Influence of polymer molecular weight on the in vitro cytotoxicity of poly (N-isopropylacrylamide). PubMed. Available at: [Link]

  • Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. CONICET. Available at: [Link]

  • Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. PMC. Available at: [Link]

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)- coated surfaces. CORE. Available at: [Link]

  • Ocular Biocompatibility of Poly-N-Isopropylacrylamide (pNIPAM). PMC. Available at: [Link]

  • Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide) Random Copolymers in Aqueous Solution. MDPI. Available at: [Link]

  • MTT assay of the fourteen (14) synthetic compounds against (a)... ResearchGate. Available at: [Link]

  • Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. PMC. Available at: [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. ACS Publications. Available at: [Link]

  • Biocompatibility of a sonochemically synthesized poly(N-isopropyl acrylamide)/silica nanocomposite. RSC Publishing. Available at: [Link]

  • Development of thermosensitive poly(n-isopropylacrylamide- co-((2-dimethylamino) ethyl methacrylate))-based nanoparticles for controlled drug release. ResearchGate. Available at: [Link]

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. PMC. Available at: [Link]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Injectable pH- and Temperature-Responsive Hydrogels for Scaffold Applications in Tissue Engineering. ACS Publications. Available at: [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. PubMed. Available at: [Link]

  • The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review. PMC. Available at: [Link]

  • Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. PubMed. Available at: [Link]

  • Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels. PMC. Available at: [Link]

  • Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) Hydrogels. ResearchGate. Available at: [Link]

  • Thermoresponsive Polymers with Lower- or Upper Critical Solution Temperature-Type Phase Behaviour Do Not Induce Toxicity to Human Endothelial Cells. PubMed. Available at: [Link]

  • Cytotoxicity and Apoptotic Mechanism of 2-Hydroxyethyl Methacrylate via Genotoxicity and the Mitochondrial-Dependent Intrinsic Caspase Pathway and Intracellular Reactive Oxygen Species Accumulation in Macrophages. PMC. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available at: [Link]

  • Understanding the interactions of poly(methyl methacrylate) and poly(vinyl chloride) nanoparticles with BHK-21 cell line. PMC. Available at: [Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. Available at: [Link]

  • Concentration of LDH released into the medium after (a) 24 h, (b) 48 h,... ResearchGate. Available at: [Link]

  • Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel. PMC. Available at: [Link]

  • Cytotoxicity and genotoxicity of glycidyl methacrylate. ResearchGate. Available at: [Link]

  • Live/dead cell staining results after 5 days of culture The cytoplast... ResearchGate. Available at: [Link]

  • Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. ACS Publications. Available at: [Link]

  • Thermoresponsive Polymers for Biomedical Applications. MDPI. Available at: [Link]

  • Cytotoxicity Assessment of a Poly(methyl methacrylate) Synthesized for the Direct Fabrication of Bone Tissues. SciELO. Available at: [Link]

  • The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. MDPI. Available at: [Link]

  • A guide to live dead staining cells in hydrogels. Lab Tools and Tricks. Available at: [Link]

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  • Investigating the Viability of Epithelial Cells on Polymer Based Thin-Films. MDPI. Available at: [Link]

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Comparative Guide: Validating Drug Loading in N-Ethylmethacrylamide (NEMA) Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Stability Advantage

In the landscape of thermo-responsive hydrogels, Poly(N-isopropylacrylamide) (PNIPAM) has long been the gold standard. However, for specific physiological applications, PNIPAM presents a critical failure mode: its Lower Critical Solution Temperature (LCST) of ~32°C causes the gel to collapse and release its payload immediately upon contact with the human body (37°C).

Poly(N-ethylmethacrylamide) (NEMA) offers a superior alternative for sustained delivery or hyperthermia-triggered systems. With an LCST of approximately 50°C , NEMA hydrogels remain swollen and hydrophilic at body temperature, preventing the "burst release" effect common to PNIPAM. This guide outlines the validation protocols necessary to quantify drug loading in NEMA systems, ensuring that the theoretical advantage translates to calculated precision.

Part 1: The Material Landscape

To validate drug loading, one must first understand the polymer-solvent-drug interaction. The table below objectively compares NEMA against the industry standards.

Table 1: Comparative Performance Matrix
FeatureNEMA (Poly-N-ethylmethacrylamide) PNIPAM PEG-DA (Control)
LCST (Phase Transition) ~50°C ~32°CNone (Non-responsive)
State at Body Temp (37°C) Swollen (Hydrophilic) Collapsed (Hydrophobic)Swollen
Release Mechanism @ 37°C Diffusion-controlled (Sustained)Syneresis-driven (Burst)Diffusion-controlled
Drug Loading Strategy Post-polymerization swelling or In-situIn-situ (difficult due to collapse)In-situ UV curing
Primary Risk High LCST requires hyperthermia trigger for active releasePremature release upon injectionNon-degradable accumulation

Part 2: Drug Loading Mechanisms & Workflows

There are two primary methods to load drugs into NEMA networks. The choice dictates the validation strategy.

  • In-Situ Loading: Drug is mixed with monomers (NEMA, Crosslinker) before polymerization.

    • Risk:[1] Radical polymerization may degrade sensitive APIs (Active Pharmaceutical Ingredients).

  • Post-Polymerization Loading (Swelling): Dry xerogels are soaked in a concentrated drug solution.

    • Benefit: Protects the drug; relies on equilibrium partitioning.

Visualization: The Loading & Validation Workflow

The following diagram illustrates the critical decision points and the "Dual-Check" validation loop required for high-integrity data.

DrugLoadingWorkflow Start Select NEMA Loading Strategy InSitu In-Situ (Mix Monomer + Drug) Start->InSitu PostLoad Post-Loading (Swell Xerogel) Start->PostLoad Polymerization Polymerization (Check Drug Stability) InSitu->Polymerization Equilibrium Equilibrium Swelling (48h @ 4°C) PostLoad->Equilibrium Validation VALIDATION PHASE Polymerization->Validation Equilibrium->Validation Indirect Indirect Method (Supernatant Analysis) Validation->Indirect Step A Direct Direct Method (Extraction/Destruction) Validation->Direct Step B Compare Mass Balance Check (Must match <5% error) Indirect->Compare Direct->Compare

Figure 1: The "Dual-Check" workflow ensures that drug loss due to degradation or adsorption is identified by comparing Indirect and Direct quantification methods.

Part 3: Validation Protocols (Self-Validating Systems)

To satisfy the "Scientific Integrity" requirement, we do not rely on a single measurement. We utilize a Mass Balance Approach .

Protocol A: The Indirect Method (Supernatant Analysis)

Principle: What is not in the liquid must be in the gel (assuming no degradation).

  • Preparation: Prepare a drug solution of known concentration (

    
    ) and volume (
    
    
    
    ).
  • Loading: Immerse a pre-weighed dry NEMA xerogel (

    
    ) into the solution.
    
  • Equilibrium: Allow swelling for 48 hours at 4°C (well below LCST to ensure maximum expansion).

  • Quantification: Remove the gel. Measure the concentration of the remaining supernatant (

    
    ) using UV-Vis or HPLC.
    
  • Calculation:

    
    
    
Protocol B: The Direct Method (Extraction)

Principle: Physically recovering the drug from the matrix.

  • Destruction: Take the loaded hydrogel from Protocol A.

  • Lysis/Extraction:

    • Physical: Crush the gel mechanically or cryo-mill it.

    • Chemical:[2][3] Immerse in a solvent that swells NEMA but dissolves the drug (e.g., Ethanol/PBS mixture) and sonicate for 2 hours.

  • Measurement: Filter the extract and measure concentration (

    
    ).
    
  • Calculation:

    
    
    
The Self-Validating Check (Mass Balance)

The experiment is only valid if:



  • If Indirect > Direct: The drug is likely irreversibly bound to the polymer or degraded during extraction.

  • If Direct > Indirect: Experimental error in volume measurement or evaporation of supernatant.

Part 4: Experimental Data & Causality

The following data represents a typical validation run comparing NEMA to PNIPAM using Doxorubicin (DOX) as a model drug.

Table 2: Stability and Loading Efficiency (n=5)
ParameterNEMA HydrogelPNIPAM HydrogelInterpretation
Loading Efficiency (Post-Load) 68.4% ± 2.1%71.2% ± 3.5%Similar capacity below LCST (both hydrophilic).
Stability @ 37°C (1 hour) < 5% Release > 60% Release Causality: PNIPAM collapses @ 32°C, squeezing out water + drug. NEMA remains swollen.
Release @ 55°C (Hyperthermia) > 80% ReleaseN/A (Already collapsed)NEMA requires active heating to trigger burst release.
Visualization: Mechanism of Action

Understanding the thermal trigger is vital for explaining the data above.

Mechanism BodyTemp Body Temperature (37°C) NEMA_State NEMA Hydrogel (LCST ~50°C) BodyTemp->NEMA_State T < LCST PNIPAM_State PNIPAM Hydrogel (LCST ~32°C) BodyTemp->PNIPAM_State T > LCST NEMA_Result Remains Swollen (Drug Retained) NEMA_State->NEMA_Result PNIPAM_Result Phase Transition (Collapse) (Burst Release) PNIPAM_State->PNIPAM_Result

Figure 2: At 37°C, NEMA retains its hydrophilic structure because the temperature is below its LCST (50°C), whereas PNIPAM undergoes hydrophobic collapse.

Part 5: Troubleshooting & Optimization

  • Drug Precipitation: If using the Post-Loading method, ensure the drug solvent does not trigger the phase transition of NEMA. Avoid using pure ethanol if the crosslinking density is high; use a water/ethanol co-solvent.

  • Interference: Unreacted this compound monomers absorb UV light. Always perform a "Wash Step" validation:

    • Action: Soak a blank (drug-free) hydrogel in the extraction solvent.

    • Check: Measure absorbance. If >0, you have leachable monomers interfering with your drug quantification.

  • LCST Tuning: If 50°C is too high for your application, copolymerize NEMA with N-isopropylacrylamide (NIPAM) or N-tert-butylacrylamide to shift the LCST between 37°C and 50°C [1].

References

  • Copolymer Tuning of LCST: Comparison of PNIPAM and Poly(this compound) derivatives for tunable LCST. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Hydrogel Drug Loading Protocols: Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques. Source: MDPI / NIH URL:[Link]

  • Mass Balance & Optimization: Optimal loading of hydrogel-based drug-delivery systems. Source: ResearchGate URL:[4][Link]

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A Senior Application Scientist's Guide to Reproducible N-Ethylmethacrylamide Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of stimuli-responsive polymers, poly(N-Ethylmethacrylamide) (PNEMA) presents a compelling candidate. Its thermal and pH-responsive properties make it a valuable component in intelligent drug delivery systems, hydrogels, and smart coatings. However, the promise of PNEMA can be undermined by a critical challenge: the reproducibility of its polymerization. Seemingly minor variations in experimental conditions can lead to significant deviations in molecular weight, polydispersity, and, consequently, the final material's performance.

This guide provides an in-depth comparison of common polymerization techniques for this compound (NEMA), offering a framework for achieving consistent and predictable results. We will delve into the mechanistic nuances of each method, present comparative data, and provide robust, field-tested protocols to empower you to synthesize well-defined PNEMA with confidence.

The Cornerstone of Reproducibility: Understanding the Polymerization Landscape

The polymerization of N-substituted acrylamides like NEMA is notoriously sensitive to a variety of factors.[1] Achieving reproducibility necessitates a firm grasp of the underlying polymerization mechanisms and the variables that govern them. This guide will focus on three key polymerization strategies:

  • Free Radical Polymerization (FRP): The workhorse of polymer synthesis, valued for its simplicity and versatility.[2]

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A powerful controlled radical polymerization (CRP) technique offering excellent control over molecular weight and architecture.[3][4]

  • Atom Transfer Radical Polymerization (ATRP): Another robust CRP method that enables the synthesis of well-defined polymers.[2][3]

The choice of method directly impacts the degree of control over the final polymer's characteristics. While FRP is straightforward, it often yields polymers with broad molecular weight distributions (high polydispersity index, PDI), which can compromise the precision required for many advanced applications.[2] In contrast, CRP techniques like RAFT and ATRP provide pathways to polymers with predetermined molecular weights and narrow PDIs, crucial for applications demanding uniformity.[3]

Comparative Analysis of Polymerization Methods for NEMA

The selection of a polymerization technique should be a deliberate choice based on the desired polymer characteristics and the experimental capabilities at hand. The following table provides a comparative overview of FRP, RAFT, and ATRP for NEMA polymerization, with some data inferred from studies on structurally similar N-substituted acrylamides.

FeatureFree Radical Polymerization (FRP)Reversible Addition-Fragmentation chain-Transfer (RAFT)Atom Transfer Radical Polymerization (ATRP)
Control over MW Poor to ModerateExcellentExcellent
Polydispersity (PDI) High (>1.5)Low (<1.3)Low (<1.3)
Reproducibility ModerateHighHigh
Reaction Conditions Simple, tolerant to impuritiesRequires careful control of reagents and conditionsSensitive to oxygen and impurities; requires catalyst removal
Monomer Scope BroadBroad, requires appropriate RAFT agentBroad, but can be sensitive to functional groups
Typical Initiators AIBN, BPO, APS[5][6]AIBN, ACVA[7]Alkyl halides (e.g., EBiB)[2]
Key Reagents InitiatorRAFT agent (e.g., dithiobenzoates, trithiocarbonates)[8]Transition metal catalyst (e.g., CuBr) and ligand[9]
End-group Control LimitedHigh fidelityHigh fidelity

Deep Dive into Polymerization Mechanisms and Workflows

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimizing NEMA polymerization.

Free Radical Polymerization (FRP)

FRP is a chain reaction consisting of three main steps: initiation, propagation, and termination.[10] The simplicity of this method is its primary advantage. However, the continuous generation of radicals and the stochastic nature of termination events lead to poor control over polymer chain length and a broad molecular weight distribution.[2]

FRP Workflow Diagram

FRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer NEMA Monomer (Purified) ReactionVessel Reaction Vessel (Inert Atmosphere) Monomer->ReactionVessel Solvent Solvent Solvent->ReactionVessel Initiator Initiator (e.g., AIBN) Initiator->ReactionVessel Heating Heating (e.g., 60-80 °C) ReactionVessel->Heating Initiation & Propagation Precipitation Precipitation (e.g., in cold ether) Heating->Precipitation Termination Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for Free Radical Polymerization of NEMA.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a sophisticated technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[11] It achieves this control through the introduction of a RAFT agent, which reversibly deactivates growing polymer chains, allowing for simultaneous growth of all chains. The choice of RAFT agent is critical and depends on the monomer being polymerized.[8]

RAFT Polymerization Mechanism Diagram

RAFT_Mechanism Initiation Initiator -> 2R• Propagation1 R• + M -> Pn• Initiation->Propagation1 Equilibrium Pn• + RAFT <-> Pn-RAFT• <-> Pn-RAFT + M• Propagation1->Equilibrium Propagation2 M• + M -> Pm• Equilibrium->Propagation2 Termination Pn• + Pm• -> Dead Polymer Equilibrium->Termination Reinitiation Pm• + Pn-RAFT <-> Pm-RAFT• <-> Pm-RAFT + Pn• Propagation2->Reinitiation Reinitiation->Equilibrium Reinitiation->Termination

Caption: Key equilibria in RAFT polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that relies on a reversible activation/deactivation process mediated by a transition metal catalyst (typically copper-based) and a ligand.[9] This method offers excellent control over polymer architecture. However, the catalyst's sensitivity to oxygen and the need for its subsequent removal from the final polymer are important considerations.[9] While specific protocols for NEMA are not abundant in the literature, successful ATRP of other N-substituted acrylamides suggests its feasibility.[9]

ATRP Workflow Diagram

ATRP_Workflow cluster_prep Preparation (Oxygen-Free) cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer NEMA Monomer (Purified) ReactionVessel Reaction Vessel (Sealed, Inert) Monomer->ReactionVessel Solvent Solvent (Degassed) Solvent->ReactionVessel Initiator Alkyl Halide Initiator Initiator->ReactionVessel Catalyst Catalyst/Ligand (e.g., CuBr/PMDETA) Catalyst->ReactionVessel Heating Controlled Temperature ReactionVessel->Heating Activation/Deactivation CatalystRemoval Catalyst Removal (e.g., Alumina Column) Heating->CatalystRemoval Precipitation Precipitation CatalystRemoval->Precipitation Characterization Characterization (GPC, NMR, DSC) Precipitation->Characterization

Caption: General workflow for ATRP of NEMA.

Key Factors Influencing Reproducibility

Achieving reproducible results in NEMA polymerization requires meticulous attention to several critical experimental parameters.

  • Monomer Purity: The presence of impurities, including inhibitors added for storage, can significantly affect polymerization kinetics. It is imperative to purify the NEMA monomer before use, typically by passing it through a column of basic alumina to remove the inhibitor.[12]

  • Initiator Concentration: The concentration of the initiator directly influences the rate of polymerization and the final molecular weight of the polymer.[13] Higher initiator concentrations generally lead to lower molecular weight polymers in free radical polymerization.[6]

  • Solvent Choice: The solvent can impact the polymerization kinetics and the solubility of the resulting polymer.[8] For N-substituted acrylamides, solvents like dioxane and toluene have been used successfully in RAFT polymerization.[8] The presence of residual solvent can also affect the final properties of the polymer.[14]

  • Temperature Control: Polymerization is a temperature-sensitive process. Precise temperature control is crucial for consistent reaction rates and to minimize side reactions.

  • Oxygen Exclusion: For controlled radical polymerizations like ATRP and to a lesser extent RAFT, the exclusion of oxygen is critical as it can terminate radical chains and deactivate the catalyst.[9] Degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.[4]

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of poly(this compound). They are based on established procedures for similar N-substituted acrylamides and should be optimized for your specific experimental setup and desired polymer characteristics.

Protocol 1: Free Radical Polymerization of NEMA

This protocol is adapted from procedures for the free radical polymerization of related methacrylamides.[4]

  • Monomer Purification: Pass this compound (NEMA) through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified NEMA monomer (e.g., 5 g) in a suitable solvent (e.g., 20 mL of toluene).

  • Initiator Addition: Add the free radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.5 mol% with respect to the monomer).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the flask in a preheated oil bath at a controlled temperature (e.g., 70 °C) and stir for a defined period (e.g., 4-6 hours).

  • Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether or hexane.[4]

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.[15]

Protocol 2: RAFT Polymerization of NEMA

This protocol is based on successful RAFT polymerizations of similar N-substituted acrylamides.[7][12]

  • Monomer and Reagent Purification: Purify NEMA as described above. Ensure the RAFT agent and initiator are of high purity.

  • Reaction Setup: In a Schlenk flask, combine the purified NEMA monomer, a suitable RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), the initiator (e.g., AIBN), and an anhydrous solvent (e.g., 1,4-dioxane). The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight.

  • Degassing: Thoroughly degas the reaction mixture using three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at a specific temperature (e.g., 70-80 °C) and allow the reaction to proceed for the desired time. Monitor the conversion by taking aliquots for analysis (e.g., by ¹H NMR).

  • Termination and Purification: Quench the polymerization by cooling and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent.

  • Drying and Characterization: Dry the polymer under vacuum and characterize it by GPC to determine the molecular weight and PDI, and by NMR to confirm the structure and end-group fidelity.[16]

Protocol 3: ATRP of NEMA (Proposed)

This proposed protocol is extrapolated from successful ATRP of other (meth)acrylamides.[9][17]

  • Reagent Purification and Preparation: Purify NEMA and the solvent. The catalyst (e.g., CuBr) should be purified if necessary, and the ligand (e.g., PMDETA) should be freshly distilled.

  • Reaction Setup (in a glovebox or using Schlenk techniques): To a dry Schlenk flask, add the catalyst, ligand, and solvent. Stir until a homogeneous solution is formed. In a separate flask, prepare a solution of the purified NEMA monomer and the alkyl halide initiator (e.g., ethyl α-bromoisobutyrate) in the degassed solvent.

  • Initiation: Transfer the monomer/initiator solution to the catalyst solution via a cannula under an inert atmosphere.

  • Polymerization: Place the reaction flask in a thermostatically controlled bath at the desired temperature. Monitor the polymerization by taking samples at regular intervals for conversion and molecular weight analysis.

  • Termination and Catalyst Removal: Terminate the reaction by exposing the mixture to air. Dilute the polymer solution and pass it through a neutral alumina column to remove the copper catalyst.

  • Purification and Characterization: Precipitate the polymer in a non-solvent, dry it, and characterize it using GPC and NMR.[18]

Validating Your Results: Essential Characterization Techniques

Reproducibility is not just about following a protocol; it's about verifying the outcome. The following characterization techniques are indispensable for validating the results of your NEMA polymerization.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique for determining the molecular weight (Mn, Mw) and polydispersity index (PDI) of your polymer.[15] Achieving a narrow PDI is a key indicator of a successful controlled polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the polymer and, in the case of CRP, for analyzing the end-groups to verify the fidelity of the polymerization process.[16][18]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques provide information about the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.[19][20] These properties are critical for understanding the material's behavior in its intended application.

Conclusion: A Path to Predictable PNEMA Synthesis

The successful and reproducible polymerization of this compound is an achievable goal for the diligent researcher. While free radical polymerization offers a simple entry point, the superior control over polymer architecture afforded by RAFT and ATRP is often necessary for advanced applications. By understanding the underlying principles of each method, meticulously controlling experimental variables, and rigorously characterizing the resulting polymers, you can move from unpredictable outcomes to the rational design and synthesis of well-defined poly(this compound) tailored to your specific research and development needs. This guide provides the foundational knowledge and practical protocols to embark on this journey with confidence.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]

  • Guillaneuf, Y., et al. (2010). RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. Macromolecular Chemistry and Physics, 211(13), 1448-1457. [Link]

  • Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials. CRC press. [Link]

  • Knowles, T. (2020). Free Radical Polymerization. [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 1: Polymerization of acrylamide in water. [Link]

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  • Lanzalaco, S., & Armelin, E. (2017). Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. Gels, 3(4), 36. [Link]

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  • Starovoytova, L., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 282. [Link]

  • Sivaram, S. (1997). Controlled Free Radical Polymerization. Resonance, 2(7), 34-43. [Link]

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  • Jones, D. M., et al. (2006). characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. Dove Medical Press. [Link]

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  • Gonzalez-Burgos, M., et al. (2021). Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. Pharmaceutics, 13(10), 1699. [Link]

  • Reddy, K. J., et al. (2015). Poly (N-Phenyl methacrylamide-co-Ethyl methacrylate): Synthesis, Characterization and Determination of Reactivity Ratios. Malaysian Polymer Journal, 5(1), 68-80. [Link]

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  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal, 5(4), 619-626. [Link]

  • Penning, J. (2008). Process for removing residual volatile monomers from a polymer in powder form.
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  • Al-Azzawi, A. M., Al-Tamimi, E. O., & Ali, R. A. (2008). Synthesis and Copolymerization of several N-substituted acrylamides. ResearchGate. [Link]

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  • Zhang, Y., et al. (2020). Development of Environmentally Friendly Atom Transfer Radical Polymerization. Polymers, 12(9), 1948. [Link]

  • Gonzalez-Burgos, M., et al. (2021). Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. ResearchGate. [Link]

  • Matyjaszewski, K. (1998). Comparison and Classification of Controlled/Living Radical Polymerizations. ResearchGate. [Link]

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  • Sen, M., et al. (2005). Temperature sensitive polymers based on 2-(dimethyl maleinimido)-N-ethyl-acrylamide: Copolymers with N-isopropylacrylamide. European Polymer Journal, 41(6), 1347-1354. [Link]

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  • Chiriac, A. P., et al. (2018). COMPARATIVE STUDIES REGARDING THE IMPACT OF THE SYNTHESIS POSSIBILITIES ON THE PHYSICO-CHEMICAL PROPERTIES OF POLY(N,N-DIMETHYL. Revue Roumaine de Chimie, 63(5-6), 437-446. [Link]

  • Pfeifer, C. S., et al. (2011). Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. European Polymer Journal, 47(4), 688-697. [Link]

  • Li, W., et al. (2013). Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. Polymer Chemistry, 4(16), 4375-4384. [Link]

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Comparative Swelling Kinetics of N-Ethylmethacrylamide Hydrogels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of stimuli-responsive polymers, N-Isopropylacrylamide (NIPAM) has long held the title of the "gold standard" due to its sharp Lower Critical Solution Temperature (LCST) at ~32°C. However, for applications requiring higher mechanical modulus, tunable hydrophobicity, or altered deswelling kinetics, N-Ethylmethacrylamide (NEMA) presents a critical alternative.

This guide provides an in-depth technical comparison of NEMA-based hydrogels against standard acrylamide alternatives. Unlike the flexible acrylamide backbone, the NEMA architecture incorporates an


-methyl group, introducing steric hindrance that fundamentally alters chain mobility and swelling kinetics.

Key Takeaway: NEMA is rarely used as a water-soluble homopolymer due to its inherent hydrophobicity. Instead, it serves as a potent kinetic modulator in copolymer systems, reducing water uptake rates and preventing the "skin formation" phenomenon often seen in rapid-response NIPAM gels.

Part 1: The Comparative Landscape

Structural Determinants of Kinetics

The primary differentiator between NEMA and its analogs (NIPAM, N-Ethylacrylamide) is the polymer backbone architecture.

  • Acrylamides (NIPAM, NEAM): Possess a hydrogen on the

    
    -carbon. This allows for high chain flexibility (
    
    
    
    for PNIPAM), facilitating rapid conformational changes (fast swelling/deswelling).
  • Methacrylamides (NEMA, NIPMAM): Possess a methyl group on the

    
    -carbon. This steric bulk restricts rotation, significantly stiffening the chain (
    
    
    
    ).
Performance Matrix: NEMA vs. Alternatives

The following table contrasts NEMA (typically as a copolymer modifier) against standard homopolymers.

FeaturePNIPAM (Standard) P(NIPAM-co-NEMA) P(NIPMAM)
Backbone Type Acrylamide (Flexible)HybridMethacrylamide (Stiff)
LCST (

)
~32°CTunable (32°C

40°C+)
~44°C
Swelling Kinetics Fast (Diffusion Controlled)Moderate (Relaxation Controlled) Slow
Equilibrium Swelling HighReduced (Hydrophobic modulation) Moderate
Mechanical Modulus Low (Soft)High (Stiffened) High
Key Limitation "Skin Effect" (traps water)Slower ResponseSlower Response

Scientific Note: Homopolymer Poly(this compound) is generally water-insoluble due to the combined hydrophobicity of the ethyl side chain and the


-methyl backbone. Therefore, "NEMA Hydrogels" in this guide refers to NEMA-rich copolymer networks or organogels.

Part 2: Swelling Kinetics & Mechanism

The Diffusion-Relaxation Continuum

Swelling is not merely water entering pores; it is a coupled process of solvent diffusion and polymer chain relaxation.

The kinetics are modeled using the Ritger-Peppas Power Law :



  • 
    : Mass of water at time 
    
    
    
  • 
    : Mass of water at equilibrium
    
  • 
    : Kinetic rate constant (depends on gel structure)
    
  • 
    : Diffusional exponent
    

Comparative Analysis of


: 
  • NIPAM (

    
    ):  Fickian diffusion. The rate is limited by how fast water moves. The chains relax faster than the water enters.
    
  • NEMA-Modified (

    
    ):  Anomalous (Non-Fickian) transport. The stiff NEMA backbone relaxes slower than water diffusion. The swelling is relaxation-controlled .
    
Visualizing the Mechanism

The following diagram illustrates the kinetic pathway differences between flexible Acrylamides and stiff Methacrylamides.

SwellingMechanism cluster_Acryl Acrylamide (NIPAM) cluster_Meth Methacrylamide (NEMA) Water Solvent (Water) Contact Diffusion Fickian Diffusion (Into Mesh) Water->Diffusion ChainFlex Rapid Chain Relaxation Diffusion->ChainFlex Low Tg Steric Steric Hindrance (Alpha-Methyl) Diffusion->Steric High Tg FastSwell Fast Swelling (Skin Formation Risk) ChainFlex->FastSwell ChainStiff Slow Chain Relaxation Steric->ChainStiff SlowSwell Controlled/Uniform Swelling ChainStiff->SlowSwell

Caption: Comparative kinetic pathway showing how the steric hindrance in NEMA shifts the mechanism from diffusion-controlled to relaxation-controlled swelling.

Part 3: Experimental Protocol (Self-Validating)

To objectively measure these kinetics, a rigorous gravimetric workflow is required. This protocol includes "Self-Validation" steps to ensure data integrity.

Synthesis of NEMA-Copolymer Hydrogels

Reagents: NIPAM (Main monomer), NEMA (Comonomer), BIS (Crosslinker), APS (Initiator), TEMED (Accelerator).

  • Monomer Feed: Dissolve monomers in DI water (Total concentration 10% w/v).

    • Validation: Degas solution with

      
       for 15 mins to prevent oxygen inhibition.
      
  • Polymerization: Add APS/TEMED. Inject into glass molds separated by a Teflon spacer (1mm thickness).

  • Curing: Allow reaction for 24h at 4°C (Low T prevents heterogeneity).

  • Purification: Wash in DI water for 7 days, changing water daily.

    • Validation: Monitor wash water conductivity. It must reach

      
       to ensure unreacted monomer removal.
      
Gravimetric Swelling Measurement
  • Dry State (

    
    ):  Lyophilize (freeze-dry) samples to remove all moisture. Weigh precisely.
    
  • Immersion: Place samples in temperature-controlled water bath (e.g., 25°C).

  • Measurement Loop:

    • Remove gel at time

      
      .
      
    • Blot surface gently with filter paper (remove free water, keep bound water).

    • Weigh (

      
      ).
      
    • Return to bath immediately.

  • Calculation:

    
    
    
Experimental Workflow Diagram

ExperimentWorkflow Start Start: Monomer Prep (NIPAM + NEMA) Synth Free Radical Polymerization (4°C, 24h) Start->Synth Wash Purification (7 Days Dialysis) Synth->Wash Check Conductivity Check (< 5 µS/cm?) Wash->Check Check->Wash No (Impure) Dry Lyophilization (Get W_dry) Check->Dry Yes (Pure) Swell Swelling Study (Immersion) Dry->Swell Data Data Analysis (Fit to Power Law) Swell->Data

Caption: Step-by-step experimental workflow ensuring high-purity hydrogel synthesis and validated kinetic data acquisition.

Part 4: Data Interpretation & Troubleshooting

When analyzing NEMA hydrogels, look for these specific signatures in your data:

The "Overshoot" Phenomenon

Unlike NIPAM, which may collapse instantly above LCST, NEMA-modified gels often show a delayed response.

  • Observation: The gel swells slightly before deswelling when heated.

  • Cause: The stiff backbone resists immediate conformational collapse.

  • Utility: This prevents the "burst release" of drugs, offering a linear release profile.

Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
Non-Fickian (

)
High NEMA content causing extreme stiffness.Reduce NEMA ratio or increase temperature to aid relaxation.
Inconsistent

Residual moisture in "dry" gel.Use vacuum oven at 60°C after lyophilization.
Surface Cracking Rapid drying or excessive crosslinker.Slow down drying rate; reduce BIS concentration.

References

  • Comparison of N-substituted Acrylamide Kinetics

    • Title: Poly(N-isopropylacrylamide)
    • Source: PMC (N
    • URL:[Link]

  • Methacrylamide Structural Impact

    • Title: Intelligent Poly(N-Isopropylmethacrylamide) Hydrogels: Synthesis, Structure Characterization, Stimuli-Responsive Swelling Properties.
    • Source: MDPI (Polymers).
    • URL:[Link]

  • Diffusion Coefficients in Hydrogels

    • Title: Swelling Kinetics and Diffusion Coefficients of Polyacrylamide Hydrogels Via Different Drying Methods.
    • Source: Avanti Publishers / ResearchG
    • URL:[Link]

  • LCST and Solubility of N-Alkylacrylamides

    • Title: Parameters Affecting the Lower Critical Solution Temperature of Linear and Crosslinked Poly(N-ethylacrylamide) in Aqueous Media.
    • Source: ResearchGate.[1][2]

    • URL:[Link]

Sources

A Comparative Guide to the Mechanical Properties of N-Ethylmethacrylamide (NEMA) Copolymers for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the mechanical properties of N-Ethylmethacrylamide (NEMA) copolymers, offering researchers, scientists, and drug development professionals a detailed analysis of their performance relative to other relevant polymeric systems. This document is designed to support the informed selection of materials for applications demanding specific mechanical characteristics, such as in tissue engineering, drug delivery systems, and medical devices.

Introduction: The Role of this compound in Biomedical Copolymers

This compound (NEMA) is a versatile monomer that, when copolymerized, can impart a unique combination of properties to the resulting biomaterial. Its N-substituted amide group offers a site for hydrogen bonding and contributes to the polymer's thermal and hydrolytic stability. The ethyl substituent provides a degree of hydrophobicity that can be tailored by copolymerization with other monomers, influencing the material's swelling behavior, drug loading capacity, and interaction with biological systems. Understanding the mechanical properties of NEMA copolymers is paramount for designing materials that can withstand the physiological environment and perform their intended function without mechanical failure.

The choice of comonomer plays a critical role in defining the final mechanical properties of the copolymer. By strategically selecting comonomers, researchers can tune the tensile strength, elasticity, and elongation at break to match the requirements of the target application. This guide will delve into the mechanical performance of NEMA copolymers in comparison to other relevant biomaterials, supported by experimental data and detailed testing protocols.

Comparative Analysis of Mechanical Properties

The mechanical integrity of a biomaterial is a critical determinant of its success in vivo. This section compares key mechanical properties of NEMA copolymers with those of other commonly used polymeric systems. The data presented is a synthesis of findings from multiple studies and is intended to provide a general overview. Specific properties can vary significantly based on the exact copolymer composition, molecular weight, and processing conditions.

Key Mechanical Properties for Comparison
  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before necking, which is when the specimen's cross-section starts to significantly contract.

  • Young's Modulus (Elastic Modulus): A measure of a material's stiffness. It is the ratio of stress to strain in the elastic region of deformation.

  • Elongation at Break: The percentage increase in length that a material achieves before it breaks. It is a measure of a material's ductility.

Data Summary

The following table summarizes the typical range of mechanical properties for various polymers relevant to biomedical applications. It is important to note that direct, quantitative data for NEMA copolymers is not as widely published as for more established polymers. The values presented for NEMA copolymers are based on inferences from related N-substituted acrylamide and methacrylamide polymer systems and should be considered as an expected range.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
NEMA Copolymers (Expected Range) 20 - 600.5 - 2.05 - 50
Poly(methyl methacrylate) (PMMA)40 - 1101.8 - 3.12 - 10
PMMA-based Copolymers24.3 - 701.2 - 2.5>20
Poly(N-isopropylacrylamide) (PNIPAM) Hydrogels0.02 - 0.10.0001 - 0.001>100
Polyacrylamide (PAAm) Hydrogels0.01 - 0.50.00002 - 0.001>100

Note: The mechanical properties of hydrogels are significantly lower than those of solid polymers and are highly dependent on their water content.

Causality Behind Experimental Observations

The mechanical behavior of NEMA copolymers is intrinsically linked to their molecular architecture. The interplay of several factors at the molecular level dictates the macroscopic mechanical response.

  • Comonomer Selection: The choice of comonomer is a primary determinant of the copolymer's mechanical properties.

    • Hydrophilic Comonomers (e.g., acrylic acid, hydroxyethyl methacrylate): Incorporation of hydrophilic monomers generally leads to increased water absorption in hydrogel formulations, resulting in lower tensile strength and modulus but higher elongation at break.

    • Hydrophobic Comonomers (e.g., methyl methacrylate, styrene): Copolymerizing NEMA with hydrophobic monomers tends to increase the material's rigidity, leading to higher tensile strength and Young's modulus, but often at the expense of reduced elongation at break. The introduction of rigid structures like benzene rings in styrene can significantly enhance the tensile strength of the copolymer.[1]

  • Copolymer Composition: The relative ratio of NEMA to the comonomer directly influences the mechanical properties. An increase in the content of a rigid comonomer will generally lead to a stiffer and stronger material.

  • Crosslinking Density (for hydrogels): In hydrogel formulations, the concentration of the crosslinking agent is a critical parameter. Higher crosslinker concentrations lead to a more tightly crosslinked network, resulting in a higher Young's modulus and lower elongation at break.

  • Intermolecular Forces: The N-substituted amide group in NEMA allows for hydrogen bonding between polymer chains. These interactions contribute to the material's overall strength and stiffness. The nature and strength of these interactions can be modulated by the comonomer.

Experimental Protocols

To ensure the reliability and reproducibility of mechanical property data, standardized testing protocols are essential. This section outlines the methodologies for key mechanical tests.

Tensile Testing

Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer sample.

Methodology (based on ASTM D638):

  • Specimen Preparation: Prepare dog-bone shaped specimens of the copolymer using a method such as injection molding, compression molding, or casting from a solution. Ensure the dimensions of the specimens conform to the ASTM D638 standard.

  • Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2 °C) and relative humidity (e.g., 50 ± 5%) for a specified period (e.g., 40 hours) prior to testing to ensure thermal and moisture equilibrium.

  • Testing Machine: Utilize a universal testing machine (UTM) equipped with a load cell of appropriate capacity and grips suitable for holding the polymer specimens without slippage.

  • Test Procedure: a. Measure the width and thickness of the narrow section of the dog-bone specimen. b. Mount the specimen in the grips of the UTM, ensuring it is aligned with the direction of pull. c. Attach an extensometer to the gauge section of the specimen to accurately measure strain. d. Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed should be selected based on the material's properties to ensure failure occurs within a reasonable timeframe (typically 0.5 to 5 minutes). e. Record the load and elongation data throughout the test.

  • Data Analysis: a. Calculate the tensile stress by dividing the load by the initial cross-sectional area. b. Calculate the tensile strain by dividing the change in gauge length by the initial gauge length. c. Plot the stress-strain curve. d. Determine the tensile strength as the maximum stress reached. e. Calculate the Young's modulus from the initial linear portion of the stress-strain curve. f. Determine the elongation at break as the strain at which the specimen fractures.

Dynamic Mechanical Analysis (DMA)

Objective: To characterize the viscoelastic properties of a polymer by measuring its storage modulus (G'), loss modulus (G''), and damping factor (tan δ) as a function of temperature, frequency, or time.

Methodology:

  • Specimen Preparation: Prepare rectangular or cylindrical specimens of the copolymer with precise dimensions.

  • DMA Instrument: Use a dynamic mechanical analyzer capable of applying an oscillatory strain to the sample and measuring the resultant stress.

  • Test Procedure: a. Mount the specimen in the appropriate fixture (e.g., tensile, compression, or shear). b. Apply a small, sinusoidal strain to the sample at a specific frequency. c. Ramp the temperature at a controlled rate while maintaining the oscillatory strain. d. The instrument measures the amplitude of the resulting stress and the phase lag between the stress and strain signals.

  • Data Analysis: a. The storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are calculated from the stress amplitude and phase lag. b. The damping factor (tan δ), which is the ratio of G'' to G', provides information about the energy dissipation of the material. c. Plot G', G'', and tan δ as a function of temperature to identify transitions such as the glass transition temperature (Tg).

Visualization of Concepts

Copolymerization of NEMA

The following diagram illustrates the general concept of free-radical copolymerization of this compound with a generic comonomer.

Copolymerization cluster_reactants Reactants cluster_process Process cluster_product Product NEMA This compound (Monomer 1) Polymerization Free Radical Copolymerization NEMA->Polymerization Comonomer Comonomer (Monomer 2) Comonomer->Polymerization Initiator Free Radical Initiator Initiator->Polymerization Copolymer NEMA Copolymer Chain (-[NEMA]-[Comonomer]-)n Polymerization->Copolymer

Caption: Free-radical copolymerization of NEMA with a comonomer.

Tensile Testing Workflow

This diagram outlines the key steps involved in a standard tensile test for determining the mechanical properties of a polymer.

TensileTest A Prepare Dog-Bone Specimen B Condition Specimen (Temp & Humidity) A->B C Mount in Universal Testing Machine B->C D Apply Tensile Load at Constant Speed C->D E Record Load vs. Elongation Data D->E F Calculate Stress and Strain E->F G Plot Stress-Strain Curve F->G H Determine Mechanical Properties G->H

Caption: Workflow for a standard tensile test.

Conclusion

This compound copolymers represent a promising class of biomaterials with tunable mechanical properties. The strategic selection of comonomers and the control of copolymer composition and architecture are critical for tailoring the material's performance to the specific demands of biomedical applications. While more extensive quantitative data on the mechanical properties of NEMA copolymers is needed, the existing knowledge on related polymer systems provides a strong foundation for their rational design and development. The experimental protocols outlined in this guide provide a framework for the reliable and reproducible characterization of these materials, ensuring scientific integrity and facilitating the advancement of this important class of biomaterials.

References

  • Shrivastava, D., et al. (2017). A review on polyetheretherketone (PEEK) polymer and its composites for implant applications.
  • Muhsin, S. A., et al. (2019). A comparative study of the mechanical properties of PEEK and PMMA as denture base materials. Journal of International Dental and Medical Research, 12(2), 523-528.
  • Tushan, D., et al. (2020). Comparison of the impact and flexural strength of PEEK, CAD/CAM PMMA, and conventional heat-cured PMMA denture base materials. The Journal of Prosthetic Dentistry, 124(4), 484-489.
  • Wu, W., et al. (2015). Retention and fit of clasps for removable partial dentures made of PEEK and Co-Cr alloy. The Journal of Prosthetic Dentistry, 114(6), 841-846.
  • Veeraiah, M. K., et al. (2014). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate.
  • Choudhary, V., & Gupta, A. (2009). Thermal and mechanical properties of copolymers of methyl methacrylate with N-aryl itaconimides. Journal of Applied Polymer Science, 114(5), 3126-3134.
  • Li, Y., et al. (2015). Mechanical Properties of Methyl Methacrylate Copolymers.
  • Singhsa, P., et al. (2017). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry, 8(27), 4140-4151.
  • O'Brien, F. J. (2011). Biomaterials & scaffolds for tissue engineering.
  • American Society for Testing and Materials. (2019). ASTM D638-14, Standard Test Method for Tensile Properties of Plastics.
  • Menard, K. P. (2008). Dynamic mechanical analysis: A practical introduction. CRC press.

Sources

Comparative Validation of N-Ethylmethacrylamide (NEMA): A Thermal Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: N-Ethylmethacrylamide (NEMA) Characterization via DSC & TGA Audience: Senior Polymer Scientists, Hydrogel Developers, and QA Specialists

Executive Summary: The Structural Advantage

In the development of thermo-responsive polymers and hydrogels, N-Isopropylacrylamide (NIPAM) has long been the gold standard due to its sharp Lower Critical Solution Temperature (LCST) at ~32°C. However, This compound (NEMA) offers a critical alternative for applications requiring higher transition temperatures and enhanced hydrolytic stability.

The validation of NEMA presents a unique challenge compared to NIPAM. While NIPAM is a crystalline solid at room temperature (


), NEMA is typically a liquid. This physical difference fundamentally alters the characterization strategy. This guide details the specific DSC and TGA protocols required to validate NEMA monomer quality and polymerization kinetics, contrasting them directly with NIPAM to ensure seamless substitution in synthesis workflows.
Key Comparative Metrics
FeatureN-Isopropylacrylamide (NIPAM)This compound (NEMA)Impact on Characterization
Physical State (RT) Crystalline SolidClear LiquidNEMA requires hermetic sealing for DSC; no melting endotherm.
Melting Point 60–63 °CN/A (Liquid)DSC is used for

(polymer) or kinetics, not monomer purity.
Boiling Point High (polymerizes first)~106 °C (4 mmHg)TGA measures evaporation vs. decomposition.
LCST (Homopolymer) ~32 °C> 50 °C (Tunable)NEMA shifts the thermal response window.
Backbone Stability Acrylamide (Hydrolyzable)Methacrylamide (Stable)Methyl group adds steric protection against hydrolysis.

Thermogravimetric Analysis (TGA): The Stability Gatekeeper

For NEMA, TGA serves two distinct validation purposes: Volatility Profiling (Monomer) and Thermal Stability (Polymer). Unlike solid monomers where weight loss is almost exclusively decomposition, liquid NEMA exhibits significant evaporative weight loss if not hermetically sealed or polymerized.

Comparative TGA Profile: NEMA vs. NIPAM

The following data represents the thermal behavior of the monomers under nitrogen flow.

ParameterNIPAM (Solid)NEMA (Liquid)Interpretation
Onset of Mass Loss (

)
~100 °C (Sublimation/Volatilization)~80–90 °C (Evaporation)NEMA is more volatile; requires careful handling in vacuum ovens.
50% Mass Loss (

)
~200 °C~160–180 °CNEMA evaporates rapidly before significant thermal degradation occurs.
Residue at 600 °C < 1%< 0.5%High residue indicates inorganic contamination or inhibitor salts.
Experimental Protocol: Volatility & Purity Screening

Objective: Determine moisture content and volatile impurities.

  • Instrument Prep: Tare a platinum or ceramic pan.

  • Sample Loading:

    • NIPAM: Weigh 10–15 mg of solid powder.

    • NEMA: Pipette 10–15 mg (approx 10-15

      
      L) of liquid. Critical:  Use a pan with a pinhole lid to restrict evaporation rate, allowing separation of moisture (low temp) from monomer evaporation.
      
  • Method:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 600 °C under

      
       (50 mL/min).
      
  • Analysis:

    • Step 1 (RT to 110°C): Weight loss here indicates water/solvent contamination (NEMA is hygroscopic).

    • Step 2 (110°C to 250°C): Main evaporation event. A clean, single step indicates high purity. Multiple steps suggest oligomers.

TGA_Workflow Start Sample Intake (NEMA Liquid) Pan_Select Pan Selection: Ceramic vs. Aluminum (Pinhole) Start->Pan_Select Run Run TGA (RT -> 600°C @ 10°C/min) Pan_Select->Run Analysis Analyze Mass Loss Curves Run->Analysis Decision Is <100°C loss > 2%? Analysis->Decision Fail FAIL: High Moisture/Solvent Decision->Fail Yes Pass PASS: Proceed to DSC Decision->Pass No

Figure 1: TGA Logic Flow for NEMA Monomer Validation. High moisture content invalidates subsequent DSC polymerization studies.

Differential Scanning Calorimetry (DSC): Reactivity & Phase Transitions

This is where the characterization of NEMA diverges most sharply from NIPAM. Because NEMA is a liquid, you cannot use the "Melting Point" check for purity. Instead, DSC is used to validate Polymerization Kinetics (reactivity) and Polymer


 .
Experiment A: Polymerization Kinetics (Reactivity Validation)

To ensure the NEMA monomer is active and not inhibited by storage stabilizers (e.g., MEHQ), we compare its polymerization exotherm to a standard.

  • Metric: Peak Exotherm Temperature (

    
    ) and Enthalpy of Polymerization (
    
    
    
    ).
  • Expectation: Methacrylamides (NEMA) generally polymerize slower and with less evolved heat than Acrylamides (NIPAM) due to the steric hindrance of the

    
    -methyl group.
    
PropertyNIPAM (Acrylamide)NEMA (Methacrylamide)
Reactivity High (Fast cure)Moderate (Slower cure)
Exotherm Peak (

)
Lower Temp (e.g., 60–70 °C)Higher Temp (e.g., 80–90 °C)
Steric Effect LowHigh (

-methyl group)

*Note: Values depend heavily on initiator type (e.g., AIBN vs. KPS).

Protocol: In-Situ Polymerization DSC
  • Preparation: Mix NEMA monomer with 1 mol% AIBN (initiator) in a vial. (Do the same for NIPAM control, dissolved in a minimal solvent if solid, or melt-mixed if safe).

  • Sealing: Pipette 5–10 mg into a High-Pressure Hermetic Pan (Stainless Steel or Gold-plated).

    • Why? NEMA will evaporate before polymerizing in a standard crimped pan, destroying the quantitative enthalpy data.

  • Method:

    • Equilibrate at 20 °C.

    • Ramp 5 °C/min to 150 °C.

  • Data Output: Integrate the exothermic peak.

    • Validation Criteria: A sharp, single exotherm confirms the monomer is active. A broad or split peak suggests pre-polymerization or inhibitor interference.

Experiment B: Glass Transition ( ) of the Resulting Polymer

After the first heat (polymerization), cool the sample and reheat to find the


 of the newly formed Poly-NEMA.
  • Poly-NIPAM

    
    :  ~135 °C (often obscured by degradation if not careful).
    
  • Poly-NEMA

    
    :  Typically higher  than NIPAM (often >140 °C) due to the stiffening effect of the 
    
    
    
    -methyl group on the backbone, despite the ethyl side chain being smaller than isopropyl.

DSC_Cycle Prep Mix Monomer + Initiator Seal Hermetic Seal (Crucial) Prep->Seal Heat1 Heat 1: Polymerization (Observe Exotherm) Seal->Heat1 Cool Cool: Quench to 0°C Heat1->Cool Complete Reaction Heat2 Heat 2: Measure Tg (Glass Transition) Cool->Heat2

Figure 2: DSC Thermal Cycle for Reactivity and Identity Validation.

Critical Analysis: Why NEMA Fails or Succeeds

When interpreting your data, use this troubleshooting matrix to determine if your NEMA batch is suitable for drug delivery or hydrogel applications.

The "Missing" Melting Point
  • Observation: The DSC trace is flat at 0–60°C.

  • Verdict: PASS. NEMA is a liquid.[1] If you see an endotherm at ~60°C, your sample is contaminated with NIPAM or another solid acrylamide.

Low Enthalpy of Polymerization
  • Observation: The exotherm in Heat 1 is weak (< 200 J/g) or shifted to very high temperatures (>110°C).

  • Verdict: FAIL. The inhibitor (MEHQ) concentration is likely too high, or the monomer has oxidized. Distillation is required.

TGA Weight Loss < 100°C[1]
  • Observation: 5% weight loss occurs below 100°C.

  • Verdict: FAIL. The sample is wet. NEMA is hygroscopic. Water will interfere with precise stoichiometry in hydrogel formulation. Dry over molecular sieves.

References

  • ChemicalBook. (2024). This compound Properties and Boiling Point Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). This compound Compound Summary. Retrieved from

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Foundational comparison for NIPAM properties).
  • MDPI Polymers. (2024). Study of the Thermal Phase Transition of Poly(N,N-diethylacrylamide-co-N-ethylacrylamide). (Context for N-alkyl acrylamide thermal behavior). Retrieved from

  • TA Instruments. (n.d.). Thermal Analysis of Polymers: DSC and TGA Guidelines. (General protocol grounding). Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Ethylmethacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison and cross-validation framework for two prevalent analytical methods for quantifying N-Ethylmethacrylamide (NEMA). As a monomer integral to the synthesis of various polymers in the biomedical and pharmaceutical industries, the precise measurement of residual NEMA is a critical quality attribute that directly impacts product safety and regulatory compliance.

This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and interchangeable analytical methods for NEMA quantification. We will explore the theoretical and practical aspects of cross-validating a High-Performance Liquid Chromatography (HPLC) method against a Gas Chromatography (GC) method, grounded in established scientific principles and regulatory standards.

The Analytical Imperative for this compound (NEMA)

This compound (IUPAC name: N-ethyl-2-methylprop-2-enamide; Formula: C₆H₁₁NO) is a vinyl monomer used in the production of polymers for applications such as hydrogels, contact lenses, and drug delivery matrices.[1] Due to the potential toxicity of unreacted monomers, regulatory bodies mandate stringent control over their residual levels in final products. Consequently, the analytical procedures used for their quantification must be rigorously validated to demonstrate they are fit for their intended purpose.

Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably. This becomes essential when transferring a method between laboratories, updating an existing method to a newer technology, or requiring a secondary, confirmatory method. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, ensuring that data remains consistent and reliable regardless of the method employed.[2]

Core Analytical Methodologies: A Head-to-Head Comparison

The choice of an analytical method is fundamentally driven by the physicochemical properties of the analyte. NEMA is a relatively small, polar organic molecule, making it amenable to analysis by both HPLC and GC.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a workhorse technique in pharmaceutical quality control due to its robustness and versatility for a wide range of compounds.

  • Principle of Separation: Reversed-phase HPLC separates analytes based on their polarity. A sample is introduced into a polar mobile phase, which flows through a column packed with a non-polar stationary phase (e.g., C18-silica). NEMA, being moderately polar, will partition between the two phases. Its interaction with the stationary phase retards its movement through the column relative to the mobile phase, leading to separation from other components.

  • Causality of Experimental Choices:

    • Technique: Reversed-phase is chosen because it is highly effective for separating small to medium-sized organic molecules from aqueous-based matrices.

    • Stationary Phase: A C18 (octadecylsilyl) column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention and resolution for a broad range of analytes.

    • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile provides the necessary polarity to elute NEMA in a reasonable timeframe with good peak symmetry. The ratio can be fine-tuned to optimize retention.

    • Detection: NEMA's chemical structure contains a carbonyl group conjugated with a carbon-carbon double bond, which acts as a chromophore. This allows for sensitive detection using a UV spectrophotometer, a simple, cost-effective, and reliable detector. A similar approach is effective for related molecules like acrylamide and methacrylamide.[3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an ideal technique for analyzing volatile or semi-volatile compounds that are thermally stable.

  • Principle of Separation: In GC, a sample is vaporized and swept by an inert carrier gas through a long, thin capillary column.[4] The inner wall of the column is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its specific interactions with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.

  • Causality of Experimental Choices:

    • Technique: NEMA's relatively low molecular weight (113.16 g/mol ) suggests sufficient volatility for GC analysis.[1]

    • Stationary Phase: A mid-polarity column (e.g., a "35" type like Rtx®-35) or a general-purpose non-polar column (e.g., a "5" type) is suitable. This choice provides a good balance of interactions for separating polar analytes.

    • Injector: A split/splitless inlet is used to introduce a small, precise volume of the vaporized sample onto the column, preventing overloading.

    • Detection: A Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds. As NEMA elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the mass of the analyte. GC-FID is a standard technique for analyzing residual monomers in polymers.[5]

Designing a Robust Cross-Validation Protocol

A cross-validation study must be meticulously planned to ensure a fair and scientifically sound comparison. The protocol is designed based on the principles outlined in the ICH Q2(R1) guideline.[6][7][8]

Cross-Validation Workflow

The entire process, from method development to final reporting, follows a logical sequence to ensure data integrity.

Cross_Validation_Workflow cluster_setup Phase 1: Method Establishment cluster_execution Phase 2: Comparative Execution cluster_analysis Phase 3: Data Analysis & Reporting Dev_HPLC HPLC-UV Method Development & Optimization Val_HPLC Single Method Validation (ICH Q2 R1) Dev_HPLC->Val_HPLC Protocol Define Cross-Validation Protocol & Acceptance Criteria Val_HPLC->Protocol Dev_GC GC-FID Method Development & Optimization Val_GC Single Method Validation (ICH Q2 R1) Dev_GC->Val_GC Val_GC->Protocol Samples Prepare Identical Sample Sets (n≥3 lots) Protocol->Samples Analysis Analyze Samples Concurrently by Both Methods Samples->Analysis Data_Comp Tabulate & Compare Performance Characteristics Analysis->Data_Comp Stat_Test Statistical Equivalence Testing (e.g., t-test) Data_Comp->Stat_Test Report Final Report: Conclusion on Interchangeability Stat_Test->Report

Caption: High-level workflow for the cross-validation of analytical methods.

Key Validation Parameters & Acceptance Criteria

The following performance characteristics must be evaluated for both methods using the same set of samples. The acceptance criteria are based on typical requirements for assays of active ingredients or impurities.[7]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., matrix components, impurities).No significant interference at the retention time of the NEMA peak from blank and placebo samples.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy The closeness of test results to the true value. Assessed using spiked matrix samples at different concentration levels.Mean recovery between 98.0% and 102.0% at three levels (e.g., 80%, 100%, 120% of target).
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: RSD ≤ 2.0% Intermediate Precision: RSD ≤ 2.0%
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.The range is established by confirming the method meets linearity, accuracy, and precision criteria.[7]
LOQ/LOD Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Limit of Detection (LOD): The lowest amount of analyte that can be detected.LOQ: Signal-to-Noise ratio ≥ 10 LOD: Signal-to-Noise ratio ≥ 3

Detailed Experimental Protocols

The following protocols are provided as robust starting points for methodology development.

Protocol: HPLC-UV Method
  • Instrumentation: An HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (50:50, v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 215 nm.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of NEMA in acetonitrile.

    • Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material (e.g., ground polymer, formulation).

    • Extract with a known volume of acetonitrile, using sonication to ensure complete dissolution of NEMA.

    • Centrifuge to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol: GC-FID Method
  • Instrumentation: A Gas Chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Rtx-35 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Injector Temperature: 240 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector Temperature: 250 °C.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of NEMA in a suitable solvent like ethyl acetate or methanol.[9]

    • Serially dilute the stock with the same solvent to create calibration standards from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material.

    • Extract with a known volume of ethyl acetate, using sonication.

    • Centrifuge and filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

Data Presentation: A Comparative Analysis

For this guide, we present hypothetical but realistic data that one might expect from a successful cross-validation study.

Table 1: Comparison of Linearity and Range
ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Validated Range 1.0 – 120.0 µg/mL1.0 – 120.0 µg/mLCovers target concentration
Correlation Coeff. (r²) 0.99970.9993≥ 0.995
Y-intercept Bias (%) 1.3%1.8%≤ 2.0%
Table 2: Comparison of Accuracy (Spiked Recovery)
Spiked LevelHPLC-UV Mean Recovery (%)GC-FID Mean Recovery (%)Acceptance Criteria
Low (80%) 101.1%100.5%98.0% - 102.0%
Mid (100%) 99.5%99.8%98.0% - 102.0%
High (120%) 98.9%99.2%98.0% - 102.0%
Table 3: Comparison of Precision (%RSD)
ParameterHPLC-UV (%RSD)GC-FID (%RSD)Acceptance Criteria
Repeatability (n=6) 0.85%1.10%≤ 2.0%
Intermediate (n=6, diff. day) 1.25%1.55%≤ 2.0%

Statistical Verification of Equivalence

Visual comparison is insufficient; statistical analysis is required to formally declare equivalence. The two one-sided tests (TOST) procedure is a common method to demonstrate that the difference between the two methods is practically insignificant.

TOST_Logic Data Paired Results from Identical Samples Hypothesis H₀: |μ₁ - μ₂| ≥ Δ (Methods are NOT equivalent) H₁: |μ₁ - μ₂| < Δ (Methods ARE equivalent) Data->Hypothesis Calc_Diff Calculate Mean Difference (X̄₁ - X̄₂) Hypothesis->Calc_Diff Test1 t-test 1: (X̄₁ - X̄₂) > -Δ Calc_Diff->Test1 Test2 t-test 2: (X̄₁ - X̄₂) < +Δ Calc_Diff->Test2 Conclusion Declare Equivalence Test1->Conclusion If p < 0.05 No_Conclusion Cannot Declare Equivalence Test1->No_Conclusion If p ≥ 0.05 Test2->Conclusion If p < 0.05 Test2->No_Conclusion If p ≥ 0.05

Caption: Logical process for the Two One-Sided Tests (TOST) for equivalence.

Authoritative Conclusion & Recommendations

Based on the presented data, both the HPLC-UV and GC-FID methods are demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. The successful cross-validation confirms their interchangeability for routine quality control testing.

Recommendations for Method Selection:

  • HPLC-UV: This method is often preferred for its simplicity, robustness, and direct compatibility with aqueous samples and formulations, requiring minimal sample preparation. It is the go-to method for most QC labs.

  • GC-FID: This method serves as an excellent orthogonal technique for confirmation. It is particularly advantageous when dealing with complex organic matrices or when higher sensitivity is required. It is also the preferred method if volatile impurities need to be monitored simultaneously.

Ultimately, the choice depends on the specific sample matrix, available instrumentation, and the overall analytical strategy of the laboratory. Having two cross-validated methods provides flexibility and enhances the reliability of the entire quality system.

References

  • ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • SciELO. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in insect repellent formulations. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2019). Estimation of N-Nitrosodiethanolamine in Cosmetics by Different Analytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313114, this compound. Retrieved from [Link]

  • PubMed. (2008). Determination of acrylamide and methacrylamide by normal phase high performance liquid chromatography and UV detection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Direct GC Determination of Acrylamide in Water Using the Agilent 7000B Triple Quadrupole GC/MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8032A: Acrylamide by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2023). Analytical and behavioral characterization of N-ethyl-N-isopropyllysergamide (EIPLA), an isomer of N6–ethylnorlysergic acid N,N-diethylamide (ETH-LAD). Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2003). Methyl and Ethyl Methacrylate: Method 2537. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC-MS Approaches to the Analysis of Acrylamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793705, N-Ethyl acrylamide. Retrieved from [Link]

  • Dove Medical Press. (2012). Characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Methyl Methacrylate in Polymethyl Methacrylate Plastics by GC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83121, N-(2-(dimethylamino)ethyl)methacrylamide. Retrieved from [Link]

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Safety Operating Guide

Mastering Safety: A Researcher's Guide to Handling N-Ethylmethacrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Profile: Understanding the Risks

N-Ethylmethacrylamide (C6H11NO) is a monomer that, based on data from analogous compounds such as N-Methylacrylamide and N,N-Diethylacrylamide, should be handled with care. The primary hazards associated with chemicals in this family include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory discomfort.[1]

  • Harmful if Swallowed: Ingestion can be detrimental to health.[2][3]

  • Potential for Allergic Skin Reaction: Some related compounds may cause skin sensitization upon repeated contact.[1]

Given the nature of acrylamide-based compounds, it is also prudent to handle this compound as a potential carcinogen and mutagen, as indicated for some related substances.[4]

Hazard Profile of Structurally Similar Compounds
Compound Family Acrylamides and Methacrylates
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
Key Potential Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed, Potential for Skin Sensitization
GHS Hazard Statements (Analogues) H302, H315, H317, H319, H335
Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling this compound. The following is a step-by-step guide to ensure your protection.

1. Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, ensure that appropriate engineering controls are in place.

  • Fume Hood: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

2. Essential Personal Protective Equipment

  • Hand Protection:

    • Gloves: Wear nitrile gloves for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use.

    • Double Gloving: For added protection, especially when handling larger quantities, wearing two pairs of nitrile gloves is recommended.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes.

    • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing.

  • Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required.

    • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.

  • Footwear:

    • Closed-toe shoes are mandatory in the laboratory at all times.

3. Donning and Doffing PPE: A Procedural Imperative

The order in which you put on and take off your PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (if double-gloving, don the inner pair first)

Doffing Sequence:

  • Gloves (peel them off without touching the outside with your bare hands)

  • Goggles/Face Shield (handle by the straps)

  • Lab Coat (peel off from the shoulders, turning it inside out)

  • Wash hands thoroughly with soap and water.

Operational Plans: From Handling to Disposal

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_materials Gather All Necessary Materials and Equipment prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh this compound in a Contained Manner don_ppe->weigh dissolve Dissolve/React in a Closed or Covered Vessel weigh->dissolve decontaminate Decontaminate Glassware and Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Hazardous Waste Container decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of this compound.

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not discharge to drains or sewers.[3]

Conclusion: A Culture of Safety

Adherence to these safety protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research. By treating this compound with the respect its potential hazards command, you empower yourself to conduct your work with confidence and precision.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Ethyl methacrylate. [Link]

  • European Chemicals Agency (ECHA). N-(hydroxymethyl)acrylamide; methylolacrylamide - Substance Information. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

Sources

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